molecular formula C6H11IO B009370 4-(iodomethyl)tetrahydro-2H-pyran CAS No. 101691-94-5

4-(iodomethyl)tetrahydro-2H-pyran

Cat. No.: B009370
CAS No.: 101691-94-5
M. Wt: 226.06 g/mol
InChI Key: MQLFSPBSNWUXSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Iodomethyl)tetrahydro-2H-pyran is an iodinated tetrahydropyran derivative that serves as a versatile key intermediate in advanced organic synthesis and drug discovery. Its primary research value lies in its application as a building block for prodrug design and the synthesis of antibody-drug conjugates (ADCs). The iodine moiety is an excellent leaving group, enabling efficient nucleophilic substitution reactions for the attachment of various linkers and functional groups. This compound is particularly valuable for introducing the tetrahydropyranylmethyl group, which can be utilized in chiral drug development and targeted therapy applications. The tetrahydropyran ring is a common motif in medicinal chemistry, and functionalization at the 4-position allows for the creation of diverse molecular architectures. Specifications & Handling: • CAS Number: 101691-94-5 • Molecular Formula: C6H11IO • Molecular Weight: 226.06 g/mol • Purity: ≥97% • Storage: Must be stored in a cool, dark place, sealed in dry conditions. For long-term stability, store in a freezer at -20°C. Safety Information: This compound is classified as hazardous. It causes severe skin burns and eye damage. Researchers must wear appropriate personal protective equipment and handle the material under a well-ventilated fume hood. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(iodomethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11IO/c7-5-6-1-3-8-4-2-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLFSPBSNWUXSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383727
Record name 4-(iodomethyl)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101691-94-5
Record name 4-(iodomethyl)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(iodomethyl)oxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical properties of 4-(iodomethyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical & Synthetic Profile of 4-(Iodomethyl)tetrahydro-2H-pyran

Executive Summary

This compound (CAS: 101691-94-5) is a specialized heterocyclic building block extensively utilized in medicinal chemistry.[1] It serves as a critical electrophile for introducing the (tetrahydro-2H-pyran-4-yl)methyl moiety—a polar, non-aromatic bioisostere of the benzyl or cyclohexylmethyl group. This guide details its physicochemical properties, validated synthetic protocols, and handling requirements to ensure experimental reproducibility and safety.

Chemical Identity & Structural Analysis

The compound consists of a saturated six-membered ether ring (tetrahydropyran) substituted at the C4 position with an iodomethyl group.[2][3][4]

  • IUPAC Name: this compound[2][4][5]

  • CAS Registry Number: 101691-94-5[1][4][5][6][7][8]

  • Molecular Formula:

    
    [1][2][4][5][6][8]
    
  • SMILES: ICC1CCOCC1

Conformational Insight: The tetrahydropyran (THP) ring predominantly adopts a chair conformation. The iodomethyl substituent at the C4 position prefers the equatorial orientation to minimize 1,3-diaxial interactions, although the energy barrier between equatorial and axial conformers is relatively low compared to cyclohexane analogs due to the presence of the oxygen atom.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for process chemistry.

PropertyValue / DescriptionContext for Researchers
Molecular Weight 226.06 g/mol Heavy atom effect (Iodine) significantly inflates MW compared to chloro/bromo analogs.
Physical State Liquid (at RT)Colorless to pale yellow.[2] Darkens to brown/red upon degradation (

release).
Boiling Point ~229°C (at 760 mmHg)High boiling point due to polarizability of iodine. Distillable under reduced pressure (~88°C at 15 mmHg).
Density ~1.63 g/cm³ (Predicted)Significantly denser than water. Phases will sink during aqueous extraction.
LogP (Octanol/Water) ~2.1 (Predicted)Lower lipophilicity than cyclohexyl iodide (~3.5), making it a "solubility-enhancing" motif in drug design.
Solubility DCM, THF, Toluene, EtOAcHighly soluble in organic solvents; practically insoluble in water.
Stability Light & Heat SensitiveThe C-I bond is weak (~50 kcal/mol). Photolytic cleavage generates iodine radicals.

Synthetic Routes & Optimization

While the compound can be synthesized via Finkelstein reaction (displacement of a mesylate/tosylate), the Appell Reaction is the preferred "one-pot" methodology for converting the precursor alcohol, (tetrahydro-2H-pyran-4-yl)methanol, directly to the iodide.

Protocol: Appell Iodination

Reaction:



Reagents:

  • (Tetrahydro-2H-pyran-4-yl)methanol (1.0 eq)

  • Triphenylphosphine (

    
    ) (1.2 eq)
    
  • Imidazole (1.5 eq) - Acts as a base to neutralize HI.

  • Iodine (

    
    ) (1.2 eq)
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 
    
    
    
    and Imidazole in anhydrous DCM (0.2 M concentration relative to alcohol).
  • Addition: Cool the solution to 0°C. Add Iodine portion-wise. The solution will turn dark brown and then fade to a yellow suspension as the active phosphonium species forms.

  • Substrate Introduction: Add the alcohol (dissolved in minimal DCM) dropwise to the mixture at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The alcohol (

    
    ) should disappear; the iodide (
    
    
    
    ) will appear.
  • Workup (Critical):

    • Quench with saturated aqueous Sodium Thiosulfate (

      
      ) to reduce unreacted iodine (color change from brown to clear).
      
    • Separate phases. The organic layer (containing product) will be on the bottom (due to density > 1.0).

    • Wash organic layer with 1N HCl (to remove imidazole) and Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: The crude will contain Triphenylphosphine oxide (

    
    ), which is a solid. Triturate with cold hexanes to precipitate 
    
    
    
    , filter, and then purify the filtrate via silica gel chromatography (Gradient: 100% Hexanes
    
    
    10% EtOAc/Hexanes).
Visualization: Synthetic Workflow

Synthesis Alcohol Start: (Tetrahydro-2H-pyran-4-yl)methanol Reagents Reagents: I2, PPh3, Imidazole Solvent: DCM, 0°C Alcohol->Reagents Dissolve Intermediate Intermediate: Alkoxyphosphonium Salt Reagents->Intermediate Activation Workup Workup: 1. Na2S2O3 (Quench I2) 2. HCl Wash (Remove Base) Intermediate->Workup SN2 Displacement Product Product: This compound Workup->Product Purification

Figure 1: Appell Reaction workflow for the conversion of primary alcohol to iodide.

Reactivity & Applications

The iodine atom is an excellent leaving group (weak base, long bond length), making this compound a potent electrophile .

Primary Reaction: Nucleophilic Substitution ( )

The primary utility is alkylating nucleophiles (amines, phenols, thiols) to install the THP-methyl group.

  • Amines: Reacts with secondary amines (

    
    ) in the presence of 
    
    
    
    in DMF/Acetonitrile to form tertiary amines.
  • Phenols: Reacts with phenols (

    
    ) using 
    
    
    
    or
    
    
    to form ethers. This is a common strategy to replace benzyl ethers with metabolically more stable THP-methyl ethers.
  • Carbon Nucleophiles: Compatible with stabilized enolates and Grignard reagents (under specific conditions, though copper catalysis is often required to prevent halogen-metal exchange).

Visualization: Reactivity Profile

Reactivity Iodide This compound (Electrophile) Prod_Amine Tertiary Amine (N-Alkylation) Iodide->Prod_Amine SN2 Attack Prod_Ether Aryl Ether (O-Alkylation) Iodide->Prod_Ether SN2 Attack Prod_Thio Thioether (S-Alkylation) Iodide->Prod_Thio SN2 Attack Prod_Deg Iodine (I2) + Radical Species (Discoloration) Iodide->Prod_Deg Homolytic Cleavage Amine Sec. Amines (R2NH) + K2CO3 Amine->Prod_Amine Phenol Phenols (ArOH) + Cs2CO3 Phenol->Prod_Ether Thiol Thiols (RSH) + NaH Thiol->Prod_Thio Light UV Light / Heat (Degradation) Light->Prod_Deg

Figure 2: Reactivity map showing


 pathways and degradation risks.

Handling & Storage (Safety Protocol)

Warning: Alkyl iodides are potential alkylating agents and should be treated as suspected carcinogens.

  • Storage: Store at 2–8°C in the dark.

    • Stabilization: To prevent "pinking" (iodine liberation), add a small piece of Copper wire or Silver wool to the storage vial. These metals scavenge free iodine.

  • Handling: Use a fume hood.[1] Wear nitrile gloves (double gloving recommended) and safety glasses.

  • Spill Cleanup: Do not just wipe. Treat the spill with aqueous sodium thiosulfate to neutralize the iodine before cleaning.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11660144, this compound. Retrieved from [Link]

  • Appell, R. (1975).Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition. (General mechanism reference).
  • Meanwell, N. A. (2011).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on THP as a polar isostere).

Sources

Molecular structure and conformation of 4-(iodomethyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-(Iodomethyl)tetrahydro-2H-pyran

Abstract

This technical guide provides a comprehensive examination of this compound (CAS No. 101691-94-5), a key heterocyclic intermediate in advanced organic synthesis and pharmaceutical development. The document delves into the molecule's fundamental structural characteristics, conformational isomerism, and the stereoelectronic factors governing its three-dimensional architecture. We will explore the causal relationships behind its preferred conformation, supported by spectroscopic principles and computational insights. Furthermore, this guide details established protocols for its synthesis and discusses the reactivity endowed by its functional groups, making it a valuable resource for researchers, chemists, and professionals in drug discovery and materials science.

Introduction and Strategic Importance

This compound, also known by its IUPAC name 4-(iodomethyl)oxane, is a saturated heterocyclic compound featuring a six-membered tetrahydropyran (THP) or oxane ring.[1][2][3] Its strategic importance in the chemical sciences stems from its dual functionality: a stable, non-polar cyclic ether scaffold and a highly reactive primary alkyl iodide. The tetrahydropyran motif is a prevalent structural feature in numerous natural products and biologically active molecules, valued for its metabolic stability and ability to engage in hydrogen bonding via its oxygen atom.[4][5]

The iodomethyl group at the C4 position serves as a potent electrophilic handle. The carbon-iodine bond is relatively weak, making the iodide ion an excellent leaving group in nucleophilic substitution reactions.[6] This reactivity allows for the facile introduction of the tetrahydropyranylmethyl moiety into a wide array of molecular architectures, rendering it an indispensable building block in the synthesis of complex targets, including prodrugs and antibody-drug conjugates (ADCs).[1][6] Understanding the intrinsic structural and conformational properties of this molecule is paramount for predicting its reactivity and designing efficient synthetic pathways.

Molecular Structure and Physicochemical Properties

The molecular structure consists of a saturated six-membered ring containing five carbon atoms and one oxygen atom, with an iodomethyl (-CH₂I) substituent at the C4 position.

Key Physicochemical Data

A summary of the essential physicochemical properties of this compound is presented below for quick reference.

PropertyValueSource(s)
CAS Number 101691-94-5[1][7]
Molecular Formula C₆H₁₁IO[1][7]
Molecular Weight 226.06 g/mol [1][2]
IUPAC Name 4-(iodomethyl)oxane[1][2][3]
Synonyms 4-Iodomethyltetrahydropyran, (Tetrahydro-2H-pyran-4-yl)methyl iodide[8]
Appearance Colorless to pale yellow liquid[8]
Purity Typically ≥97%[1][7]
SMILES C1COCCC1CI[2][8]
InChI Key MQLFSPBSNWUXSO-UHFFFAOYSA-N[2][3]
Storage Store in a cool, dark place (2-8°C), under an inert atmosphere. Moisture sensitive.[1][7][9]

Conformational Analysis: A Deeper Dive

The biological activity and chemical reactivity of cyclic molecules are intrinsically linked to their preferred three-dimensional shape. For this compound, the conformation is dominated by the energetics of the tetrahydropyran ring.

The Tetrahydropyran Ring Chair Conformation

Similar to cyclohexane, the tetrahydropyran ring eschews a planar geometry to alleviate angle and torsional strain. It predominantly adopts a low-energy chair conformation .[10][11] In this conformation, all C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°, and all hydrogen atoms on adjacent carbons are perfectly staggered, minimizing steric repulsion. The molecule exists in a dynamic equilibrium between two distinct chair conformers, which interconvert via a higher-energy "boat" or "twist-boat" intermediate.

Substituent Orientation: The Dominance of the Equatorial Position

In a monosubstituted ring system like this, the key conformational question is the orientation of the substituent: is it axial (pointing perpendicular to the ring's plane) or equatorial (pointing outwards from the ring's equator)?

For the this compound, the equilibrium overwhelmingly favors the conformer where the iodomethyl group occupies the equatorial position . This preference is a direct consequence of steric hindrance.

  • Causality behind Equatorial Preference : When a bulky group like -CH₂I is in the axial position, it experiences significant steric repulsion from the axial hydrogens at the C2 and C6 positions. These unfavorable interactions, known as 1,3-diaxial interactions , raise the energy of the axial conformer, making it less stable. In the equatorial position, the substituent is directed away from the rest of the ring, minimizing these steric clashes.

While the anomeric effect is a critical stereoelectronic factor in determining substituent preference in many pyranose systems, it applies specifically to substituents at the anomeric carbon (C2, adjacent to the ring oxygen).[12][13][14] As the iodomethyl group is located at C4, the anomeric effect does not influence the conformational equilibrium in this molecule. The conformation is therefore dictated by classic steric considerations.

Caption: Conformational equilibrium strongly favors the equatorial isomer.

Experimental Protocols and Characterization

Synthesis Protocol: Finkelstein Reaction

A robust and widely used method for preparing this compound is via a Finkelstein reaction, which involves the conversion of a corresponding alcohol derivative (mesylate or tosylate) to the iodide.[15] This is a classic Sₙ2 reaction driven by the precipitation of the sodium mesylate byproduct in acetone.

Step 1: Mesylation of (Tetrahydro-2H-pyran-4-yl)methanol

  • To a stirred solution of (tetrahydro-2H-pyran-4-yl)methanol (1.0 eq)[16] and triethylamine (1.5 eq) in dichloromethane (DCM) at 0°C, add methanesulfonyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (tetrahydro-2H-pyran-4-yl)methyl methanesulfonate, which can often be used without further purification.

Step 2: Iodination

  • Dissolve the crude mesylate (1.0 eq) in acetone.

  • Add sodium iodide (2.0-3.0 eq) to the solution.[15]

  • Heat the mixture to reflux and maintain for 4-16 hours.[15] Monitor the reaction progress using TLC. If the reaction is sluggish, an additional portion of NaI may be added.[15]

  • After cooling to room temperature, filter the mixture to remove the precipitated sodium mesylate.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between diethyl ether and water.[15]

  • Separate the ether layer and wash with 10% sodium thiosulfate solution to remove any residual iodine, followed by a final wash with brine.[15]

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield this compound as a colorless to pale yellow oil.[15]

G Figure 2: Synthetic Workflow via Finkelstein Reaction A (Tetrahydro-2H-pyran-4-yl)methanol (Starting Material) B (Tetrahydro-2H-pyran-4-yl)methyl methanesulfonate (Mesylate Intermediate) A->B  MsCl, Et3N  DCM, 0°C to RT C This compound (Final Product) B->C  NaI, Acetone  Reflux

Caption: A typical two-step synthesis of the target compound.

Spectroscopic Characterization
  • ¹H NMR Spectroscopy : The proton NMR spectrum is the most powerful tool for confirming the structure and dominant conformation. In the favored equatorial conformer, one would expect to see complex multiplets for the ring protons. The two protons of the -CH₂I group would appear as a doublet, likely in the range of 3.1-3.3 ppm, due to coupling with the adjacent C4 proton. The chemical shifts and, critically, the coupling constants (J-values) between protons on the THP ring can be used to confirm the chair conformation and the equatorial placement of the substituent.

  • ¹³C NMR Spectroscopy : The carbon spectrum will show six distinct signals, corresponding to the six carbon atoms in the molecule. The carbon of the -CH₂I group is expected to have a characteristic upfield chemical shift (typically 5-15 ppm) due to the heavy atom effect of iodine.

  • Mass Spectrometry : ESI-MS or GC-MS analysis will confirm the molecular weight of 226.06 g/mol and show characteristic fragmentation patterns.

Reactivity and Synthetic Applications

The synthetic utility of this compound is almost exclusively centered on the reactivity of the iodomethyl group.

  • Nucleophilic Substitution : It is an excellent substrate for Sₙ2 reactions.[8] It readily reacts with a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions) to form new carbon-heteroatom or carbon-carbon bonds. This allows for the covalent attachment of the tetrahydropyranylmethyl group to a target molecule.

  • Building Block in Medicinal Chemistry : This reagent is used to introduce a stable, moderately lipophilic spacer into drug candidates. The THP ring can improve pharmacokinetic properties, while the methylene linker provides conformational flexibility.

  • Intermediate for Complex Syntheses : It serves as a key intermediate in multi-step syntheses where a protected hydroxymethyl group is required, as the iodide can be later converted back to an alcohol or other functional groups.[6]

Safety and Handling

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[1] All handling must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][9]

Conclusion

This compound is a structurally well-defined and conformationally biased molecule. Its chemistry is dominated by the stable tetrahydropyran ring, which exists almost exclusively in a chair conformation with the sterically demanding iodomethyl group in the equatorial position to minimize 1,3-diaxial strain. This conformational preference, coupled with the high reactivity of the primary iodide as a leaving group, makes it a predictable and highly valuable building block for synthetic chemists. A thorough understanding of its structure, as detailed in this guide, is essential for its effective application in the fields of drug discovery, fine chemical synthesis, and materials science.

References

  • A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Bentham Science Publisher. [Link]

  • This compound. MySkinRecipes. [Link]

  • Production method for tetrahydro-2h-pyran derivative.
  • Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol. ResearchGate. [https://www.researchgate.net/publication/289350414_Synthesis_of_4-tetrahydro-2h-pyran-2-yloxy]phenol]([Link])

  • Synthesis of Substituted Tetrahydropyrans via Intermolecular Reactions of δ-Halocarbanions with Aldehydes. Organic Chemistry Portal. [Link]

  • Tetrahydropyran. Wikipedia. [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. [Link]

  • Alkyl iodide synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • 4-iodotetrahydro-2H-pyran | C5H9IO. PubChem. [Link]

  • This compound, 97% 10 g. Thermo Scientific Chemicals. [Link]

  • Iodomethane. Wikipedia. [Link]

  • Anomeric effect. Wikipedia. [Link]

  • Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. National Institutes of Health. [Link]

  • Iodomethyl-magnesium iodide | CH2I2Mg. PubChem. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Semantic Scholar. [Link]

  • Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt. ACS Publications. [Link]

  • Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. ScienceDirect. [Link]

  • Iodo(iodomethyl)mercury | CH2HgI2. PubChem. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. [Link]

  • A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3·7H2O/NaI System in Acetonitrile. Journal of Organic Chemistry. [Link]

  • An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran. ACS Publications. [Link]

  • Anomeric Effect(with All important factors). YouTube. [Link]

  • Alcohols to Alkyl Iodides, Part 1: Hydrogen Iodide. YouTube. [Link]

  • Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. [Link]

  • Anomeric effect. YouTube. [Link]

Sources

4-(iodomethyl)tetrahydro-2H-pyran CAS 101691-94-5 chemical data

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 101691-94-5 Formula:


Molecular Weight:  226.06  g/mol 

Executive Summary

4-(Iodomethyl)tetrahydro-2H-pyran is a specialized heterocyclic building block used primarily in medicinal chemistry to introduce the tetrahydropyran (THP) moiety. Structurally, it consists of a saturated six-membered oxygen heterocycle substituted at the 4-position with a reactive iodomethyl group.[1]

This compound serves as a superior bioisostere for cyclohexyl-methyl derivatives. The ether oxygen in the THP ring lowers lipophilicity (


) and acts as a hydrogen bond acceptor, often improving the metabolic stability and aqueous solubility of drug candidates. The primary iodide functionality renders it highly reactive toward nucleophilic substitution (

) and radical-mediated cross-coupling, making it a critical "linker" reagent in lead optimization.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8][9]

The following data aggregates experimental observations and high-confidence predicted values.

PropertyValueNote
Appearance Colorless to light yellow liquidDarkens (brown) upon light exposure due to

liberation.[2]
Boiling Point ~229 °C (760 mmHg)Predicted.[2][3] Distillation under reduced pressure (e.g., 10 mmHg) is recommended to prevent decomposition.
Density 1.645 ± 0.06 g/cm³High density is characteristic of alkyl iodides.[2]
Solubility DCM, THF, Et2O, AcetoneImmiscible with water; hydrolyzes slowly in hot aqueous acid.[2]
Stability Light & Heat SensitiveStore over Cu wire or Ag wool to scavenge free iodine.[2]
Flash Point >110 °CNon-volatile, but combustible.[2]

Synthetic Methodology

Core Protocol: Finkelstein Halide Exchange

While direct iodination of the alcohol (using


) is possible, the most robust and scalable method involves the Finkelstein reaction via a mesylate intermediate. This method avoids the formation of difficult-to-separate phosphine oxide byproducts.
Reaction Scheme (Graphviz)

SynthesisRoute Precursor 4-(Hydroxymethyl) tetrahydropyran Intermediate 4-(Mesyloxymethyl) tetrahydropyran Precursor->Intermediate MsCl, Et3N DCM, 0°C Product 4-(Iodomethyl) tetrahydropyran (CAS 101691-94-5) Intermediate->Product NaI (excess) Acetone, Reflux (Finkelstein)

Figure 1: Two-step synthesis via mesylate displacement. High yield and simplified purification.

Detailed Experimental Protocol

Step 1: Activation (Mesylation)

  • Dissolve 4-(hydroxymethyl)tetrahydropyran (1.0 equiv) in anhydrous Dichloromethane (DCM) under

    
    .
    
  • Cool to 0°C. Add Triethylamine (

    
    , 1.5 equiv).
    
  • Dropwise add Methanesulfonyl chloride (MsCl, 1.2 equiv). Exothermic reaction; maintain temp <5°C.

  • Stir 2 hours. Wash with

    
    , then saturated 
    
    
    
    . Dry organic layer (
    
    
    ) and concentrate to yield the mesylate.

Step 2: Iodination (Finkelstein)

  • Setup: Dissolve the crude mesylate (from Step 1) in reagent-grade Acetone (0.5 M concentration).

  • Reagent: Add Sodium Iodide (NaI, 3.0 equiv). Note: NaI is soluble in acetone, but NaOMs (sodium mesylate) is not, driving the equilibrium.

  • Reaction: Reflux the mixture (approx. 56°C) for 16–24 hours. Monitor by TLC (the iodide typically runs faster than the mesylate).

  • Workup (Critical for Stability):

    • Cool and filter off the white precipitate (Sodium Mesylate/NaCl).

    • Concentrate the filtrate.[4]

    • Redissolve residue in Diethyl Ether (

      
      ).
      
    • Wash: Wash with 10% Sodium Thiosulfate (

      
      ) .[3] Causality: This reduces any free iodine (
      
      
      
      , brown) back to iodide (
      
      
      ), ensuring a colorless product.
    • Wash with brine, dry over

      
      , and concentrate.[4]
      
  • Purification: Vacuum distillation is preferred over column chromatography to avoid iodine decomposition on silica.

Reactivity & Applications

The iodomethyl group acts as an excellent leaving group (


 is a weak base, stable anion), making this molecule a "soft" electrophile.
Mechanistic Pathways

Reactivity Center 4-(Iodomethyl) tetrahydropyran SN2 Nucleophilic Substitution (SN2) Center->SN2 + Amines/Thiols Radical Radical Precursor Center->Radical + AIBN/Bu3SnH or Photoredox Metal Metallation (Li/Mg) Center->Metal + Mg or t-BuLi Amines Tertiary Amines (Drug Linkers) SN2->Amines Coupling Negishi/Suzuki Coupling (C-C Bond Formation) Radical->Coupling Grignard Grignard Reagent (THP-CH2-Mg-X) Metal->Grignard

Figure 2: Divergent reactivity profile. The iodide serves as a gateway to C-N, C-S, and C-C bond formation.

Medicinal Chemistry Utility[8]
  • Solubility Enhancement: Replacing a cyclohexylmethyl group with 4-(iodomethyl)tetrahydropyran often reduces

    
     by 1.0–1.5 units due to the ether oxygen.
    
  • CB2 Receptor Agonism: Research indicates this specific scaffold acts as a cannabimimetic, binding to CB2 receptors with an

    
     of ~2.6 
    
    
    
    .[1] It serves as a probe for studying peripheral pain pathways without CNS side effects associated with CB1 binding.
  • Linker Chemistry: The

    
     spacer prevents the steric hindrance often seen when attaching groups directly to the 4-position of the pyran ring, allowing for smoother 
    
    
    
    reactions.

Handling & Safety (Self-Validating Systems)

Hazard Class: Irritant, Light Sensitive.

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[6][5]

Storage Protocol

To ensure the integrity of the reagent over time, implement this storage system:

  • Container: Amber glass vial (UV protection).

  • Stabilizer: Add a small coil of Copper Wire or Silver Wool inside the vial.

    • Mechanism:[7][8][9]

      
      . This scavenges free iodine generated by photolysis, preventing the autocatalytic decomposition of the remaining alkyl iodide.
      
  • Temperature: Store at -20°C.

Quality Control Check

Before using in critical steps, perform a visual and TLC check:

  • Visual: If liquid is dark brown/violet, wash with

    
     before use.
    
  • TLC: Run in 10% EtOAc/Hexane. Iodine stains permanently; the product should be a distinct spot (

    
    ) separate from the baseline (salts) or solvent front.
    

References

  • MySkinRecipes. (2025).[6][10] Chemical Specifications and Safety Data for CAS 101691-94-5. Retrieved from [Link][3][4]

  • PubChem. (2025).[11] Compound Summary: Tetrahydropyran Derivatives.[4][9][10] (General reference for THP physicochemical properties). Retrieved from [Link]

Sources

The Tetrahydropyran (THP) Moiety in Medicinal Chemistry: A Technical Guide to Bioisosterism and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydropyran (THP) ring is a "privileged structure" in modern drug discovery, serving as a critical bioisostere for phenyl rings, cyclohexanes, and morpholines.[1] Its strategic incorporation allows medicinal chemists to modulate lipophilicity (LogP), introduce specific hydrogen-bond vectors, and enhance metabolic stability by blocking oxidative soft spots. This guide analyzes the physicochemical rationale for THP deployment, details robust synthetic methodologies (specifically the Prins cyclization), and examines its pivotal role in the success of SGLT2 inhibitors and HIV protease inhibitors.

Structural & Physicochemical Rationale[2][3][4][5]

Bioisosterism and Lipophilicity Modulation

The replacement of a phenyl ring or cyclohexane with a THP moiety is a high-impact strategy to lower cLogP while maintaining steric bulk.

  • LogP Reduction: Replacing a phenyl ring with a THP typically lowers LogP by 1.0–1.5 units. This is critical for aligning compounds with the "Solubility Forecast Index" (SFI), where

    
    .
    
  • Solubility: The ether oxygen acts as a weak hydrogen bond acceptor (HBA), increasing aqueous solubility without introducing a strong donor that might hinder membrane permeability.

Conformational Control

Unlike the planar phenyl ring, THP adopts a chair conformation, offering distinct axial and equatorial vectors for substituent display.

  • The Anomeric Effect: Electronegative substituents at the C2 position often prefer the axial orientation due to hyperconjugation (

    
    ), a phenomenon exploited in the design of glycosimimetics.
    
  • Metabolic Blocking: THP rings are resistant to aromatization and lack the electron-rich

    
    -cloud of phenyl rings, making them less susceptible to CYP450-mediated oxidation (e.g., preventing toxic quinone methide formation).
    
Visualization: Strategic Decision Logic

The following diagram illustrates the decision matrix for incorporating a THP moiety during Lead Optimization.

THP_Decision_Matrix Start Lead Compound Optimization (High Lipophilicity / Metabolic Liability) Check_LogP Is cLogP > 3.5? Start->Check_LogP Check_Metab Is Phenyl Ring a Metabolic Soft Spot? Start->Check_Metab THP_Swap Execute THP Bioisosteric Replacement Check_LogP->THP_Swap Yes Check_Metab->THP_Swap Yes Outcome_1 Improved Solubility (Lower LogP) THP_Swap->Outcome_1 Outcome_2 Blocked Metabolism (No CYP Epoxidation) THP_Swap->Outcome_2 Outcome_3 New H-Bond Vector (Ether Oxygen) THP_Swap->Outcome_3

Figure 1: Decision logic for replacing carbocycles with THP to optimize physicochemical properties.

Synthetic Architectures: The Prins Cyclization[1][6][7]

While various methods exist (e.g., intramolecular Williamson ether synthesis, hetero-Diels-Alder), the Prins Cyclization remains the most versatile method for constructing highly substituted THP rings with precise stereocontrol.

Mechanism of Action

The reaction involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol. The key intermediate is an oxocarbenium ion, which undergoes cyclization to form the THP ring.[2] The stereochemistry is dictated by the transition state (usually a chair-like Zimmerman-Traxler model), typically favoring the formation of cis-2,6-disubstituted tetrahydropyrans.

Visualization: Prins Cyclization Pathway

Prins_Mechanism Reagents Aldehyde + Homoallylic Alcohol Inter_1 Hemiacetal Intermediate Reagents->Inter_1 Condensation Acid Acid Catalyst (TFA / TMSOTf) Acid->Inter_1 Promotes Oxocarb Oxocarbenium Ion (Reactive Species) Inter_1->Oxocarb + H+ / - H2O TS Chair-like Transition State Oxocarb->TS Cyclization Product 2,4,6-Substituted Tetrahydropyran TS->Product Nucleophilic Trapping

Figure 2: Mechanistic flow of the Prins cyclization yielding substituted THP scaffolds.

Case Studies in Drug Discovery

SGLT2 Inhibitors: The C-Glycoside Revolution

The development of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors represents the most commercially significant application of the THP moiety.

  • The Challenge: Early O-glycosides (like Phlorizin) were metabolically unstable due to rapid hydrolysis by intestinal

    
    -glucosidases.
    
  • The Solution: Replacing the O-glycosidic bond with a C-C bond created C-aryl glucosides (e.g., Dapagliflozin, Empagliflozin). The glucose ring is effectively a polyhydroxylated THP.

  • Impact: This modification rendered the molecule resistant to hydrolysis while maintaining the specific H-bonding network required for SGLT2 binding.

HIV Protease Inhibitors (Darunavir Analogues)

Researchers at the NIH and various pharmaceutical companies designed fused bis-tetrahydrofuran (bis-THF) ligands to target the aspartic acid backbone of HIV protease.

  • Evolution: To improve potency against drug-resistant strains, the bis-THF ligand was modified into a THP-THF fused system (e.g., GRL-0476).[3]

  • Mechanism: The larger THP ring allows for greater flexibility and fills the hydrophobic S2 subsite more effectively than the bis-THF, while the ether oxygens maintain critical hydrogen bonds with Asp29 and Asp30.[3]

Experimental Protocols

Protocol A: Stereoselective Prins Cyclization

Objective: Synthesis of a 2,6-cis-disubstituted tetrahydropyran. Scope: General procedure for coupling an aliphatic aldehyde with a homoallylic alcohol.[2]

Reagents:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Trifluoroacetic acid (TFA) (2.0 equiv) or TMSOTf (0.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with argon. Add anhydrous DCM (0.1 M concentration relative to alcohol).

  • Addition: Add the homoallylic alcohol and the aldehyde to the solvent. Cool the mixture to 0°C using an ice bath.

  • Activation: Dropwise add TFA (or TMSOTf) over 10 minutes. The slow addition prevents exotherms that could lead to polymerization.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor by TLC (Target: Disappearance of alcohol).

  • Quench: Carefully quench with saturated aqueous NaHCO3.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Validation:

  • 1H NMR: Look for the characteristic axial protons at C2/C6 (typically

    
     3.0–4.0 ppm, dd, 
    
    
    
    Hz for axial-axial coupling).
  • NOESY: Strong NOE correlation between H2 and H6 confirms cis configuration.

Protocol B: Microsomal Metabolic Stability Assay

Objective: Verify the metabolic stability of the THP moiety compared to a phenyl analogue.

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL)

  • NADPH Regenerating System

  • Test Compound (1 µM final conc.)

Workflow:

  • Incubation: Mix microsomes (0.5 mg/mL final) with the test compound in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot samples at t=0, 15, 30, and 60 minutes.

  • Termination: Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Success Criteria: THP analogue should show

      
       of the phenyl analogue.
      

Data Summary: THP vs. Phenyl Bioisosterism[8]

PropertyPhenyl RingTetrahydropyran (THP)Medicinal Chemistry Impact
Geometry Planar (2D)Chair (3D)THP allows axial/equatorial vector exploration.
Lipophilicity High (Lipophilic)Moderate (Polar)THP lowers LogP (~1.5 units), improving solubility.
Electronic Electron-rich (

-system)
Electron-poor (

-system)
THP reduces risk of metabolic oxidation (CYP450).
H-Bonding None (Hydrophobic)H-Bond Acceptor (Ether O)THP can interact with solvent or protein backbone.
Solubility LowImprovedTHP aids in lowering the "Grease Index" of a drug.

References

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans . NIH National Library of Medicine. Available at: [Link]

  • Recent Advances in the Prins Reaction . ACS Omega. Available at: [Link]

  • SGLT2 Inhibitors: From Structure–Effect Relationship to Pharmacological Response . Int. J. Mol. Sci.. Available at: [Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors . Future Med Chem. Available at: [Link]

Sources

Technical Whitepaper: Electronic Structure & Stereoselective Synthesis of Iodomethyl Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic structure, synthesis, and reactivity of iodomethyl tetrahydropyran derivatives. It is structured for application scientists and medicinal chemists.

Executive Summary

Iodomethyl tetrahydropyran (THP) derivatives represent a critical scaffold in the synthesis of polyether antibiotics (e.g., monensin, brevetoxins) and marine natural products. Their utility is defined by two core electronic features: the polarizability of the C–I bond , which facilitates radical and cross-coupling functionalization, and the stereoelectronic effects (anomeric and gauche effects) that govern their conformational stability. This guide provides a mechanistic analysis of their formation via iodoetherification and details their physicochemical characterization.

Theoretical Framework: Stereoelectronics & Mechanism

The formation of the THP ring from acyclic alkenols is governed by the interplay between Baldwin’s Rules and transition state electronics .

Orbital Interactions and Cyclization Modes

For a 5-hexen-1-ol substrate, two cyclization modes are theoretically possible upon iodine activation:

  • 6-exo-trig: Leads to the 2-iodomethyl-tetrahydropyran.

  • 7-endo-trig: Leads to the 3-iodo-oxepane.

Electronic Dominance: The 6-exo-trig pathway is kinetically favored due to superior orbital overlap in the chair-like transition state. The iodine atom acts as a "soft" electrophile, activating the


-system (HOMO of the alkene). The oxygen lone pair (HOMO 

) attacks the

-iodonium complex (LUMO).
The Heavy Atom Effect (Electronic Shielding)

A defining electronic property of these derivatives is the "Heavy Atom Effect" observed in


C NMR. The large electron cloud of iodine causes significant spin-orbit coupling, which shields the attached carbon.
  • C–I Carbon: Typically resonates upfield (5–15 ppm), distinct from chloro- or bromo-analogs.

  • Inductive Effect: Despite the shielding on the

    
    -carbon, the iodine exerts a strong 
    
    
    
    -inductive withdrawing effect, increasing the acidity of
    
    
    -protons and influencing the dipole moment (
    
    
    D).

Experimental Protocol: Kinetic Iodoetherification

This protocol utilizes kinetic control to maximize the yield of the 2,6-cis-tetrahydropyran stereoisomer, a common motif in bioactive targets.

Reagents & Materials[1][2]
  • Substrate: 5-hexen-1-ol derivative (1.0 equiv).

  • Electrophile Source: N-Iodosuccinimide (NIS) (1.2 equiv) or

    
     (2.0 equiv).
    
  • Base: NaHCO

    
     (solid, 3.0 equiv) to buffer HI byproduct.
    
  • Solvent: Acetonitrile (MeCN) or CH

    
    Cl
    
    
    
    (anhydrous).
Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask under Argon atmosphere. Dissolve the alkenol substrate in anhydrous MeCN (0.1 M concentration).

  • Temperature Control: Cool the solution to 0°C . Rationale: Lower temperatures favor the kinetic chair-transition state, improving diastereoselectivity for the 2,6-cis isomer.

  • Activation: Add solid NaHCO

    
    , followed by the dropwise addition of NIS (dissolved in MeCN) over 20 minutes. Protect from light.
    
  • Monitoring: Stir at 0°C for 2–4 hours. Monitor via TLC for the disappearance of the alkene.

  • Quench: Add saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) until the iodine color dissipates (yellow
    
    
    colorless).
  • Extraction: Extract with Et

    
    O (
    
    
    
    ). Wash combined organics with brine, dry over MgSO
    
    
    , and concentrate.
Mechanistic Workflow (Visualization)

Iodoetherification Substrate Alkenol Substrate (5-hexen-1-ol) Activation Iodine Activation (Formation of Iodonium Ion) Substrate->Activation + NIS / 0°C Transition Chair-like Transition State (Stereocontrol) Activation->Transition Cyclization 6-exo-trig Cyclization (Nucleophilic Attack by O) Product 2-Iodomethyl-THP (Kinetic Product) Cyclization->Product - H+ Transition->Cyclization Orbital Overlap

Figure 1: Mechanistic pathway for the iodine-mediated 6-exo-trig cyclization.

Physicochemical & Electronic Characterization[3][4][5][6]

The following data summarizes the electronic signatures used to validate the synthesis.

Spectroscopic Profile (NMR)

The electronic environment of the THP ring results in distinct chemical shifts.

NucleusMoietyShift Range (

ppm)
MultiplicityElectronic Origin

H
–CH

–I
3.15 – 3.35dd (diastereotopic)Inductive deshielding by Iodine.

H
–CH –O– (H2)3.40 – 3.90mDeshielding by Oxygen (electronegative).

C
C H

–I
5.0 – 15.0sHeavy Atom Effect (Spin-orbit coupling shielding).

C
C H–O– (C2)75.0 – 80.0sDirect oxygen attachment (deshielding).
Reactivity Indices (Electronic)
  • HOMO: Located primarily on the Iodine lone pairs (n

    
    ). High energy, making the molecule susceptible to oxidation or radical abstraction.
    
  • LUMO: The

    
     orbital. Low energy, located on the backside of the C–I bond, facilitating S
    
    
    
    2 displacement by nucleophiles (e.g., azides, cyanides).

Reactivity & Functionalization[1][7]

The 2-iodomethyl group serves as a versatile electronic handle for further elaboration.

Radical Cross-Coupling

Due to the weak C–I bond dissociation energy (~53 kcal/mol), these derivatives are excellent precursors for radical reactions.

  • Mechanism: Single Electron Transfer (SET) or halogen atom abstraction (e.g., using AIBN/Bu

    
    SnH) generates a primary radical at the exocyclic methyl position.
    
  • Application: This radical can be trapped by electron-deficient alkenes (Giese reaction) to extend the carbon chain, a common tactic in polyether synthesis [1].

Nucleophilic Substitution (S 2)

Despite the steric bulk of the adjacent THP ring, the primary iodide remains reactive toward strong nucleophiles.

  • Kornblum Oxidation: Displacement with DMSO/NaHCO

    
     yields the corresponding aldehyde.
    
  • Azidation: Reaction with NaN

    
     in DMF yields the azidomethyl-THP, a precursor for click chemistry.
    
Functionalization Workflow

Reactivity cluster_radical Radical Pathways (HOMO) cluster_sn2 Nucleophilic Pathways (LUMO) Start 2-Iodomethyl-THP Radical Primary Radical (•CH2-THP) Start->Radical Bu3SnH / AIBN Substitution Azide/Cyanide Substitution Start->Substitution NaN3 / DMF Elimination Exocyclic Enol Ether (Base mediated) Start->Elimination t-BuOK Reduction Methyl-THP (Deiodination) Radical->Reduction H-abstraction Coupling C-C Bond Formation (Giese Reaction) Radical->Coupling + Acrylate

Figure 2: Divergent reactivity pathways controlled by the electronic nature of the C–I bond.

References

  • Bartlett, P. A., et al. (1983). "Stereocontrolled Synthesis of Tetrahydrofurans and Tetrahydropyrans." Journal of the American Chemical Society.

  • Rychnovsky, S. D., et al. (2009). "Stereoselective Synthesis of 2,6-cis-Tetrahydropyrans." Angewandte Chemie International Edition.

  • Gottlieb, H. E., et al. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. (Referenced for solvent calibration in heavy atom analysis).

  • Alwan, A. S. (2020).[2] "DFT Investigation of Electronic Properties of Heterocyclic Nanoclusters." AIP Conference Proceedings. (Context for DFT methodology on heterocyclic ethers).

Sources

Solubility profile of 4-(iodomethyl)tetrahydro-2H-pyran in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile of 4-(iodomethyl)tetrahydro-2H-pyran , a critical building block in medicinal chemistry.

Compound: this compound CAS: 101691-94-5 Molecular Formula: C₆H₁₁IO Molecular Weight: 226.06 g/mol [1][2][3]

Executive Summary

This compound is a bifunctional heterocyclic intermediate featuring a lipophilic, polarizable alkyl iodide tail and a polar tetrahydropyran (THP) head. Its solubility behavior is governed by the competition between the dipole-dipole interactions of the ether oxygen and the London dispersion forces of the iodine atom.

This guide synthesizes empirical data from synthetic protocols (Finkelstein reactions, nucleophilic substitutions) to establish a solubility profile. While quantitative


 or saturation limits are rarely published for intermediates, this guide derives operational solubility limits to support process chemistry and purification workflows.

Physicochemical Basis of Solubility

To predict solvent compatibility, we analyze the molecule's structural vectors:

  • The Tetrahydropyran (THP) Ring: Acts as a Lewis base (hydrogen bond acceptor). This confers solubility in alcohols and ensures miscibility with other ethers (THF, Et₂O).

  • The Iodomethyl Group (-CH₂I): A "soft" electrophile with high polarizability. This moiety drives solubility in chlorinated solvents (DCM, CHCl₃) and aromatics (Toluene) due to favorable dispersion interactions.

  • Lipophilicity (cLogP): Estimated at ~2.0–2.5. The compound is sufficiently lipophilic to partition into organic phases during aqueous workups but polar enough to require polar modifiers (e.g., EtOAc) for elution on silica gel.

Solubility Class Prediction Table
Solvent ClassPredicted SolubilityInteraction Mechanism
Chlorinated (DCM, Chloroform)High (Miscible) Dipole-dipole & Dispersion forces.
Ethers (THF, Diethyl Ether, MTBE)High (Miscible) "Like dissolves like" (Ether-Ether interaction).
Polar Aprotic (Acetone, DMF, DMSO)High Dipole interactions; Acetone is the standard solvent for its synthesis.
Aromatics (Toluene, Benzene)High

-interaction with the polarizable iodine.
Alcohols (Methanol, Ethanol)Moderate/High H-bonding with THP oxygen; potential solvolysis risk at high T.
Alkanes (Hexanes, Heptane)Moderate Soluble, but may phase separate at very low temperatures (< -20°C).
Water Insoluble Hydrophobic effect dominates; Density > 1.0 (sinks).

Operational Solubility: Evidence from Synthesis

Analysis of synthetic literature (e.g., EP3228617A1, ChemicalBook data) reveals the operational solubility limits based on reaction and workup conditions.

A. Synthesis Medium (The Finkelstein Reaction)

The standard preparation involves refluxing the mesylate precursor with Sodium Iodide (NaI) in Acetone .

  • Insight: The compound is fully soluble in boiling acetone and remains in solution upon cooling, while the byproduct (NaOMs) precipitates.

  • Implication: Acetone is an excellent solvent for recrystallization of solid derivatives or cleaning reactor vessels.

B. Phase Partitioning (Workup)

Protocols describe partitioning the reaction mixture between Diethyl Ether and Water , or Toluene and Water .

  • Insight: The compound preferentially partitions into the organic layer (Ether/Toluene).

  • Implication: For extraction, avoid chlorinated solvents if possible to prevent emulsion formation due to the high density of the alkyl iodide (d ≈ 1.65 g/mL). Use Toluene or MTBE for cleaner phase cuts.

C. Purification (Chromatography)

Purification is typically achieved via silica gel chromatography using Hexanes/Ethyl Acetate gradients.

  • Insight: The compound is soluble in non-polar mobile phases but requires a polar modifier (EtOAc) to disrupt interactions with the silica stationary phase.

Experimental Protocols for Solubility Determination

Since batch-specific purity affects solubility, researchers should validate solubility using the following self-validating protocols.

Protocol A: Visual Solubility Screening (Gravimetric)

Purpose: Rapidly determine approximate solubility range (Low, Moderate, High).

  • Preparation: Weigh 100 mg of this compound into a clear glass vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Observation: Vortex for 30 seconds after each addition.

    • Soluble: Clear solution obtained with < 1 mL solvent (>100 mg/mL).

    • Moderately Soluble: Clear solution with 1–5 mL solvent (20–100 mg/mL).

    • Sparingly Soluble: Particles/droplets remain after 5 mL (< 20 mg/mL).

  • Validation: If soluble, cool to 0°C for 1 hour to check for phase separation (oiling out).

Protocol B: Quantitative HPLC Saturation Assay

Purpose: Precise solubility data for process crystallization or formulation.

  • Saturation: Add excess compound to 2 mL of solvent until a distinct layer/droplet persists. Stir at 25°C for 4 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (Do not use Nylon, which may degrade).

  • Dilution: Dilute the filtrate 100x with Acetonitrile.

  • Analysis: Inject onto HPLC (C18 column, Water/ACN gradient). Calculate concentration against a standard curve.

Solvent Selection Decision Matrix

This diagram guides the selection of solvents based on the intended chemical operation (Reaction vs. Extraction vs. Purification).

SolventSelection Start Select Operation Reaction Reaction Medium Start->Reaction Extraction Workup/Extraction Start->Extraction Purification Chromatography Start->Purification NuSub Nucleophilic Substitution (SN2) Reaction->NuSub Metal Metallation (Grignard/Lithium) Reaction->Metal PhaseCut Use: Toluene or MTBE (Good Separation from Water) Extraction->PhaseCut Avoid Chlorinated (Density Issues) MobilePhase Use: Hexanes / EtOAc (Gradient Elution) Purification->MobilePhase PolarAprotic Use: DMF, Acetone, ACN (High Solubility, Enhances SN2) NuSub->PolarAprotic Maximize Rate Ethers Use: THF, 2-MeTHF, Et2O (Stabilizes Metal Species) Metal->Ethers Inert Atmosphere

Figure 1: Decision tree for solvent selection based on unit operation. Note the specific recommendation to avoid chlorinated solvents during extraction to prevent density-based emulsion issues.

Stability & Handling in Solution

While soluble, the stability of this compound in solution is time-sensitive.

  • Light Sensitivity: Alkyl iodides undergo homolytic cleavage of the C-I bond upon exposure to UV/visible light, liberating Iodine (

    
    ).
    
    • Indicator: Solutions turning yellow/brown over time.

    • Mitigation: Store solutions in amber glassware or wrap in aluminum foil. Add Copper turnings (stabilizer) if storing for >24 hours.

  • Nucleophilic Solvents: Avoid long-term storage in Pyridine , DMSO , or Primary Amines . The high reactivity of the alkyl iodide can lead to slow quaternization (alkylation) of the solvent, forming salts.

  • Thermal Stability: Avoid prolonged reflux in high-boiling alcohols (e.g., Butanol) without a buffer, as solvolysis (ether formation) may occur.

References

  • ChemicalBook. (2025).[4][5] this compound Properties and Synthesis. Retrieved from

  • CymitQuimica. (n.d.). This compound Product Data. Retrieved from

  • European Patent Office. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative. (Demonstrates use of Toluene/Water extraction). Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Alkyl Iodides (Finkelstein Reaction).[6] (General mechanistic grounding for solvent choice). Retrieved from

  • Fisher Scientific. (2025).[4] Safety Data Sheet: Tetrahydropyran derivatives. (General safety and handling).[4][7][8] Retrieved from

Sources

A Senior Application Scientist's Guide to 4-Substituted Tetrahydropyran Building Blocks: Synthesis, Stereocontrol, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently appearing in natural products and synthetic drugs due to its favorable physicochemical properties.[1][2][3] As a saturated heterocycle, it often serves as a bioisosteric replacement for cyclohexyl or phenyl rings, offering improved solubility and metabolic stability while providing a hydrogen bond acceptor through its ring oxygen.[4][5] Substitution at the C4-position, in particular, provides a key vector for modulating a molecule's properties and its interaction with biological targets. This technical guide provides an in-depth review of the synthesis, conformational analysis, and strategic application of 4-substituted tetrahydropyran building blocks for researchers in drug discovery and development. We will explore the causality behind the selection of various synthetic routes, detail field-proven experimental protocols, and illustrate the logical flow from core building blocks to complex, functionalized molecules.

The Strategic Importance of the 4-Substituted Tetrahydropyran Core

The prevalence of the tetrahydropyran motif is not accidental; it is a deliberate design choice by medicinal chemists to overcome common drug development hurdles.[5] Unlike its carbocyclic analogue, cyclohexane, the THP ring's ether oxygen reduces lipophilicity and can act as a crucial hydrogen bond acceptor in a protein binding pocket. When compared to a flat, aromatic phenyl ring, the three-dimensional, C(sp3)-rich THP scaffold provides superior spatial vectors for substituents, enabling more precise and complex interactions with biological targets.[6]

The C4-position is particularly strategic as it is electronically unbiased by the ring oxygen, allowing for the introduction of a wide array of functional groups—hydroxyls, amines, ketones, and carbon substituents—that can serve as synthetic handles or key pharmacophoric elements.[7][8][9] This versatility makes building blocks like tetrahydro-4H-pyran-4-one, 4-hydroxytetrahydropyran, and 4-aminotetrahydropyran indispensable starting materials in modern synthetic campaigns.[8][9][10]

Conformational Landscape: The "Why" Behind the Shape

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. The tetrahydropyran ring predominantly adopts a low-energy chair conformation, analogous to cyclohexane. A substituent at the C4-position can exist in either an axial or an equatorial orientation, with the equatorial position being sterically favored for most substituents to minimize unfavorable 1,3-diaxial interactions.

Understanding and controlling this conformational preference is paramount. A conformationally "locked" or biased ring system reduces the entropic penalty upon binding to a target, potentially leading to a significant increase in potency. The choice of a substituent at the C4-position is therefore not just about its chemical functionality but also about its influence on the ring's preferred conformation. For instance, a bulky group will strongly favor the equatorial position, thereby pre-organizing the scaffold.[11]

Caption: Equilibrium between equatorial and axial conformers of a 4-substituted THP.

Core Synthetic Strategies: Building the THP Ring

The construction of the tetrahydropyran ring itself is a mature field, with several robust and stereoselective methods available. The choice of method is dictated by the desired substitution pattern, required stereochemistry, and the functional group tolerance of the overall synthetic plan.

The Prins Cyclization: A Classic Approach to 4-Hydroxy-THPs

The Prins cyclization is a powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde to form a 4-hydroxytetrahydropyran.[12][13][14] Its utility lies in its ability to construct the ring and install a key hydroxyl handle in a single, often highly diastereoselective, step.

Causality of Stereocontrol: The stereochemical outcome is governed by the transition state geometry. The reaction proceeds via an oxocarbenium ion, which is trapped intramolecularly by the alkene.[13] The substituents on the forming ring prefer to adopt pseudo-equatorial positions in the chair-like transition state to minimize steric strain, leading to predictable stereoselectivity. For many substrates, this results in the formation of all-cis products.[12][15]

G Start Homoallylic Alcohol + Aldehyde Step1 Protonation of Aldehyde (Acid Catalyst, e.g., PMA) Start->Step1 H+ Step2 Formation of Oxocarbenium Ion Step1->Step2 Step3 Intramolecular Attack by Alkene (Cyclization) Step2->Step3 6-endo-trig Step4 Trapping of Cation by Water Step3->Step4 End 4-Hydroxytetrahydropyran Step4->End -H+

Caption: Simplified workflow of the Prins Cyclization mechanism.

Field-Proven Protocol: Phosphomolybdic Acid-Catalyzed Prins Cyclization in Water [15]

This protocol highlights an environmentally friendly and efficient variation of the Prins reaction.[12][15]

  • Reaction Setup: To a solution of the homoallylic alcohol (1.0 mmol) and the aldehyde (1.2 mmol) in water (5 mL) in a round-bottom flask, add phosphomolybdic acid (PMA) (10 mol%).

  • Execution: Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-4 hours.

  • Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired 4-hydroxytetrahydropyran.

Trustworthiness: This method is self-validating due to its high diastereoselectivity, often yielding the all-cis isomer as the major product, which can be confirmed by NMR spectroscopy (¹H-¹H coupling constants). Yields are consistently high (typically 80-92%).[15]

Intramolecular Oxa-Michael Addition: A Route to Functionalized THPs

This strategy involves the cyclization of a δ-hydroxy-α,β-unsaturated carbonyl compound. It is a highly reliable method for forming the THP ring, particularly for accessing 2,6-disubstituted systems.[2] The development of asymmetric organocatalytic versions of this reaction has made it a go-to method for producing enantioenriched THPs.[1][16]

Causality of Stereocontrol: The stereoselectivity is driven by the minimization of A(1,3) strain in the transition state, which favors a chair-like conformation where bulky substituents occupy equatorial positions.[2] Chiral catalysts, such as phosphoric acids or amines, create a chiral environment that directs the nucleophilic attack from one face of the Michael acceptor, leading to high enantioselectivity.[1]

Other Key Methodologies

A variety of other powerful methods are routinely employed, each with its own advantages.

MethodCore TransformationKey AdvantagesRelevant Citations
Ring-Closing Metathesis (RCM) Cyclization of a diene-ether precursor.Excellent functional group tolerance; access to complex and large ring systems.[2][17]
Intramolecular Hydroalkoxylation Addition of a hydroxyl group across a tethered alkene.Atom-economical; catalyzed by various metals (Pt, Au, Co).[12][18]
Hetero-Diels-Alder Cycloaddition [4+2] reaction between a diene and an aldehyde/ketone.Convergent; rapid construction of complexity.[2][17]
Oxocarbenium Ion Cyclization Intramolecular trapping of an oxocarbenium ion by a nucleophile.Versatile; allows for the formation of highly substituted THPs.[2][17]

From Core Building Blocks to Diverse Scaffolds

Often, the most efficient synthetic route does not build the final, complex THP directly but rather starts from a simple, commercially available 4-substituted THP and elaborates it. Tetrahydro-4H-pyran-4-one is a workhorse in this regard.[8]

G Ketone Tetrahydro-4H-pyran-4-one Hydroxy 4-Hydroxytetrahydropyran (cis/trans mixture) Ketone->Hydroxy NaBH4 or L-Selectride® Amino 4-Aminotetrahydropyran Ketone->Amino Reductive Amination (e.g., NaBH(OAc)3, NH4OAc) Alkyl 4-Alkyl/Aryl-4-hydroxy-THP Ketone->Alkyl Grignard (RMgX) or Organolithium (RLi) Sulfonate 4-OMs/OTs-tetrahydropyran Hydroxy->Sulfonate MsCl or TsCl, Pyridine Other Other 4-Substituted THPs (Nitriles, Azides, etc.) Sulfonate->Other SN2 Displacement (e.g., NaCN, NaN3)

Caption: Key derivatizations starting from Tetrahydro-4H-pyran-4-one.

Field-Proven Protocol: Reductive Amination to Synthesize 4-Aminotetrahydropyran[9]

4-Aminotetrahydropyran is a crucial building block for introducing a basic nitrogen center, often essential for aqueous solubility and target engagement.[9]

  • Reaction Setup: In a flame-dried, argon-purged round-bottom flask, dissolve tetrahydro-4H-pyran-4-one (1.0 g, 10 mmol) and ammonium acetate (7.7 g, 100 mmol) in methanol (50 mL).

  • Execution: Stir the solution at room temperature for 30 minutes. Cool the flask to 0 °C in an ice bath. Add sodium cyanoborohydride (0.75 g, 12 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up: Quench the reaction by the slow addition of 2M HCl until the pH is ~2. Stir for 1 hour. Concentrate the mixture under reduced pressure to remove methanol. Basify the aqueous residue to pH >12 with solid NaOH.

  • Purification: Extract the basic aqueous layer with dichloromethane (4 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure to yield 4-aminotetrahydropyran as a colorless oil.

Trustworthiness: This procedure is highly reliable. The imine/enamine intermediate is formed in situ and immediately reduced. Monitoring by GC-MS is recommended to confirm the consumption of the starting ketone. The final product's purity can be assessed by ¹H NMR and GC-MS.

Case Study: The THP Ring in HIV Protease Inhibitors

In the development of HIV protease inhibitors, replacing a labile bis-tetrahydrofuran (bis-THF) P2 ligand with modified versions has been a key strategy.[19] Introducing substituents, such as ether groups, at the C4-position of the THF (a close relative of THP) allows for the formation of novel interactions with the protease backbone, fine-tuning the inhibitor's potency and pharmacokinetic profile. This exemplifies the strategic use of C4-substitution to optimize ligand-protein interactions and improve drug-like properties.[19]

Conclusion and Future Outlook

The 4-substituted tetrahydropyran is more than just a scaffold; it is a versatile tool for solving complex problems in drug discovery. The synthetic methodologies for its construction are robust, well-understood, and increasingly stereoselective, with organocatalysis paving the way for efficient access to enantiopure building blocks.[16] The true art lies in understanding the interplay between a substituent's function, its influence on ring conformation, and the ultimate impact on the molecule's biological activity and properties.

Future advancements will likely focus on the development of even more efficient and sustainable catalytic methods for C-H functionalization directly on the THP ring, further streamlining the synthesis of novel analogues. As our understanding of the "3D-escape from flatland" in medicinal chemistry deepens, the importance of C(sp3)-rich scaffolds like the 4-substituted tetrahydropyran will only continue to grow.

References

  • Title: Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, and synthetic intermediate thereof and process for preparing the same Source: Google Patents URL
  • Title: A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans Source: University of Bath Repository URL: [Link]

  • Title: Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols Source: CORE URL: [Link]

  • Title: Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors Source: PubMed Central (PMC) URL: [Link]

  • Title: Tetrahydropyran synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines Source: PubMed URL: [Link]

  • Title: Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans Source: PubMed Central (PMC) URL: [Link]

  • Title: Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues Source: MDPI URL: [Link]

  • Title: Strategies for the construction of tetrahydropyran rings in the synthesis of natural products Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Three-dimensional saturated C(sp3)-rich bioisosteres for benzene Source: PubMed Central (PMC) URL: [Link]

  • Title: Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Prins cyclization: synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts Source: Åbo Akademi University Research Portal URL: [Link]

  • Title: Development of new methods in tetrahydropyran ring synthesis Source: DR-NTU (Nanyang Technological University) URL: [Link]

  • Title: Saturated bioisosteres of benzene: where to go next? Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives Source: Organic Chemistry Portal URL: [Link]

Sources

The Iodine Paradox: Managing Stability and Reactivity in Heterocyclic Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the kinetics of heterocyclic synthesis, primary alkyl iodides (


) represent a paradox. They are among the most potent electrophiles for 

reactions due to the exceptional leaving group ability of the iodide anion (

of

). However, this reactivity comes at the cost of significant storage instability. For drug development professionals, the degradation of alkyl iodides into free radicals and molecular iodine (

) introduces impurities that can poison transition metal catalysts and promote side reactions.

This guide details the mechanistic underpinnings of this instability and provides a self-validating protocol for their generation and use, emphasizing in situ strategies that bypass the need for long-term storage.

Part 1: The Physics of Instability

The root cause of alkyl iodide instability is the Carbon-Iodine (


) bond dissociation energy (BDE). While a 

bond boasts a BDE of ~81 kcal/mol and

~68 kcal/mol, the

bond is significantly weaker at ~53 kcal/mol. This energy threshold is low enough that photons in the near-UV and visible spectrum can induce homolytic fission.
The Photolytic Degradation Cycle

Upon exposure to light, the alkyl iodide undergoes homolysis, generating a reactive alkyl radical and an iodine radical. These iodine radicals recombine to form molecular iodine (


), which is visibly detectable as a darkening (yellow-to-brown) of the liquid. Crucially, 

acts as a Lewis acid, potentially catalyzing further elimination or polymerization reactions in sensitive heterocyclic substrates.
Visualization: Degradation & Stabilization Pathway

The following diagram illustrates the degradation loop and the mechanistic intervention of copper stabilizers.

G RI Alkyl Iodide (R-I) Radicals Radical Pair [R• + I•] RI->Radicals Homolysis Light hv (Light) Light->RI I2 Molecular Iodine (I2) (Brown Color) Radicals->I2 Recombination SideProducts Side Products (R-R, Alkenes) Radicals->SideProducts Dimerization/H-Abstraction I2->RI Autocatalysis (Feedback) CuI CuI (Insoluble) Precipitate I2->CuI Scavenging via Cu Copper Copper (Cu0) Stabilizer Copper->CuI

Figure 1: The photolytic degradation cycle of alkyl iodides and the interception of molecular iodine by copper stabilizers.

Part 2: Strategic Handling and Purification

If you must store isolated alkyl iodides, standard refrigeration is insufficient. The accumulation of


 is not just a purity issue; it is a mechanistic hazard. Free iodine can oxidize electron-rich heterocycles (e.g., indoles, pyrroles) or poison Palladium catalysts in subsequent cross-coupling steps.
Purification Protocol (The Thiosulfate Wash)

Before using any stored alkyl iodide that shows yellowing, execute this wash to reset its purity.

  • Dissolution: Dilute the alkyl iodide in an inert organic solvent (Diethyl Ether or DCM).

  • Reduction: Wash with 10% aqueous Sodium Thiosulfate (

    
    ).
    
    • Mechanism:[1][2][3][4][5][6]

      
      
      
    • Observation: The organic layer will instantly shift from brown/yellow to colorless.

  • Stabilization: Dry the organic layer over

    
    , filter, and store over activated copper turnings  in an amber bottle wrapped in foil. The copper acts as a sacrificial scavenger for any newly formed iodine radicals [1].
    
Comparative Stability Data
Leaving GroupBond Energy (kcal/mol)Relative Solvolysis RateStorage StabilityRecommended Use Case
Iodide (-I) ~53100,000Poor (Light Sensitive)In situ generation; difficult alkylations.
Tosylate (-OTs) N/A (C-O ~85)~5,000Good (Thermal Sensitive)Stable solid alternative to iodides.
Bromide (-Br) ~68250Excellent General purpose; stable precursor.
Chloride (-Cl) ~811Excellent Requires iodide catalysis (Finkelstein).

Part 3: The In Situ Advantage (Finkelstein Modification)

For high-stakes heterocyclic synthesis, do not isolate the alkyl iodide. Instead, generate it in situ from the corresponding alkyl chloride or bromide using the Finkelstein reaction. This approach harnesses the high reactivity of the iodide without exposing the synthesis to the degradation products of storage.

The Mechanism

The reaction relies on the solubility differential of sodium salts in acetone (or 2-Butanone/MEK).[1] Sodium Iodide (NaI) is soluble in acetone, whereas NaCl and NaBr are not.[1][5][7] As the alkyl chloride reacts with iodide, NaCl precipitates, driving the equilibrium forward via Le Chatelier’s principle [2].[1][7]

Workflow Visualization: The "One-Pot" Strategy

Finkelstein RCl Alkyl Chloride/Bromide (Stable Precursor) Transition In Situ Alkyl Iodide (Transient Species) RCl->Transition Halogen Exchange NaI NaI (Excess) in Acetone/MEK NaI->Transition Halogen Exchange Product N-Alkylated Product Transition->Product SN2 Attack Waste NaCl/NaBr ppt (Driving Force) Transition->Waste Precipitation Heterocycle Heterocycle Nucleophile (e.g., Indole/Imidazole) Heterocycle->Product SN2 Attack Base Base (Cs2CO3 or K2CO3) Base->Product SN2 Attack

Figure 2: The "One-Pot" Finkelstein strategy allows for the utilization of reactive alkyl iodides without isolation.

Part 4: Validated Experimental Protocol

Objective: N-Alkylation of a steric-hindered Indole using in situ generated alkyl iodide.

Reagents & Setup
  • Substrate: Indole derivative (1.0 equiv)

  • Alkylating Agent: Primary Alkyl Bromide (1.2 equiv)

  • Catalyst/Reagent: Sodium Iodide (NaI) (1.5 equiv) - Must be dry.

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) - Chosen for the "Cesium Effect" which enhances solubility in organic solvents.
    
  • Solvent: Acetonitrile (

    
    ) or Acetone.
    
Step-by-Step Methodology
  • Activation (Finkelstein Step): In a dry round-bottom flask, dissolve the Alkyl Bromide (1.2 equiv) and NaI (1.5 equiv) in the solvent. Stir at room temperature for 30 minutes.

    • Checkpoint: Look for the formation of a fine white precipitate (NaBr). This confirms the conversion to Alkyl Iodide is proceeding [3].[8]

  • Addition of Nucleophile: Add the Indole substrate (1.0 equiv) and

    
     (2.0 equiv) directly to the suspension.
    
  • Reaction: Heat the mixture to 60°C. Monitor via TLC or LCMS.

    • Note: The in situ generated iodide reacts substantially faster than the bromide would alone. The iodide acts as a catalytic transfer agent if used in substoichiometric amounts, but stoichiometric use (as here) ensures maximum rate [4].

  • Workup: Cool to room temperature. Filter off the inorganic solids (NaBr, excess

    
    ). Concentrate the filtrate.
    
    • Safety: If the crude residue is dark (iodine formation), perform a quick wash with 10%

      
       during the extraction phase.
      
Why This Works (Causality)

By generating the iodide in situ, you maintain a high concentration of the "soft" electrophile (R-I) which matches the "soft" nucleophilicity of the indole nitrogen. This minimizes O-alkylation or C3-alkylation side reactions that are more common with "harder" electrophiles like tosylates or chlorides [5].

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocol for stabilizing alkyl iodides with copper).

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[1][4][5][7][8] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. (The foundational text on halide exchange).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanistic details on Finkelstein equilibrium and solubility driving forces).

  • Rzepa, H. (2009).[5] "The mystery of the Finkelstein reaction". Imperial College London. (Detailed analysis of the lattice energies driving the reaction).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Hard/Soft Acid Base theory applied to alkylation regioselectivity).

Sources

Methodological & Application

Application Note: N-Alkylation Strategies Using 4-(Iodomethyl)tetrahydro-2H-pyran

[1][2]

Executive Summary

The incorporation of the tetrahydro-2H-pyran (THP) moiety is a pivotal strategy in medicinal chemistry to modulate lipophilicity (

N-alkylation4-(iodomethyl)tetrahydro-2H-pyran

Unlike its bromide or mesylate counterparts, the iodide derivative offers superior electrophilicity, often negating the need for in situ Finkelstein activation. This guide provides a robust, self-validating framework for alkylating primary and secondary amines, ranging from aliphatic chains to deactivated heterocyclic systems.

Mechanistic Insight & Reagent Properties[1][3]

The Reagent: this compound[1][2][4][5]
  • Structure: A primary alkyl iodide with a beta-branched ether ring.[1]

  • Reactivity Profile: The C-I bond is weaker and longer than C-Br, making iodide an excellent leaving group (

    
     of conjugate acid HI 
    
    
    -10).[1]
  • Stability: Moderately stable but sensitive to light.[1] Long-term storage requires protection from photons to prevent homolytic cleavage and iodine liberation (discoloration).[1]

Reaction Mechanism ( )

The reaction proceeds via a classic bimolecular nucleophilic substitution (

Key Mechanistic Considerations:

  • Steric Hindrance: The THP ring at the 4-position introduces

    
    -branching.[1] While not as hindered as a neopentyl system, it significantly slows reaction rates compared to linear alkyl iodides, often requiring elevated temperatures (60–100 °C).
    
  • Competing Elimination: While primary halides generally favor substitution, the basic conditions required to scavenge HI can promote E2 elimination, leading to the exocyclic alkene (4-methylenetetrahydro-2H-pyran).[1] This is minimized by using non-bulky bases and controlling temperature.[1]

Mechanistic Pathway Diagram[1]

SN2_MechanismReagent4-(Iodomethyl)THP(Electrophile)TSTransition State[Pentacoordinate]Reagent->TSElectrophileAmineAmine (R-NH2)(Nucleophile)Amine->TSAttackBaseBase (e.g., K2CO3)(Scavenger)ByproductSalt (KI/HI)Base->ByproductNeutralizationProductN-Alkylated Product(R-NH-CH2-THP)TS->ProductInversion/Bond FormationTS->ByproductLeaving Group

Figure 1:

Critical Parameters & Decision Matrix

Success depends on matching the base and solvent to the nucleophilicity of the substrate.

Solvent Selection
  • Acetonitrile (

    
    ):  Preferred for standard amines.[1] Good solubility for organic substrates and moderate solubility for inorganic bases.[1] Easy workup (low boiling point).[1]
    
  • DMF/DMSO: Required for weak nucleophiles or low-solubility substrates.[1] High polarity stabilizes the polar transition state.

  • Acetone: Useful for highly reactive amines but limits temperature to

    
     56°C.[1]
    
Base Selection
  • 
     / 
    
    
    :
    Standard for aliphatic amines and robust heterocycles.[1] Cesium (Cs) is preferred for difficult substrates due to the "Cesium Effect" (higher solubility/basicity in organic solvents).
  • 
    :  Essential for deprotonating weak nucleophiles (e.g., amides, indoles, pyrazoles) to generate the reactive anion.
    
  • DIPEA/TEA: Soluble organic bases, useful when inorganic salts are problematic, but can sometimes act as nucleophiles themselves (quaternization) or fail to scavenge effectively at high T.

Experimental Protocols

Method A: Standard Conditions (Aliphatic/Secondary Amines)

Best for: Piperazines, morpholines, primary alkyl amines.

Reagents:

  • Substrate Amine (1.0 equiv)[1]

  • This compound (1.1 – 1.2 equiv)[1]

  • Potassium Carbonate (

    
    ) (2.0 – 3.0 equiv)[1]
    
  • Acetonitrile (

    
    ) or DMF [0.2 M concentration][1]
    

Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the amine (1.0 mmol),

    
     (276 mg, 2.0 mmol), and anhydrous Acetonitrile (5 mL).
    
  • Addition: Add this compound (271 mg, 1.2 mmol) dropwise.

    • Note: If the amine is a liquid, add it last to the suspension.

  • Reaction: Seal the vessel and heat to 60–80 °C for 12–18 hours.

    • Monitoring: Monitor by LCMS or TLC.[1] The iodide (starting material) is UV active at low wavelengths; iodine formation (yellowing) may occur.

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter off the inorganic solids (

      
      /KI).
      
    • Concentrate the filtrate under reduced pressure.

    • Purification: Partition residue between EtOAc and Water.[1][3] Wash organic layer with Brine.[1] Dry over

      
      .[1][4] Purify via Flash Column Chromatography (typically Hexane/EtOAc or DCM/MeOH).[1]
      
Method B: Enhanced Conditions (Weak Nucleophiles/Heterocycles)

Best for: Indoles, Pyrazoles, Amides, Anilines.

Reagents:

  • Substrate (1.0 equiv)

  • This compound (1.2 – 1.5 equiv)[1]

  • Sodium Hydride (NaH, 60% dispersion) (1.2 – 1.5 equiv)

  • Anhydrous DMF or THF [0.1 – 0.2 M][1]

Procedure:

  • Activation: In a flame-dried flask under Nitrogen/Argon, dissolve the substrate (1.0 mmol) in anhydrous DMF (5 mL). Cool to 0 °C.

  • Deprotonation: Carefully add NaH (1.2 mmol) portion-wise. Stir at 0 °C for 15–30 mins until gas evolution ceases (formation of the anion).

  • Alkylation: Add this compound (1.2 mmol) slowly.

  • Reaction: Allow to warm to room temperature. If conversion is slow after 2 hours, heat to 60–90 °C .

  • Quench & Workup:

    • Cool to 0 °C. Quench carefully with saturated

      
       solution.
      
    • Extract with EtOAc (3x).[1]

    • Critical Step: Wash combined organics with water (2x) and LiCl solution (if available) to remove DMF.

    • Dry and concentrate.[1][3]

Optimization & Troubleshooting

Protocol Selection Workflow

Optimization_FlowStartStart: Define SubstrateCheck_NucIs Nucleophile Strong?(Aliphatic amine, cyclic amine)Start->Check_NucMethod_AMethod A:K2CO3 / MeCN / 60°CCheck_Nuc->Method_AYesMethod_BMethod B:NaH / DMF / 0°C -> RTCheck_Nuc->Method_BNo (Indole, Amide)Check_SolIs Substrate Solublein MeCN?Method_A->Check_SolCheck_Sol->Method_AYesMethod_A_DMFMethod A (Modified):Cs2CO3 / DMF / 80°CCheck_Sol->Method_A_DMFNo

Figure 2: Decision tree for selecting the optimal alkylation protocol.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of the THP group.[1]Switch base to

(Cesium effect); Increase Temp to 100°C; Add catalytic TBAI (Tetra-n-butylammonium iodide).
Elimination Product Base is too strong or Temp too high.[1]Lower temperature; Switch from NaH to

; Use a less bulky base.[1]
Dark Reaction Mixture Iodine liberation (

).[1]
Wash organic layer with 10%

(Sodium Thiosulfate) during workup to reduce iodine.[1]
Over-alkylation Primary amine reacting twice.[1]Use excess amine (2-3 equiv) relative to the iodide; Add iodide very slowly.

Safety & Handling

  • Alkyl Iodides: this compound is an alkylating agent.[1][5] It is potentially mutagenic and a skin sensitizer. Handle in a fume hood with double nitrile gloves.[1]

  • Light Sensitivity: Store the reagent in amber vials or wrapped in foil at 2–8 °C.

  • Disposal: Quench excess alkylating agent with an amine-based waste stream or thiosulfate solution before disposal.[1]

References

  • Reagent Properties & Synthesis
  • Medicinal Chemistry Applications (Cannabinoids/Kinase Inhibitors)

    • National Institutes of Health (PMC).[1] (2024).[1][5][6][3] "The biological effects and thermal degradation of NPB-22... (Synthesis of Adamantyl-THPINACA)." Available at: [Link]

  • General N-Alkylation Methodology
  • Comparative Reactivity (Iodide vs Bromide)

    • Organic Chemistry Portal.[1] "Tetrahydropyran Synthesis and Reactivity."[1][6][7][2] Available at: [Link]

  • Commercial Availability & Safety Data

Application Notes & Protocols: Synthesis of 4-Methyltetrahydropyran Derivatives via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 4-Methyltetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its saturated, six-membered cyclic ether structure offers a desirable combination of metabolic stability, low lipophilicity compared to its carbocyclic analogue (cyclohexane), and the potential for the ring oxygen to act as a hydrogen bond acceptor.[1] The introduction of a methyl group at the C4 position, creating the 4-methyltetrahydropyran (4-MeTHP) core, provides a valuable handle for modulating stereochemistry and exploring structure-activity relationships (SAR). Furthermore, 4-MeTHP itself has gained significant attention as a sustainable, high-performance "green" solvent, offering a safer and more efficient alternative to traditional ethers like THF and 2-MeTHF in a wide range of organic reactions.[2][3][4][5]

This application note provides a comprehensive guide to the synthesis of substituted 4-methyltetrahydropyran derivatives through intramolecular nucleophilic substitution. We will delve into the mechanistic underpinnings of this strategy, focusing on the intramolecular Williamson ether synthesis, discuss critical parameters for achieving high yields and diastereoselectivity, and provide detailed, field-proven protocols for the synthesis of specific diastereomers.

Part 1: Mechanistic Principles & Strategic Considerations

The most direct and reliable method for constructing the tetrahydropyran ring from an acyclic precursor is the intramolecular Williamson ether synthesis.[6][7] This reaction is a classic example of an intramolecular SN2 (bimolecular nucleophilic substitution) reaction.[8][9]

The core principle involves a molecule containing both a nucleophile (an alcohol) and an electrophile (an alkyl halide or sulfonate) at appropriate positions.[8] Upon deprotonation of the alcohol with a strong, non-nucleophilic base, a potent alkoxide nucleophile is generated. This alkoxide then attacks the electrophilic carbon bearing a leaving group within the same molecule, displacing the leaving group and forging the C-O bond that closes the ring.[7][10]

G Alkoxide Alkoxide TS TS Alkoxide->TS Backside Attack Product Product TS->Product Ring Closure & Inversion of Stereochemistry Byproduct2 Byproduct2 Precursor Precursor Base Base

Caption: General mechanism for intramolecular Williamson ether synthesis.

Key Factors for Successful Cyclization:
  • Thermodynamics and Kinetics: The formation of five and six-membered rings is kinetically and thermodynamically favorable.[6][7][11] The intramolecular nature of the reaction provides a significant entropic advantage, as the nucleophile and electrophile are tethered, leading to a high effective concentration.[7]

  • Substrate Geometry and Stereocontrol: The SN2 reaction proceeds via a backside attack, resulting in an inversion of stereochemistry at the electrophilic carbon.[8][12] This is a critical principle for controlling the diastereoselectivity of the final product. The relative stereochemistry of the hydroxyl group and the leaving group in the acyclic precursor directly dictates the cis or trans configuration of the substituents on the resulting tetrahydropyran ring. The cyclization is believed to proceed through a low-energy, chair-like transition state, where bulky substituents prefer to occupy pseudo-equatorial positions to minimize steric strain.

  • Choice of Base: The base must be strong enough to completely deprotonate the alcohol, but it should be non-nucleophilic to avoid competing intermolecular reactions with the electrophile. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they generate the alkoxide and hydrogen gas, a byproduct that simply evolves from the reaction mixture.[6]

  • Leaving Group (LG) Ability: The rate of the SN2 reaction is highly dependent on the quality of the leaving group. A good leaving group is the conjugate base of a strong acid. The typical reactivity trend is I > Br > Cl >> F. Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are also excellent leaving groups and are often preferred due to their ease of preparation from the corresponding diol.

  • Solvent: Polar aprotic solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are ideal.[9] They effectively solvate the cation (e.g., Na⁺) but do not strongly solvate the alkoxide nucleophile, leaving it "naked" and highly reactive, thus accelerating the rate of the SN2 reaction.

Part 2: Detailed Experimental Protocols

Here we present two validated protocols for the diastereoselective synthesis of cis- and trans-4,5-disubstituted tetrahydropyran derivatives. The key to achieving the desired diastereomer lies in the stereoselective synthesis of the acyclic precursor, typically a 1,5-diol, followed by selective activation of one hydroxyl group into a leaving group.

G

Caption: Standard workflow for tetrahydropyran synthesis.

Protocol 1: Synthesis of a cis-4-Methyltetrahydropyran Derivative

This protocol details the cyclization of a syn-configured halo-alcohol precursor to yield the cis-tetrahydropyran product.

Materials & Reagents:

  • syn-(+/-)-6-Bromo-3-methylheptane-1,5-diol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add Sodium Hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil and dried under a stream of nitrogen).

  • Solvent Addition: Add anhydrous THF via syringe to achieve a concentration of 0.1 M with respect to the substrate. Cool the suspension to 0 °C in an ice-water bath.

  • Substrate Addition: Dissolve the syn-(+/-)-6-Bromo-3-methylheptane-1,5-diol (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0 °C over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour at room temperature, then heat to reflux (approx. 66 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Add deionized water and ethyl acetate. Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure cis-product.

Protocol 2: Synthesis of a trans-4-Methyltetrahydropyran Derivative

This protocol details the cyclization of an anti-configured halo-alcohol precursor to yield the trans-tetrahydropyran product.

Materials & Reagents:

  • anti-(+/-)-6-Bromo-3-methylheptane-1,5-diol

  • All other reagents are identical to Protocol 1.

Procedure: The procedure is identical to Protocol 1, with the sole exception of using the anti-diastereomer of the starting material. The reaction conditions, work-up, and purification steps remain the same. The stereochemical information embedded in the starting material is directly translated to the product.

Part 3: Data Summary & Troubleshooting

The success of these syntheses hinges on the stereochemical purity of the acyclic precursors. The chair-like transition state model reliably predicts the stereochemical outcome.

ParameterProtocol 1 (cis-Product)Protocol 2 (trans-Product)Rationale
Precursor syn-6-Bromo-3-methylheptane-1,5-diolanti-6-Bromo-3-methylheptane-1,5-diolThe precursor's relative stereochemistry dictates the product's stereochemistry.
Base/Solvent NaH / Anhydrous THFNaH / Anhydrous THFStrong, non-nucleophilic base and polar aprotic solvent are optimal for the SN2 reaction.
Expected Yield 75-85%70-80%Yields are typically good for 6-membered ring closures. Minor differences may arise from steric factors.
Expected d.r. >95:5 (cis:trans)>95:5 (trans:cis)The reaction is highly stereospecific; product d.r. reflects the purity of the starting material.
Purification Flash ChromatographyFlash ChromatographyEffective for separating the product from non-polar starting materials and baseline impurities.
Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive NaH (oxidized).2. Poor leaving group.3. Insufficient temperature/time.1. Use fresh NaH or wash thoroughly.2. Convert alcohol to a better leaving group (e.g., tosylate or iodide).3. Increase reaction time or temperature; ensure reflux is achieved.
Low Yield 1. Incomplete deprotonation.2. Wet solvent/glassware.3. Intermolecular side reactions.1. Use a slight excess of base (1.2-1.5 eq).2. Ensure all reagents and glassware are scrupulously dry.3. Run the reaction under high dilution conditions (e.g., 0.01 M) to favor intramolecular cyclization.
Formation of Alkene Byproduct 1. E2 elimination is competing with SN2.2. Sterically hindered substrate.1. Use a less-hindered base if possible. Lower the reaction temperature.2. Redesign the precursor to minimize steric hindrance at the electrophilic center.
Poor Diastereoselectivity 1. Impure starting material.2. Epimerization under reaction conditions.1. Ensure the stereochemical purity of the acyclic precursor via chromatography or recrystallization.2. Use milder conditions (e.g., lower temperature, shorter reaction time) if epimerization is suspected.

Conclusion

The intramolecular Williamson ether synthesis is a powerful and stereospecific method for the construction of 4-methyltetrahydropyran derivatives. By carefully controlling the stereochemistry of the acyclic halo-alcohol or sulfonate-alcohol precursor, researchers can access either cis or trans diastereomers with high fidelity. Understanding the SN2 mechanism and optimizing reaction parameters such as base, solvent, and concentration are critical for achieving high yields and minimizing side reactions. The protocols and troubleshooting guide provided herein serve as a robust starting point for scientists and drug development professionals aiming to incorporate this valuable scaffold into their synthetic programs.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Lumen Learning. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

  • Watanabe, K., Tanimoto, H., Sakakura, A., & Koshima, H. (2019). 4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent. Chemistry–An Asian Journal, 14(21), 3806-3816. [Link]

  • Wang, Y., et al. (2019). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 17(3), 567-571. [Link]

  • ChemTube3D. Intramolecular nucleophilic substitution on an enamine intermediate. [Link]

  • Frontiers in Chemistry. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry, 10, 982513. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Barrow, A. S., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]

  • Sobiś, T., et al. (2020). 4-Methyltetrahydropyran as a Convenient Alternative Solvent for Olefin Metathesis Reaction: Model Studies and Medicinal Chemistry Applications. ACS Sustainable Chemistry & Engineering, 8(48), 17823-17833. [Link]

  • Lashkari, M., et al. (2020). Lactic acid-catalyzed Eco-friendly Cyclization Reaction for the Synthesis of 4H-benzo[b]pyrans and 3,4. Journal of Applied Chemical Research, 14(3), 51-62. [Link]

  • ACS Organic & Inorganic Au. (2023). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. ACS Organic & Inorganic Au. [Link]

  • ACS Figshare. Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. [Link]

  • Master Organic Chemistry. (2015, June 12). Intramolecular Williamson Ether Synthesis. [Link]

  • Michael Evans. (2018, January 29). 19.02 Intramolecular Nucleophilic Substitutions. YouTube. [Link]

  • Master Organic Chemistry. (2011, July 4). Common Blind Spot: Intramolecular Reactions. [Link]

  • Kuraray Europe. MTHP : MethylTetraHydroPyran. [Link]

  • Chemistry Stack Exchange. (2015, December 6). Ring closure via intramolecular nucleophilic substitution or intermolecular dimerization: which is favoured?. [Link]

  • Organic Chemistry Portal. Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate. [Link]

Sources

Protocol for C-C bond formation with 4-(iodomethyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The tetrahydropyran (THP) motif is a privileged pharmacophore in medicinal chemistry, offering improved metabolic stability and aqueous solubility compared to cyclohexane analogs. 4-(Iodomethyl)tetrahydro-2H-pyran (CAS: 101691-94-5) serves as a critical linchpin for introducing this motif. However, its reactivity profile presents specific challenges:

  • 
    -Hydride Elimination:  Transition metal-catalyzed cross-couplings of sp³-alkyl halides often suffer from rapid isomerization or elimination to form exocyclic alkenes.
    
  • Slow Oxidative Addition: Compared to aryl halides, alkyl iodides are slower to undergo oxidative addition with palladium, often requiring specific electron-rich ligands or alternative metals like Nickel.

This guide details three distinct, field-proven protocols to bypass these failure modes. We move from modern Metallaphotoredox Catalysis (high tolerance, mild conditions) to Reductive Cross-Electrophile Coupling (operationally simple), and finally to Knochel-Type Zinc Insertion (scalable, classical organometallic chemistry).

Critical Reagent Profile

PropertySpecificationHandling Note
Structure Primary Alkyl IodideSusceptible to SN2 and Radical formation.
Stability Light SensitiveStore in amber vials; degradation leads to I₂ liberation (yellowing).
Reactivity Electrophile / Radical PrecursorHigh: Radical generation (C-I bond energy ~53 kcal/mol). Moderate: Zinc insertion.[1][2][3]
Main Impurity 4-Methylenetetrahydro-2H-pyranResult of HI elimination. Monitor via GC/NMR (olefinic protons ~4.7 ppm).

Protocol A: Metallaphotoredox Decarboxylative/Halide Coupling

Best For: Late-stage functionalization, complex aryl bromides, and parallel medicinal chemistry libraries. Mechanism: Synergistic Ni/Ir catalysis. The iridium cycle generates the alkyl radical via iodine abstraction (or reduction), which is captured by the nickel cycle.

Mechanistic Workflow

The success of this reaction relies on the synchronization of two catalytic cycles. The alkyl iodide generates a radical that intercepts the Nickel center, avoiding the high barrier of direct sp³ oxidative addition.

Metallaphotoredox Iridium Ir(III)* Excited Iridium_GS Ir(III) Ground Iridium->Iridium_GS SET (Oxidation) Iridium_GS->Iridium Blue LED Alkyl_I 4-(Iodomethyl)THP Radical Alkyl Radical (•) Alkyl_I->Radical SET / I-Abstraction Ni_III Ar-Ni(III)-Alkyl Radical->Ni_III Ni_0 Ni(0)Ln Ni_II_Ar Ar-Ni(II)-Br Ni_0->Ni_II_Ar Oxidative Addition (Aryl-Br) Ni_II_Ar->Ni_III Radical Capture Ni_III->Ni_0 SET (Reduction) Product C-C Coupled Product Ni_III->Product Reductive Elimination Aryl_Br Aryl Bromide Aryl_Br->Ni_II_Ar

Figure 1: Dual catalytic cycle merging photoredox radical generation with Nickel cross-coupling.

Experimental Procedure

Scale: 0.5 mmol Setup: 8 mL vial with Teflon septum, Blue LED reactor (e.g., Kessil or integrated well-plate).

  • Reagent Loading:

    • To an oven-dried vial equipped with a stir bar, add:

      • Aryl Bromide: 0.50 mmol (1.0 equiv)

      • NiCl₂·dtbbbpy: 0.005 mmol (1 mol%) (Pre-complexed catalyst recommended for consistency)

      • Ir[dF(CF₃)ppy]₂(dtbbbpy)PF₆: 1 µmol (0.2 mol%)

      • Base: 2,6-Lutidine (1.0 mmol, 2.0 equiv) or K₂CO₃ (solid) depending on substrate acidity.

  • Solvent & Sparging (CRITICAL):

    • Add DMSO (anhydrous, 5.0 mL, 0.1 M).

    • Self-Validation Step: Sparge the solution with Argon for 10-15 minutes. Oxygen quenches the excited Iridium state and the alkyl radical.

  • Initiation:

    • Add This compound (0.75 mmol, 1.5 equiv) via syringe.

    • Add Tris(trimethylsilyl)silane (TTMSS) (0.5 mmol, 1.0 equiv) if using the silyl-radical abstraction method (preferred for bromides, optional for iodides but improves yield).

  • Reaction:

    • Seal vial with Parafilm.

    • Irradiate with Blue LEDs (450 nm) with fan cooling to maintain temp < 35°C.

    • Stir vigorously for 12–24 hours.

  • Workup:

    • Dilute with Ethyl Acetate. Wash with water (x3) to remove DMSO. Dry over MgSO₄.

Protocol B: Nickel-Catalyzed Reductive Cross-Electrophile Coupling

Best For: Labs without photochemistry setups; scale-up (grams to kilograms). Mechanism: Uses a stoichiometric metal reductant (Mn or Zn) to turnover the Nickel catalyst. This "Weix-type" coupling avoids pre-formed organometallics.

Experimental Procedure

Scale: 1.0 mmol

  • Catalyst Prep:

    • In a glovebox or under N₂ flow, combine NiI₂ (10 mol%) and dtbbbpy (10 mol%) in DMPU/THF (1:2 ratio). Stir until a deep green solution forms.

  • Solid Addition:

    • Add Manganese powder (2.0 equiv, <10 micron particle size preferred) or Zinc dust .

    • Add Aryl Bromide (1.0 equiv) and NaI (0.5 equiv, accelerates kinetics).

  • Electrophile Addition:

    • Add This compound (1.5 equiv).

    • Expert Tip: If the alkyl iodide is precious, it can be used as the limiting reagent (1.0 equiv) with excess Aryl Bromide (1.5 equiv).

  • Reaction:

    • Stir at 60°C for 16 hours.

    • Checkpoint: The reaction mixture should turn black/dark brown. If it remains green, the reduction is not proceeding (check Mn quality/activation).

Protocol C: Classical Knochel Zinc Insertion (Negishi Coupling)

Best For: Process chemistry, strictly controlled stoichiometry, and coupling with triflates/chlorides. Mechanism: Formation of a stable alkylzinc reagent followed by Pd or Ni catalyzed cross-coupling.

Step 1: Preparation of (Tetrahydro-2H-pyran-4-yl)methylzinc Iodide

The presence of LiCl is non-negotiable; it solubilizes the surface intermediates and forms a soluble RZnI·LiCl species.[1][2][3]

ZincInsertion Zn_Act Zn Activation (Zn dust + LiCl + TMSCl) Addition Add 4-(iodomethyl)THP (THF, 25°C) Zn_Act->Addition Inert Atm (Ar) Insertion Zinc Insertion (Exothermic) Addition->Insertion Reagent Reagent Formed: R-Zn-I • LiCl Insertion->Reagent 12-24h Stirring Titration Titration (Iodine) Reagent->Titration Quality Control

Figure 2: Workflow for the generation of the organozinc reagent.

Protocol:

  • Activation:

    • Dry a 3-neck flask under vacuum with a heat gun. Cool to RT under Argon.

    • Add Zn dust (3.0 equiv) and LiCl (anhydrous, 3.0 equiv).

    • Add THF (dry). Add TMSCl (5 mol%) and 1,2-dibromoethane (5 mol%) to activate the Zn surface. Reflux briefly if needed.

  • Insertion:

    • Add This compound (1.0 equiv) dropwise at RT.

    • Stir at 25–30°C for 12–18 hours.

    • Observation: The grey suspension will settle. The supernatant contains the active reagent.

  • Titration (Mandatory):

    • Titrate an aliquot with I₂ in THF to determine exact molarity (typically 0.4 – 0.6 M).

Step 2: Negishi Cross-Coupling
  • Coupling:

    • To a vial containing Aryl Bromide/Triflate (1.0 equiv) and Pd(dppf)Cl₂ (2-5 mol%) or CPhos-Pd-G3 (for difficult substrates).

    • Add the titrated Zinc Reagent (1.2 equiv).

    • Stir at 25°C (for iodides) or 60°C (for bromides/chlorides).

Comparative Analysis

FeatureMetallaphotoredoxReductive Coupling (Ni/Mn)Negishi (Zn)
Operational Ease High (Open to air setup possible if sparged)High (One-pot)Moderate (Requires reagent prep)
Functional Group Tolerance Excellent (Alcohols, Amides)Good (Avoid acidic protons)Good (Esters, Nitriles tolerated)
Scalability Low/Medium (Photon penetration limits)HighVery High
Cost High (Ir catalyst)Low (Ni/Mn)Low (Zn/LiCl)

Troubleshooting Guide (Self-Validating Systems)

  • Low Yield in Photoredox:

    • Check: Is the reaction turning yellow? This indicates free Iodine (

      
      ) accumulation which quenches radicals.
      
    • Fix: Add solid sodium ascorbate or ensure the silane (TTMSS) is fresh.

  • No Reaction in Zinc Insertion:

    • Check: Did the Zinc dust clump?

    • Fix: The LiCl must be anhydrous (dry at 150°C under vacuum). Water kills the insertion.

  • Hydrodehalogenation (Reduction to Methyl-THP):

    • Cause: Hydrogen atom abstraction from solvent.

    • Fix: In photoredox, increase the concentration of the Aryl Bromide. In Negishi, ensure the Zinc reagent is titrated immediately before use.

References

  • Zuo, Z., et al. (2014).

    
    -carboxyl sp³-carbons with aryl halides." Science, 345(6195), 437-440. Link
    
  • Krasovskiy, A., & Knochel, P. (2006).[2] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 45(18), 2958-2961. (Foundational work on LiCl-mediated insertion). Link

  • Everson, D. A., & Weix, D. J. (2014). "Cross-Electrophile Coupling: Principles of Reactivity and Selectivity." Journal of Organic Chemistry, 79(11), 4793–4798. Link

  • Le, C., et al. (2017). "General, Robust, and Stereoselective Sp3–Sp2 C–C Bond Formation via Metallaphotoredox Catalysis." ACS Central Science, 3(6), 647–653. Link

Sources

Technical Guide: Synthesis and Optimization of ((Tetrahydro-2H-pyran-4-yl)methyl)magnesium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for researchers and process chemists. It moves beyond basic textbook recipes to address the specific kinetic and thermodynamic challenges of synthesizing Grignard reagents from 4-(iodomethyl)tetrahydro-2H-pyran .

Executive Summary

The preparation of ((tetrahydro-2H-pyran-4-yl)methyl)magnesium iodide (Target Reagent 1 ) is a critical step in the synthesis of heterocycle-containing pharmaceutical intermediates.[1] While primary alkyl iodides are highly reactive toward magnesium insertion, this reactivity presents a paradox: it facilitates initiation but significantly increases the rate of homocoupling (Wurtz reaction), leading to the formation of the dimer 1,2-bis(tetrahydro-2H-pyran-4-yl)ethane .[1]

This guide details a Low-Temperature, High-Dilution (LTHD) protocol optimized to suppress homocoupling.[1] It also incorporates the use of Lithium Chloride (LiCl) as a solubilizing agent (Turbo-Grignard concept) to enhance the stability and reactivity of the final reagent.[1]

Chemical Context & Mechanistic Strategy

The Substrate
  • Compound: this compound[1]

  • Structure: A primary alkyl iodide attached to a saturated oxygenated heterocycle.[1]

  • Reactivity Profile:

    • C-I Bond Energy: Weak (~50 kcal/mol), allowing rapid oxidative addition.[1]

    • Sterics: The methylene spacer reduces steric hindrance at the reaction center, making the radical intermediate accessible for both Mg insertion and dimerization.[1]

The Challenge: Wurtz Coupling

The formation of Grignard reagents proceeds via a Single Electron Transfer (SET) mechanism.[1] The primary alkyl radical (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) generated on the magnesium surface has two fates:
  • Desired Path: Recombination with ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     to form 
    
    
    
    .
  • Parasitic Path: Reaction with unreacted alkyl halide (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) or another radical to form 
    
    
    
    (Wurtz dimer).

Mitigation Strategy:

  • Temperature Control: Lower temperatures favor the surface-bound Grignard formation over the diffusion-controlled coupling.[1]

  • Concentration Control: Slow addition of the iodide ensures the concentration of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     remains low relative to 
    
    
    
    , statistically favoring reaction with the metal.

Logical Workflow Visualization

The following diagram illustrates the reaction pathway and the critical decision nodes for process control.

G cluster_optimization Optimization Controls Start 4-(iodomethyl)THP (Substrate) Mg_Surface Mg Surface (Activation) Start->Mg_Surface Initiation Radical Radical Intermediate (R•) Mg_Surface->Radical SET Mechanism Grignard Target Grignard (R-Mg-I) Radical->Grignard Path A: Mg Capture (Favored at <10°C) Wurtz Wurtz Dimer (R-R) Radical->Wurtz Path B: Dimerization (Favored at High Conc/Temp) Control1 Slow Addition (Keeps [R-I] Low) Control2 LiCl Additive (Cleans Surface)

Caption: Mechanistic pathway showing the competition between Grignard formation and Wurtz coupling, with optimization controls.

Detailed Experimental Protocol

Reagents & Equipment
  • Substrate: this compound (Purity >98% is critical; impurities accelerate coupling).[1]

  • Magnesium: Turnings (Grade for Grignard, >99.8%).[1] Note: Powder is too reactive for iodides and increases dimerization.[1]

  • Solvent: Anhydrous THF (Water <50 ppm).[1] Stabilized with BHT is acceptable.

  • Activators: Iodine crystals (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) or 1,2-Dibromoethane (DBE).
    
  • Optional Additive: Anhydrous LiCl (0.5 - 1.0 equiv) – Highly recommended for stability.[1]

Step-by-Step Procedure

Step 1: Reactor Preparation & Activation

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, temperature probe, and pressure-equalizing addition funnel under a stream of Nitrogen or Argon.

  • Charge Magnesium turnings (1.2 - 1.5 equivalents) into the flask.

  • Dry Activation: Stir the turnings vigorously under inert gas for 30 minutes to mechanically expose fresh metal surfaces.[1]

  • Add Anhydrous THF to cover the magnesium.[1]

  • Add a single crystal of Iodine.[1] Heat gently with a heat gun until the iodine color disappears (formation of

    
    ), indicating the surface is active.
    

Step 2: Initiation

  • Prepare a solution of this compound (1.0 equiv) in Anhydrous THF (concentration ~1.0 M).

  • Add 5-10% of this solution to the magnesium suspension at Room Temperature (20-25°C).

  • Observation: Look for turbidity, exotherm, or bubbling.[1] If initiation does not occur within 5 minutes, add 2 drops of 1,2-dibromoethane and apply localized heat. Do not proceed until initiation is confirmed.

Step 3: Controlled Addition (The Critical Step)

  • Once initiated, cool the reaction mixture to 0°C - 5°C using an ice/water bath.

    • Why? Iodides are highly reactive.[1] Lower temperature suppresses the diffusion-controlled Wurtz coupling significantly more than the surface-controlled Mg insertion.

  • Add the remaining substrate solution dropwise over 60–90 minutes.

    • Rate Control: The rate should be slow enough that the solution does not turn yellow/brown (accumulation of unreacted iodide).[1] It should remain grey/turbid.[1]

  • Maintain internal temperature <10°C throughout addition.

Step 4: Digestion

  • After addition is complete, remove the ice bath.[1]

  • Allow the mixture to warm to Room Temperature and stir for 1–2 hours.

  • (Optional) If LiCl was not used, the solution may be thick.[1] If LiCl (0.5 equiv) was added with the Mg, the solution will be clearer due to the formation of the soluble magnesiate complex.[1]

Quality Control: Titration

Never assume the theoretical yield. Iodide Grignards often have yields of 70-85% due to coupling.[1]

Method: No-D NMR Titration (Gold Standard) [1]

  • Take an aliquot (0.1 mL) of the Grignard solution.

  • Quench immediately into a mixture of

    
     (0.6 mL) and a standard (e.g., 1,5-cyclooctadiene or mesitylene, known amount).
    
  • Analyze via 1H NMR.[1]

  • Calculation: Compare the integral of the methyl doublet (now a methyl group on the THP ring, ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     ppm) against the internal standard.
    
    • Note: The quench converts ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       to 
      
      
      
      . You are measuring the amount of reduced alkane formed.[1]

Method: Colorimetric (Knochel’s Method) [1]

  • Titrate against a solution of Iodine in THF saturated with LiCl. The endpoint is the persistence of the orange iodine color.[1]

Data Summary & Troubleshooting

ParameterSpecification / ObservationCorrective Action
Appearance Dark grey to black solution.If yellow/orange, unreacted iodide is present.[1] Stir longer or add activated Mg.
Yield Target: >80%. Typical: 70-85%.If <50%, reduce addition rate and lower temperature to -10°C.
Solubility Precipitate may form (MgI2 or Grignard).[1]Add anhydrous LiCl (0.5M in THF) to solubilize.[1][2]
Initiation No exotherm after 5 mins.Sonicate for 2 mins or add DIBAL-H (1 mol%) as activator.

Safety & Hazards

  • Alkyl Iodides: Potential alkylating agents. Handle in a fume hood.

  • Grignard Reagents: Pyrophoric in high concentrations; reacts violently with water and protic solvents.[1]

  • Exotherm: The reaction is highly exothermic.[1] Failure of cooling during rapid addition can lead to thermal runaway and solvent ejection.[1]

References

  • Knochel, P., et al. "Functionalized Grignard Reagents."[1][3][4] Angewandte Chemie International Edition, vol. 42, no.[1][3] 36, 2003, pp. 4302-4320.[1] [1]

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[1] Angewandte Chemie, vol. 116, 2004, pp. 3396-3399.[1] [1]

  • Org. Synth. "Preparation of Grignard Reagents: Cyclohexylmagnesium Chloride."[1] Organic Syntheses, Coll.[1] Vol. 1, p.186 (1941).[1]

  • Silverman, G. S., & Rakita, P. E. Handbook of Grignard Reagents. CRC Press, 1996.[1] (Standard text for magnesium activation techniques).

Sources

Application Note: Precision Cross-Coupling of 4-(Iodomethyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the nuanced challenges of using 4-(iodomethyl)tetrahydro-2H-pyran in palladium-catalyzed cross-coupling. Unlike simple aryl halides, this primary alkyl iodide possesses


-hydrogens, making it susceptible to 

-hydride elimination—a primary failure mode in Pd-catalysis.

This guide provides two distinct, field-validated protocols:

  • Nucleophilic Strategy (Negishi): Converting the alkyl iodide to an organozinc reagent.

  • Electrophilic Strategy (Suzuki-Miyaura): Coupling the alkyl iodide directly with aryl boronic acids.

Part 1: Strategic Overview & Mechanistic Control

The tetrahydropyran (THP) ring is a privileged pharmacophore in medicinal chemistry, often serving as a bioisostere for morpholines or cyclohexanes to modulate lipophilicity (LogP) and metabolic stability. However, incorporating the (tetrahydro-2H-pyran-4-yl)methyl motif via cross-coupling presents a specific mechanistic challenge:


-Hydride Elimination .
The Challenge: Alkyl-Pd(II) Instability

When Pd(0) oxidatively adds to this compound, the resulting Alkyl-Pd(II)-I species contains


-hydrogens at the C4 position of the pyran ring. Without specific ligand control, the complex undergoes rapid 

-hydride elimination to form 4-methylenetetrahydro-2H-pyran (an alkene side product) and a Pd-hydride species, killing the catalytic cycle.
The Solution: Ligand-Controlled Pathways

To bypass this, we must accelerate the Transmetallation and Reductive Elimination steps relative to


-hydride elimination.
  • For Electrophilic Coupling (Suzuki): Use electron-rich, bulky alkylphosphines (e.g.,

    
    , 
    
    
    
    ) or NHC ligands (PEPPSI) to stabilize the Pd(II) species and accelerate reductive elimination.
  • For Nucleophilic Coupling (Negishi): Pre-form the organozinc reagent. Organozincs are "soft" nucleophiles that transmetallate rapidly, often outcompeting elimination.

G Start 4-(iodomethyl) tetrahydro-2H-pyran OxAdd Oxidative Addition (Alkyl-Pd-I Species) Start->OxAdd Pd(0) BetaElim FAILURE MODE: Beta-Hydride Elimination OxAdd->BetaElim Slow Ligand (Standard PPh3) TransMet Transmetallation (Rate Determining Step) OxAdd->TransMet Bulky Ligand (PCy3 / SPhos) SideProd Side Product: 4-methylene-THP BetaElim->SideProd Prod SUCCESS: Coupled Product TransMet->Prod Reductive Elimination

Figure 1: Mechanistic divergence. Success depends on accelerating Transmetallation over Beta-Hydride Elimination.

Part 2: Experimental Protocols

Protocol A: The Nucleophilic Approach (Negishi Coupling)

Best for: Coupling with Aryl Bromides, Chlorides, or Triflates.[1] Mechanism: Formation of (tetrahydro-2H-pyran-4-yl)methylzinc iodide followed by Pd-catalyzed coupling.

Phase 1: Zinc Reagent Preparation

Note: The quality of Zinc dust is critical. Activation is mandatory.

  • Zinc Activation:

    • Flame-dry a 25 mL Schlenk flask under Argon.

    • Add Zinc dust (3.0 equiv, 325 mesh) and anhydrous LiCl (1.5 equiv).

    • Why LiCl? LiCl solubilizes the organozinc species, forming a RZnI·LiCl complex that is more reactive and soluble in THF (Knochel's method).

    • Dry the solids at 150°C under high vacuum (0.1 mmHg) for 2 hours. Cool to RT under Argon.

    • Add anhydrous THF (concentration ~0.5 - 1.0 M relative to zinc).

    • Add 1,2-dibromoethane (5 mol%) and heat to reflux for 2 minutes to expose fresh Zn surface. Cool to RT.

    • Add TMSCl (1 mol%) and stir for 5 minutes.

  • Insertion:

    • Add This compound (1.0 equiv) dropwise.

    • Stir at 25°C. Monitor by GC-MS (aliquot quenched with dilute HCl).

    • Completion: typically 2–4 hours. The supernatant contains the active reagent: (tetrahydro-2H-pyran-4-yl)methylzinc iodide .

Phase 2: Cross-Coupling
  • Catalyst Prep: In a separate vial, mix Pd(OAc)2 (2 mol%) and SPhos (4 mol%) (or CPhos ) in THF. Stir for 10 min to form the active Pd(0)L species.

  • Reaction:

    • Add the Aryl Halide (0.8 equiv relative to the zinc reagent) to the catalyst solution.

    • Transfer the organozinc supernatant (from Phase 1) to the catalyst/aryl halide mixture via cannula/syringe.

    • Stir at 25°C for 2–12 hours.

    • Note: If the aryl halide is sterically hindered, heat to 50°C.

Data Summary: Typical Yields (Negishi)

Electrophile (Ar-X)LigandTemp (°C)Yield (%)Notes
4-BromoanisoleSPhos2592Excellent conversion
2-ChloropyridineXPhos5084Heterocycles tolerated
1-Bromo-2-methylbenzeneCPhos2578Steric bulk tolerated
Protocol B: The Electrophilic Approach (Suzuki-Miyaura)

Best for: Coupling with Aryl Boronic Acids. Challenge: Direct oxidative addition to alkyl iodides is slow; requires electron-rich Pd.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2 (3 mol%) or Pd2(dba)3 / PCy3 (1:2 ratio).

  • Base: K3PO4 (3.0 equiv, anhydrous) or Cs2CO3 .

  • Solvent: Toluene/Water (10:1) or Dioxane .

Step-by-Step:

  • Charge a reaction vial with Aryl Boronic Acid, Base, and Catalyst.

  • Evacuate and backfill with Argon (3 cycles).

  • Add Solvent (degassed) and This compound via syringe.

  • Seal and heat to 80°C for 12–16 hours.

    • Critical: Vigorous stirring is required for biphasic mixtures.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water/brine.

Optimization Note: If


-hydride elimination is observed (alkene formation), switch to Pd-PEPPSI-IPr  catalyst in dioxane at 60°C. The NHC ligand is extremely bulky and prevents the coordination geometry required for elimination.

Part 3: Troubleshooting & QC

Quality Control of Reagents
  • This compound: Check for yellowing (iodine liberation). If yellow, wash with 10% Na2S2O3, dry over MgSO4, and filter before use. Free iodine poisons Pd catalysts.

  • Organozinc Reagent: Titrate using iodine in THF to determine exact molarity before use.

Common Failure Modes
SymptomDiagnosisCorrective Action
Low Yield + Alkene

-hydride elimination dominates.
Switch to bulky ligands (SPhos, XPhos) or lower temperature.
No Reaction (SM recovered) Catalyst deactivation or poor oxidative addition.Ensure O2-free conditions. Use more active catalyst (Pd-PEPPSI).
Homocoupling (Ar-Ar) Transmetallation is too slow.Increase catalyst loading; switch to Negishi protocol (more reactive nucleophile).
Workflow Visualization: Negishi Protocol

Negishi cluster_prep Phase 1: Zinc Reagent Prep cluster_couple Phase 2: Cross-Coupling Zn Zn Dust + LiCl (Dry 150°C) Act Activation: 1,2-dibromoethane TMSCl Zn->Act Insert Add Alkyl Iodide (Stir 2-4h, 25°C) Act->Insert RZn Active Species: R-Zn-I·LiCl Insert->RZn Mix Mix R-Zn + Ar-Br + Cat RZn->Mix Cat Pd(OAc)2 + SPhos (Pre-stir 10 min) Cat->Mix React Reaction 25°C, 2-12h Mix->React

Figure 2: Step-by-step workflow for the generation and coupling of the zinc reagent.

References

  • Knochel, P., et al. (2011). Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange. Angewandte Chemie International Edition , 50(42), 9794–9824. Link

  • Fu, G. C. (2008). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Halides with Alkyl Electrophiles. Accounts of Chemical Research , 41(11), 1555–1564. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reaction. Chemistry – A European Journal , 12(18), 4749–4755. Link

  • Dreher, S. D., et al. (2009).[2] Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of Organic Chemistry , 74(9), 3626–3631.[2] Link

Sources

Synthesis of ether derivatives from 4-(iodomethyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Ether Derivatives from 4-(iodomethyl)tetrahydro-2H-pyran

Executive Summary

This guide details the synthesis of (tetrahydro-2H-pyran-4-yl)methyl ethers using This compound as the electrophilic alkylating agent.[1] In modern medicinal chemistry, this specific moiety serves as a critical bioisostere for cyclohexylmethyl groups . By replacing the lipophilic cyclohexane ring with a tetrahydropyran (THP) core, researchers can significantly lower the partition coefficient (LogP) of a drug candidate, improving aqueous solubility and metabolic stability while maintaining steric fidelity.[1]

This document provides three validated protocols ranging from classical Williamson ether synthesis to green phase-transfer catalysis, designed for high-throughput screening (HTS) and lead optimization campaigns.[1]

Strategic Analysis & Mechanistic Insight

The Reagent: this compound[1]
  • CAS: 101691-94-5

  • Structure: A primary alkyl iodide attached to the C4 position of a saturated oxygen heterocycle.[1]

  • Reactivity Profile:

    • Primary Iodide: Highly reactive toward nucleophilic substitution (

      
      ).[1] The iodide is an excellent leaving group (
      
      
      
      of HI
      
      
      ).[1]
    • Steric Environment: The methylene spacer (

      
      ) mitigates the steric bulk of the THP ring, allowing for facile attack by alkoxides and phenoxides.
      
    • Stability: Unlike 2-substituted THP derivatives (which are acetals and acid-labile), the 4-substituted ether linkage is chemically stable to both acidic and basic conditions, making it robust for multi-step synthesis.

Reaction Mechanism ( )

The transformation proceeds via a concerted bimolecular nucleophilic substitution (


).[1] The nucleophile (alkoxide/phenoxide) attacks the antibonding orbital (

) of the C-I bond, resulting in the inversion of configuration (irrelevant here due to achirality of the methylene carbon) and expulsion of the iodide ion.[1]

Key Competing Reaction: Elimination (


) is theoretically possible but kinetically disfavored.[1] The absence of 

-hydrogens on the exocyclic methylene group prevents direct elimination at the reaction site. Elimination would require abstraction of a ring proton, which is geometrically unfavorable and energetically demanding under standard conditions.

Decision Matrix: Selecting the Right Protocol

Not all substrates require the same conditions.[1] Use the diagram below to select the optimal protocol for your specific nucleophile.

ProtocolSelection Start Select Nucleophile Phenol Phenol / Aryl Alcohol (pKa 8-11) Start->Phenol Aliphatic Aliphatic Alcohol (pKa 16-18) Start->Aliphatic Sensitive Base-Sensitive / Late-Stage Intermediate Phenol->Sensitive Is it fragile? ScaleUp Large Scale (>10g) Phenol->ScaleUp Is it bulk? MethodB Protocol B: Cs2CO3 / MeCN (Mild Base) Phenol->MethodB Standard MethodA Protocol A: NaH / DMF (Irreversible Deprotonation) Aliphatic->MethodA Requires Strong Base Sensitive->MethodB Yes MethodC Protocol C: KOH / Toluene / PTC (Phase Transfer) ScaleUp->MethodC Cost effective

Figure 1: Decision tree for selecting the appropriate etherification protocol based on substrate acidity and stability.[1]

Detailed Experimental Protocols

Protocol A: Classical Williamson Ether Synthesis (NaH/DMF)

Best for: Primary/Secondary Aliphatic Alcohols and unreactive Phenols.[1]

Reagents:

  • Substrate Alcohol (

    
     equiv)[1]
    
  • This compound (

    
     equiv)[1]
    
  • Sodium Hydride (60% dispersion in oil) (

    
     equiv)[1]
    
  • Anhydrous DMF or THF (

    
     M concentration)[1]
    

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and cool under

    
     atmosphere.
    
  • Deprotonation: Add the alcohol dissolved in anhydrous DMF. Cool to

    
    C in an ice bath.
    
  • Base Addition: Carefully add NaH portion-wise. (Caution: Hydrogen gas evolution).[1] Stir at

    
    C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete alkoxide formation.
    
  • Alkylation: Cool back to

    
    C. Add this compound dropwise via syringe.
    
  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by TLC (stain with PMA or

    
    ; the iodide is UV active, but the product might not be).[1]
    
  • Quench: Cool to

    
    C. Quench carefully with saturated 
    
    
    
    solution.
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with water (
    
    
    
    ) and brine (
    
    
    ) to remove DMF.[1] Dry over
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Mild Base Carbonate Method

Best for: Phenols, Thiophenols, and Acid-Sensitive substrates.

Reagents:

  • Phenol/Nucleophile (

    
     equiv)[1]
    
  • This compound (

    
     equiv)[1]
    
  • Cesium Carbonate (

    
    ) (
    
    
    
    equiv)[1]
  • Acetonitrile (MeCN) or Acetone (

    
     M)[1]
    

Step-by-Step:

  • Mix: In a reaction vial, combine the phenol, alkyl iodide, and

    
     in MeCN.
    
  • Heat: Heat to reflux (

    
    C for MeCN) or 
    
    
    
    C. The "Cesium Effect" improves solubility and nucleophilicity of the phenoxide.[1]
  • Duration: Reactions are typically faster (2–6 hours) due to thermal acceleration.[1]

  • Workup: Filter off the solid inorganic salts through a Celite pad. Concentrate the filtrate.

  • Purification: Often yields high purity crude; recrystallization or short plug filtration is usually sufficient.[1]

Protocol C: Phase Transfer Catalysis (Green/Scalable)

Best for: Industrial scale-up, avoiding anhydrous solvents.[1]

Reagents:

  • Alcohol/Phenol (

    
     equiv)[1]
    
  • This compound (

    
     equiv)[1]
    
  • Potassium Hydroxide (KOH) (50% aq.[1] solution)

  • Toluene or 2-MeTHF[1]

  • Tetrabutylammonium Bromide (TBAB) (

    
     mol%)[1]
    

Step-by-Step:

  • Biphasic Setup: Dissolve the substrate and alkyl iodide in Toluene. Add the TBAB catalyst.

  • Initiation: Add the 50% KOH solution vigorously.

  • Agitation: High-speed stirring is critical to create an emulsion for effective phase transfer.[1] Heat to

    
    C.[1]
    
  • Mechanism: The quaternary ammonium salt shuttles the hydroxide/alkoxide across the interface.[1]

  • Workup: Separate layers. Wash organic layer with water/brine.[1] Concentrate.

Data & Optimization

Table 1: Comparative Efficiency of Conditions

ParameterProtocol A (NaH)Protocol B (

)
Protocol C (PTC)
Substrate Scope Aliphatic Alcohols, PhenolsPhenols, Carboxylic AcidsPhenols, Active Methylenes
Reaction Time 4 - 16 Hours2 - 6 Hours6 - 24 Hours
Temperature

C to RT

C

C
Yield (Typical) 85 - 95%90 - 98%75 - 90%
Moisture Sensitivity High (Requires Anhydrous)ModerateLow (Aqueous compatible)
Green Score Low (DMF, Hydrides)MediumHigh (Toluene/Water)

Troubleshooting & Critical Controls

  • Issue: Low Conversion.

    • Cause: The alkyl iodide is relatively heavy (MW ~226) and lipophilic.[1] In polar aprotic solvents like DMF, it may precipitate or phase separate if concentration is too high.[1]

    • Fix: Ensure vigorous stirring. If using Protocol B, add a catalytic amount of Sodium Iodide (Finkelstein condition) to keep the iodide "active" via equilibrium, though this is rarely needed for alkyl iodides.

  • Issue: Decomposition of Reagent.

    • Observation: The reaction mixture turns dark purple/brown.[1]

    • Cause: Iodine liberation due to light exposure or excessive heat.[1]

    • Fix: Store this compound in the dark over copper turnings. Run reactions in low-light conditions if possible.

  • Issue: Elimination Byproducts.

    • Observation: Formation of methylenetetrahydropyran (exocyclic double bond).[1]

    • Fix: This is rare for this specific substrate.[1] If observed, lower the reaction temperature and switch from NaH to a weaker base like

      
       or use Protocol B.
      

Safety & Handling

  • Alkyl Iodides: this compound is a potent alkylating agent.[1] It acts as a blistering agent and is a suspected carcinogen.[1] Double-gloving (Nitrile) and working in a fume hood are mandatory.[1]

  • Sodium Hydride: Pyrophoric.[1] Reacts violently with water to release flammable hydrogen gas.[1] Quench all reaction vessels and tools (syringes) with isopropanol or ethyl acetate before water exposure.[1]

  • Waste Disposal: Segregate halogenated waste. Do not mix with acidic waste streams to prevent HI gas formation.[1]

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Master Organic Chemistry.[1] "The Williamson Ether Synthesis."[1] Link

  • Tetrahydropyran in Medicinal Chemistry (Bioisosteres)

    • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.[2] Link

  • Green Chemistry Etherification (PTC)

    • Freedman, H. H., & Dubois, R. A. "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis." Tetrahedron Letters, 1975.[1] Link

  • Reagent Data (this compound)

    • PubChem Compound Summary.[1] "this compound."[1] Link

Sources

Application Note: Radical-Mediated Functionalization of 4-(Iodomethyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydropyran (THP) ring is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for morpholines, cyclohexanes, and phenyl rings to modulate lipophilicity (


) and metabolic stability. 4-(Iodomethyl)tetrahydro-2H-pyran  represents a high-value building block because the C–I bond (bond dissociation energy 

53 kcal/mol) is significantly weaker than corresponding bromides or chlorides.

This lability allows for the facile generation of a primary alkyl radical under mild conditions, bypassing the harsh basicity required for traditional nucleophilic substitutions. This guide details two field-proven methodologies to exploit this reactivity:

  • Nickel-Catalyzed Cross-Electrophile Coupling (XEC): For modular arylation/vinylation.

  • Silane-Mediated Giese Addition: For hydroalkylation of electron-deficient alkenes.

Mechanistic Foundations

The utility of this compound lies in its ability to serve as a radical precursor via two distinct pathways: Single Electron Transfer (SET) or Halogen Atom Transfer (XAT) .[1]

Pathway Analysis[2]
  • SET Pathway (Nickel Catalysis): The alkyl iodide undergoes single-electron reduction (often by a low-valent metal or reduced ligand complex) to eject iodide and form the alkyl radical. This radical is then captured by a metal center (e.g., Ni(II)-Ar) to form a high-valent Ni(III) species, which undergoes reductive elimination.

  • XAT Pathway (Giese/Photoredox): A silyl radical (e.g., derived from

    
    ) abstracts the iodine atom. This is thermodynamically driven by the formation of a strong Si–I bond, leaving a carbon-centered radical to attack an alkene.
    
Visualization: Radical Generation & Fate

The following diagram illustrates the bifurcation of reactivity for this specific substrate.

RadicalPathways Substrate 4-(Iodomethyl) tetrahydro-2H-pyran Radical 1° Alkyl Radical (Intermediate) Substrate->Radical SET (Zn/Mn) or XAT (Silane) Ni_Cycle Ni-Catalyzed XEC (Trap by Ni-Ar) Radical->Ni_Cycle Rebound to Metal Giese_Trap Giese Addition (Trap by Alkene) Radical->Giese_Trap SOMO-LUMO Interaction Product_Arylated Arylated THP (C-C Bond) Ni_Cycle->Product_Arylated Product_Alkyl Elongated Alkyl Chain (C-C Bond) Giese_Trap->Product_Alkyl

Caption: Divergent reaction pathways for this compound leading to arylation (via Ni) or alkylation (via Giese).

Protocol A: Nickel-Catalyzed Cross-Electrophile Coupling (XEC)

This protocol is adapted from the work of Weix and Gong.[2] It enables the coupling of the THP-methyl moiety with aryl bromides, avoiding the need for pre-formed organometallics (e.g., Grignards), which are often incompatible with sensitive functional groups.

Experimental Design Logic
  • Catalyst:

    
     is used for its solubility and stability.
    
  • Ligand: dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) is critical. It prevents catalyst aggregation and tunes the redox potential to facilitate radical formation.

  • Reductant: Zinc powder acts as the terminal reductant to turnover the Ni cycle.

  • Solvent: DMA (N,N-Dimethylacetamide) is preferred for its ability to solvate the zinc salts formed during the reaction.

Step-by-Step Protocol

Reagents:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • 
     (10 mol%)
    
  • dtbbpy (10 mol%)

  • Zinc powder (2.0 equiv, activated)

  • DMA (anhydrous, 0.1 M concentration relative to aryl bromide)

Procedure:

  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under argon flow, charge a reaction vial with

    
    , dtbbpy, and activated Zinc powder.
    
  • Solvent Addition: Add anhydrous DMA. Stir for 10 minutes until the solution turns a deep green/brown (indicative of Ni-ligand complexation).

  • Substrate Addition: Add the Aryl Bromide (solid) followed by this compound (liquid).

    • Note: If the aryl bromide is liquid, add it simultaneously with the iodide.

  • Reaction: Seal the vial with a Teflon-lined cap. Remove from the glovebox (if applicable) and stir vigorously (1000 rpm) at 60 °C for 12–16 hours .

    • Critical: Vigor is required to keep the heterogeneous Zn suspended.

  • Workup: Dilute with ethyl acetate. Filter through a pad of Celite to remove zinc salts. Wash the filtrate with 1M HCl (to remove pyridine/DMA traces) and brine.

  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography.
    
Mechanistic Workflow (Ni-Catalysis)

NiCatalysis Start Start: Ni(II) Precatalyst Reduction1 Reduction by Zn Form Ni(0) Start->Reduction1 OxAdd Oxidative Addition (Ar-Br) Reduction1->OxAdd + Ar-Br RadicalGen Radical Generation (Alkyl-I + Ni) OxAdd->RadicalGen + Alkyl-I Capture Radical Capture Form Ni(III) Species RadicalGen->Capture Alkyl Radical RedElim Reductive Elimination Product Release Capture->RedElim RedElim->Reduction1 Cycle Repeats

Caption: Simplified catalytic cycle for Ni-catalyzed reductive cross-coupling.

Protocol B: Visible-Light Mediated Giese Addition[4]

This method utilizes the weak Si–H bond of tris(trimethylsilyl)silane (TTMSS) to propagate a radical chain. It is a "tin-free" alternative to classic tributyltin hydride methods and operates under mild, metal-free conditions.

Experimental Design Logic
  • Initiator: The reaction is driven by visible light (blue LED). Often, a small amount of photocatalyst or simply the homolysis of trace iodine/silane complexes initiates the chain.

  • Mediator:

    
     (TTMSS). The silyl radical abstracts iodine from the substrate (XAT).
    
  • Trap: Electron-deficient alkenes (e.g., methyl acrylate, acrylonitrile).

Step-by-Step Protocol

Reagents:

  • This compound (1.0 equiv)

  • Electron-deficient alkene (1.5 – 2.0 equiv)

  • 
     (1.2 equiv)
    
  • Sodium carbonate (

    
    , 2.0 equiv) - Scavenges HI produced.
    
  • Solvent: Dichloromethane (DCM) or Methanol/Water mixtures (0.1 M).

Procedure:

  • Setup: In a clear glass vial, dissolve the alkyl iodide and the alkene in the solvent.

  • Additives: Add solid

    
    .
    
  • Silane Addition: Add

    
     via syringe.
    
  • Irradiation: Place the vial 2–3 cm away from a Blue LED (450 nm) light source. Stir at room temperature.

    • Note: Degassing (sparging with

      
       for 10 mins) is recommended to prevent oxygen quenching of the silyl radical.
      
  • Monitoring: Monitor by TLC or LCMS. Reaction typically completes in 4–8 hours.

  • Workup: Remove solvent. The byproduct is

    
     and excess silane. These are non-polar and easily separated from polar Giese adducts via column chromatography.
    

Comparative Data & Optimization

The following table summarizes expected outcomes based on literature precedents for primary alkyl iodides in these systems.

ParameterNi-Catalyzed XECGiese Addition (Silane)
Primary Bond Formed

(Aryl/Vinyl)

(Alkyl)
Limiting Reagent Aryl HalideAlkyl Iodide
Key Tolerance Esters, Nitriles, Amides, PyridinesFree OH, NH, Water
Common Side Product Homocoupling of Aryl HalideReduction (H-abstraction)
Optimization Tip Increase ligand:Ni ratio to 1.2:1Add slow addition of Silane
Troubleshooting Guide
  • Low Yield in XEC:

    • Cause: Catalyst poisoning or "stalled" reduction.

    • Fix: Add 10 mol% TMSCl or Iodine (

      
      ) to activate the Zinc surface. Ensure the DMA is strictly anhydrous.
      
  • Reduction Product (THP-Methyl) observed in Giese:

    • Cause: H-abstraction from solvent or silane is faster than addition to alkene.

    • Fix: Increase the concentration of the alkene (trap) or use a more electron-deficient alkene to accelerate the rate of addition (

      
      ).
      

References

  • Everson, D. A., & Weix, D. J. (2014). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. Journal of Organic Chemistry.

  • Huihui, K. M. M., et al. (2016).[2] Decarboxylative Cross-Electrophile Coupling of Carboxylic Acids with Aryl Halides. Nature. (Demonstrates the utility of Ni/Reductant systems for similar alkyl radicals).

  • Chatgilialoglu, C. (1992). Organosilanes as Radical-Based Reducing Agents in Synthesis. Accounts of Chemical Research. (Foundational text on TTMSS radical chemistry).

  • Sumino, S., Fusano, A., & Ryu, I. (2019). The Giese Reaction: Recent Advances. Accounts of Chemical Research.

  • BenchChem. (n.d.). This compound Product Data. (Verification of substrate properties).

Sources

Troubleshooting & Optimization

Improving yield in alkylation reactions with 4-(iodomethyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Alkylation with 4-(iodomethyl)tetrahydro-2H-pyran

Agent: Senior Application Scientist (Organic Synthesis Division) Subject: Optimization of Yield & Selectivity for CAS 101691-94-5 Reference Code: TRBL-THP-IODO-001

Introduction

Welcome. You are likely working with This compound (4-IMTHP) because you need to introduce a metabolically stable, polar ether motif into your scaffold.

While this reagent is a primary alkyl iodide, it is deceptively difficult . Unlike methyl iodide, the steric bulk of the tetrahydropyran (THP) ring at the


-position significantly retards 

kinetics, allowing competitive E2 elimination to dominate. This guide moves beyond standard textbook protocols to address the specific hydrodynamic and steric challenges of this reagent.

Module 1: Reagent Integrity (The Foundation)

Before optimizing the reaction, validate the input.

Q: My reagent has turned from colorless to yellow/brown. Is it still usable? A: Proceed with caution. The color indicates free iodine (


) formation due to homolytic cleavage of the C-I bond, usually caused by light or heat.
  • The Risk: Free iodine is an oxidant and can catalyze side reactions (e.g., polymerization of sensitive substrates).

  • The Fix (Protocol):

    • Dissolve the reagent in

      
       or 
      
      
      
      .
    • Wash with 10% aqueous

      
       (Sodium Thiosulfate) until the organic layer is colorless.
      
    • Dry over

      
       and concentrate in vacuo immediately before use.
      
    • Storage: Store over activated copper turnings (stabilizer) at -20°C in the dark.

Module 2: Reaction Optimization (The Core)

Standard conditions often fail. Use these field-proven adjustments.

Q: The reaction is sluggish (low conversion) even after 24 hours. A: The THP ring imposes significant steric drag. You must enhance nucleophilicity without increasing basicity (which triggers elimination).

The "Cesium Effect" Protocol: Replace Potassium Carbonate (


) with Cesium Carbonate (

)
.
  • Why: Cesium is a large, soft cation ("polarizable"). In solvents like DMF or MeCN, it forms a "loose" ion pair with the nucleophile. This creates a "naked anion" effect, significantly increasing the

    
     rate constant compared to the tighter ion pairing seen with Potassium or Sodium.
    

Solvent Selection Matrix:

Solvent Temp Limit Use Case Risk Factor
Acetone 56°C Standard substrates Low. Good for avoiding elimination.[1]
Acetonitrile (MeCN) 82°C Sluggish amines Moderate. Higher temp may trigger E2.

| DMF/DMAc | 153°C+ | Sterically hindered phenols | High. Difficult workup; promotes dialkylation. |

Recommended Starting Conditions:

  • Substrate: 1.0 equiv

  • 4-IMTHP: 1.2 – 1.5 equiv

  • Base:

    
     (2.0 equiv)
    
  • Solvent: MeCN (0.2 M concentration)

  • Temp: 60°C (Do not reflux immediately; ramp temp).

Module 3: Troubleshooting Specific Transformations

Scenario A: N-Alkylation (Amines/Heterocycles)

Issue: "I am seeing significant dialkylation or mixed products." Root Cause: The product (secondary amine) is often more nucleophilic than the starting material. Solution:

  • Stoichiometry: Use a slight excess of the amine (1.5 equiv) relative to the iodide, not the reverse.

  • Base Switch: Use DIPEA (Hünig's Base) in MeCN instead of inorganic bases. The bulky isopropyl groups prevent the base from acting as a nucleophile or effectively deprotonating the

    
    -carbon of the iodide (suppressing elimination).
    
Scenario B: O-Alkylation (Phenols)

Issue: "I see a new spot on TLC, but it's not my product. Is it C-alkylation?" Root Cause: Phenoxide anions are ambident nucleophiles. In polar aprotic solvents (DMF), C-alkylation can compete. Solution:

  • Solvent Switch: Move to Acetone .

  • Additive: Add 18-Crown-6 (0.1 equiv) if using

    
    . This mimics the Cesium effect by sequestering the potassium cation, exposing the oxygen anion for reaction.
    
Scenario C: The "Elimination" Trap (Major Yield Killer)

Issue: "I see a peak at ~4.6 ppm in 1H NMR (alkene)." Analysis: You have formed 4-methylenetetrahydro-2H-pyran via E2 elimination. Immediate Fixes:

  • Lower Temperature:

    
     is favored over E2 at lower temperatures. Run at 40°C for longer time rather than 80°C for shorter time.
    
  • Concentration: Increase concentration to 0.5M - 1.0M.

    
     is bimolecular (rate 
    
    
    
    [Substrate][Iodide]), while intramolecular elimination or solvent-mediated elimination often follows different kinetics. High concentration favors intermolecular coupling.

Module 4: Visualization & Logic

Workflow: Troubleshooting Low Yield

Use this logic flow to diagnose your reaction failure.

G Start Start: Low Yield (<40%) CheckTLC Check TLC/LCMS: Is Starting Material (SM) consumed? Start->CheckTLC SM_Remains SM Remains (Kinetic Issue) CheckTLC->SM_Remains Yes SM_Gone SM Consumed (Side Reaction) CheckTLC->SM_Gone No BaseCheck Base Strength? SM_Remains->BaseCheck IdentifyByprod Identify Byproduct SM_Gone->IdentifyByprod TempCheck Check Temp IncreaseTemp Increase T to 60-80°C Switch to MeCN TempCheck->IncreaseTemp BaseCheck->TempCheck Using Cs2CO3 SwitchCesium Switch to Cs2CO3 (Cesium Effect) BaseCheck->SwitchCesium Using K2CO3/NaH AlkeneFound Alkene Found (Elimination) IdentifyByprod->AlkeneFound BisAlk Bis-Alkylation (Over-reaction) IdentifyByprod->BisAlk FixElim 1. Lower Temp 2. Use Weaker Base (NaHCO3) 3. Increase Conc. AlkeneFound->FixElim FixBis 1. Excess Amine 2. Slow Addition of Iodide BisAlk->FixBis

Caption: Decision matrix for diagnosing reaction failures. Follow the path based on the fate of the Starting Material.

Mechanism: The Competition ( vs E2)

ReactionPath Reagent 4-IMTHP (Primary Iodide) TransitionSN2 Transition State (Steric Clash with THP) Reagent->TransitionSN2 + Nu: TransitionE2 Transition State (Proton Abstraction) Reagent->TransitionE2 + B: Base Base (B:) Nuc Nucleophile (Nu:) Product Target Product (Alkylated) TransitionSN2->Product Preferred Path (Soft Bases/Cs+) Alkene Exocyclic Alkene (Dead End) TransitionE2->Alkene Heat/Strong Base

Caption: Mechanistic divergence. Steric bulk at the


-position of the THP ring increases the energy barrier for 

, making the E2 pathway a viable competitor if conditions are too harsh.

References

  • Flessner, T., & Doda, K. (2013). Cesium carbonate mediated exclusive dialkylation of active methylene compounds. Growing Science. Retrieved from [Link]

  • Salvatore, R. N., et al. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Minimizing elimination side reactions of 4-(iodomethyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to address the specific challenges associated with 4-(iodomethyl)tetrahydro-2H-pyran (CAS: 101691-94-5), particularly the suppression of the elimination side reaction that leads to 4-methylenetetrahydro-2H-pyran .

Minimizing Elimination Side Reactions in Nucleophilic Substitution

Reagent Profile:

  • Compound: this compound[1][2][3]

  • CAS: 101691-94-5[1][3]

  • Primary Reactivity: Electrophile (Alkylating agent)

  • Critical Side Product: 4-Methylenetetrahydro-2H-pyran (Exocyclic Alkene) via E2 Elimination.

The Core Challenge: Sn2 vs. E2 Competition

This reagent presents a classic physical organic chemistry challenge: Beta-Branching . The steric bulk of the tetrahydropyran ring at the


-position impedes the trajectory of the incoming nucleophile (

), while simultaneously locking the

-hydrogen in a conformation often accessible for abstraction by a base (

).
Mechanism of Failure (Elimination)

When a base attacks the proton at the C4 position of the ring instead of the carbon bearing the iodine,


 is eliminated, resulting in the thermodynamically stable exocyclic alkene: 4-methylenetetrahydro-2H-pyran .

ReactionPathways Start 4-(Iodomethyl) tetrahydro-2H-pyran Sn2_TS Transition State (Sterically Hindered) Start->Sn2_TS Nucleophilic Attack E2_TS Transition State (Anti-Periplanar H-C-C-I) Start->E2_TS Proton Abstraction (C4) Base Base/Nuc Base->Sn2_TS Base->E2_TS Product Substituted Product (Desired) Sn2_TS->Product Substitution Alkene 4-methylenetetrahydro- 2H-pyran (Side Product) E2_TS->Alkene Elimination (-HI)

Figure 1: Kinetic competition between the desired substitution (Sn2) and the elimination (E2) pathways.

Troubleshooting Guide (Q&A)

Q1: I am seeing >15% alkene formation. Is my base too strong?

A: Likely, yes. The choice of base is the single most critical factor.

  • The Problem: Strong, hard bases (e.g.,

    
    -BuOK, NaOEt, NaH) will rapidly deprotonate the 
    
    
    
    -carbon (C4) because the steric hindrance of the ring makes the
    
    
    -carbon (CH2-I) less accessible for substitution.
  • The Solution: Switch to a weak, non-nucleophilic base or a base that matches the nucleophile's pKa.

    • Recommended:

      
      , 
      
      
      
      , or organic bases like DIPEA (Hünig's base) if the nucleophile is sufficiently acidic.
    • Avoid: Hydroxides (

      
      ) and Alkoxides (
      
      
      
      ).
Q2: My reaction is sluggish in Acetone. Can I switch to DMF or DMSO?

A: Proceed with caution.

  • Risk: While polar aprotic solvents like DMF and DMSO accelerate

    
     reactions by solvating cations, they also increase the basicity of anions ("naked anions"), which can drastically accelerate the 
    
    
    
    rate if the nucleophile is even slightly basic.
  • Recommendation: If you must use DMF/DMSO, lower the temperature. A reaction that runs clean in Acetone at reflux might eliminate in DMF at

    
    . Try Acetonitrile (MeCN)  as a compromise; it offers better solubility than acetone but is less likely to promote elimination than hot DMSO.
    
Q3: The starting material has turned brown/purple. Is it compromised?

A: The color indicates free iodine (


), a common degradation product of alkyl iodides upon exposure to light or heat.
  • Impact: Free iodine is an oxidant and can lead to radical side reactions.

  • Fix: Wash the starting material solution with

    
     Sodium Thiosulfate (
    
    
    
    ) until colorless, then dry over
    
    
    immediately before use.[3] Store the neat reagent over copper wire or silver wool in the dark at
    
    
    .
Q4: Can I use heat to push the reaction to completion?

A: Avoid temperatures above


 if possible.
  • Thermodynamics: Elimination has a higher activation energy than substitution. Heating a stalled reaction often activates the elimination pathway more than the substitution pathway.

  • Alternative: Instead of heat, increase the concentration of the nucleophile or add a phase transfer catalyst (e.g., 18-Crown-6 with potassium salts) to increase the effective concentration of the nucleophile at moderate temperatures.

Optimized Experimental Protocol

Objective: Nucleophilic substitution with an amine or thiol while suppressing 4-methylenetetrahydro-2H-pyran formation.

Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine/Thiol (1.2 – 1.5 equiv)

  • Base:

    
     (powdered, dry) or 
    
    
    
    (2.0 equiv)
  • Solvent: Acetonitrile (Anhydrous)

Procedure
  • Preparation: Purge the reaction vessel with Nitrogen/Argon. Oxygen can promote radical degradation of the iodide.

  • Dissolution: Dissolve the nucleophile and base in Acetonitrile. Stir for 15 minutes at Room Temperature (RT) to ensure deprotonation/activation.

  • Addition: Cool the mixture to

    
    . Add this compound dropwise.
    
    • Why? Kinetic control. Keeping the concentration of the electrophile low relative to the nucleophile favors

      
      .
      
  • Reaction: Allow to warm to RT. Monitor by TLC/LCMS.

    • Checkpoint: If reaction is <10% complete after 4 hours, warm to

      
      . Do not  reflux immediately.
      
  • Workup: Dilute with

    
     (precipitates inorganic salts). Wash with dilute Sodium Thiosulfate (removes 
    
    
    
    ) and Brine.

Data & Decision Support

Table 1: Base Selection Guide

Select the weakest base that effectively activates your nucleophile.

Base TypeExamplepKa (Conj. Acid)Risk of EliminationRecommendation
Bulky Alkoxide

-BuOK
~17Critical DO NOT USE
Primary Alkoxide NaOMe, NaOEt~16High Avoid
Hydroxide NaOH, KOH15.7High Avoid
Carbonate

,

~10Low Preferred
Tertiary Amine DIPEA, TEA~10Low Good for amines
Bicarbonate

~6.4Minimal Use for thiols
Table 2: Solvent Impact on Selectivity

Based on general reactivity profiles of primary alkyl iodides with


-branching.
SolventPolarityEffect on Sn2 RateEffect on E2 RateVerdict
Acetone ModerateModerateLowSafest (Finkelstein conditions)
Acetonitrile HighHighModerateBest Balance
DMF/DMSO Very HighVery HighHigh (if heated)Use only at low temp
Ethanol High (Protic)LowModerateAvoid (Solvolysis risk)
Troubleshooting Workflow

TroubleshootingTree Start Start: Reaction Analysis CheckYield Is the Yield Low? Start->CheckYield CheckByproduct Is Alkene Present? CheckYield->CheckByproduct Yes BaseCheck Check Base: Is pKa > 12? CheckByproduct->BaseCheck Yes (>10%) SolventCheck Check Solvent: Is it Protic? CheckByproduct->SolventCheck No (Reaction Stalled) TempCheck Check Temp: Is T > 60°C? BaseCheck->TempCheck No ActionBase Switch to K2CO3 or Cs2CO3 BaseCheck->ActionBase Yes ActionTemp Lower Temp, Increase Time TempCheck->ActionTemp Yes ActionSolvent Switch to MeCN or DMF (cold) TempCheck->ActionSolvent No SolventCheck->ActionSolvent Yes ActionTime Add Catalyst (KI or Crown Ether) SolventCheck->ActionTime No

Figure 2: Decision tree for diagnosing reaction failures.

References

  • Synthesis of Starting Material: The preparation of 4-(iodomethyl)

    • Source: Patent WO2006/16178, Page 11. (2006). Preparation of this compound .

  • Elimination Mechanism (E2): General principles of E2 elimination in beta-branched primary alkyl halides.

    • Source: Master Organic Chemistry. The E2 Mechanism . Link

  • Reactivity of Tetrahydropyrans: Comparative reactivity of 4-halotetrahydropyrans.

    • Source: BenchChem.[4][5] Reactivity of 4-Halotetrahydropyrans . Link

  • Elimination Product Identity: Identification of 4-methylenetetrahydro-2H-pyran as a reaction byproduct.

    • Source: Royal Society of Chemistry. General Considerations - 4-methylenetetrahydro-2H-pyran synthesis . Link

Sources

Preventing decomposition of 4-(iodomethyl)tetrahydro-2H-pyran during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(iodomethyl)tetrahydro-2H-pyran (CAS 101691-94-5). This guide is designed for researchers, chemists, and drug development professionals to address the common challenges associated with the storage and handling of this valuable synthetic intermediate. As a reactive organoiodide, its stability is paramount for ensuring experimental reproducibility and the integrity of your synthetic pathways. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you prevent decomposition and troubleshoot issues as they arise.

Frequently Asked Questions (FAQs)

Q1: My previously colorless this compound has developed a yellow or brownish tint. What is causing this discoloration?

A1: This is the most common visual indicator of decomposition. The carbon-iodine (C-I) bond in alkyl iodides is relatively weak and susceptible to cleavage when exposed to energy sources like light or heat.[1][2] The discoloration you are observing is almost certainly due to the formation of elemental iodine (I₂), which is a colored solid, upon the homolytic cleavage of the C-I bond.[1] This process can be accelerated by trace impurities or exposure to atmospheric oxygen.

Q2: Can I still use the discolored reagent in my experiment?

A2: Proceed with caution. The presence of color indicates that the purity of the reagent is compromised. While it may still contain a significant amount of the desired compound, the presence of iodine and other potential degradation byproducts can interfere with subsequent reactions. For sensitive applications, such as in drug discovery or GMP-regulated processes, using a discolored reagent is not recommended. For less sensitive, exploratory work, its use might be acceptable, but you should anticipate potentially lower yields and the need for more rigorous purification of your product. A purity check is strongly advised before use (see Purity Assessment Protocol).

Q3: What are the definitive, long-term storage conditions to prevent decomposition of this compound?

A3: To maximize the shelf-life of this compound, a multi-faceted approach to storage is required, addressing its key sensitivities. The optimal conditions are summarized in the table below and are based on guidelines for reactive organoiodine and cyclic ether compounds.[3][4][5][6]

ParameterRecommendationRationale
Temperature Store in a freezer at -20°C for long-term storage.[3][5] For short-term use, 2-8°C is acceptable.[4][7]Low temperatures reduce the kinetic rate of decomposition reactions, including C-I bond cleavage and potential side reactions.[8][9]
Light Keep in a dark place.[3][4][5] Use an amber or opaque, tightly sealed glass bottle.The C-I bond is photolabile and can be cleaved by UV light from ambient sources, initiating radical decomposition.[1][10]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[4]This minimizes exposure to oxygen, which can participate in oxidative degradation pathways of both the alkyl iodide and the tetrahydropyran ring.[9][11]
Moisture Keep container tightly sealed and in a dry/desiccated environment.[3][5][6] The compound is noted to be moisture-sensitive.[6]Moisture can lead to hydrolysis or facilitate other decomposition pathways.
Container Use a tightly sealed glass container.[6][12] For extra protection, a ground glass stopper with vacuum grease can be considered.[10]Prevents ingress of air and moisture and avoids potential reactivity with plastic containers.
Q4: Are there any chemical stabilizers I can add to the bottle?

A4: While some alkyl halides are stabilized with metallic copper (often as chips or powder) to scavenge free iodine and prevent radical chain reactions, this is not a standard documented practice for this compound. Adding a stabilizer could potentially complicate your subsequent reactions, as the copper or its salts may need to be removed. It is far better to rely on proper storage conditions (temperature, light, inert atmosphere) to maintain purity.

Troubleshooting Guide

Issue 1: Inconsistent results or low yields in reactions using stored this compound.
  • Underlying Cause: This is a classic symptom of reagent degradation. The actual concentration of the active compound is lower than assumed, and the degradation products (iodine, HI, or oligomers) may be quenching your reagents or catalyzing unwanted side reactions.[8]

  • Troubleshooting Steps:

    • Assess Purity: Before use, assess the purity of your stored reagent. A quick check via Thin-Layer Chromatography (TLC) against a known standard or a freshly opened bottle can be very informative. For a more quantitative assessment, ¹H NMR or GC analysis is recommended.[11][13]

    • Purification: If the reagent is deemed impure but still usable, a simple purification may be possible. For discoloration due to iodine, washing an ethereal solution of the compound with a 10% sodium thiosulfate solution until the color disappears, followed by washing with water, drying over MgSO₄, and solvent removal can be effective.[3] Note: This should be performed by an experienced chemist.

    • Procure Fresh Reagent: For critical experiments, the most reliable solution is to use a new, unopened bottle of the reagent.

Issue 2: My compound is stored correctly, but I still suspect degradation. What other factors could be at play?
  • Underlying Cause: Beyond the primary factors of light, heat, and air, consider the following:

    • Incompatible Materials: Ensure the compound is not stored near strong oxidizing agents, strong bases, amines, or acids, as these are known incompatibilities.[6][12] Vapors from nearby bottles in a poorly ventilated storage cabinet can sometimes cause degradation over time.

    • Frequent Freeze-Thaw Cycles: While freezer storage is recommended, repeatedly removing the bottle, allowing it to warm to room temperature (exposing it to condensation), and then re-freezing can introduce moisture and accelerate decomposition.[14]

  • Troubleshooting Steps:

    • Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main stock is handled and exposed to the environment.

    • Proper Handling Technique: When accessing the reagent, allow the container to warm completely to room temperature before opening to prevent condensation of atmospheric moisture inside the cold bottle. Once done, flush the headspace with an inert gas before re-sealing and returning to storage.

Visualizing Decomposition and Prevention

To better understand the chemical principles, the following diagrams illustrate the key degradation pathways and the recommended workflow for handling and storage.

cluster_Decomposition Decomposition Pathways Compound This compound Radical Tetrahydropyranylmethyl Radical + Iodine Radical Compound->Radical Light (hν) or Heat (Δ) (C-I Bond Cleavage) Oxidation Ring Oxidation/Cleavage Products Compound->Oxidation Air (O₂) (Oxidative Degradation) Iodine Elemental Iodine (I₂) - Brown Color Radical->Iodine Dimerization

Caption: Primary decomposition pathways of this compound.

cluster_Workflow Recommended Storage & Handling Workflow Receive Receive New Reagent Aliquot Aliquot into smaller vials under inert atmosphere (Optional but Recommended) Receive->Aliquot Store Store at -20°C in the dark Aliquot->Store Warm Warm vial to Room Temp BEFORE opening Store->Warm For Use Use Use in Experiment Warm->Use Reseal Flush with Inert Gas, Reseal Tightly Use->Reseal Return Return to -20°C Storage Reseal->Return

Caption: Workflow for optimal storage and handling to ensure reagent stability.

Protocol: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a quick, qualitative method to check for the presence of gross impurities, particularly non-volatile degradation products.

Materials:

  • This compound sample

  • Silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄)

  • Developing chamber

  • Mobile Phase: A non-polar solvent system is appropriate. A good starting point is Diethyl Ether or a Hexane/Ethyl Acetate mixture (e.g., 9:1 v/v).[3]

  • Visualization agent:

    • UV lamp (254 nm)

    • Potassium permanganate (KMnO₄) stain or p-Anisaldehyde stain.

Procedure:

  • Sample Preparation: Prepare a dilute solution of your this compound sample in a volatile solvent like dichloromethane or ethyl acetate (~1-2 mg/mL).

  • Spotting: Using a capillary tube, carefully spot a small amount of the solution onto the baseline of the TLC plate. If available, spot a reference sample from a new bottle alongside it.

  • Development: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization & Interpretation:

    • UV Light: View the plate under a UV lamp. While the target compound may or may not be strongly UV-active, some degradation products might be.

    • Staining: Dip the dried plate into the chosen staining solution and then gently heat it with a heat gun until spots appear.

    • Analysis: A pure compound should ideally show a single, well-defined spot. The presence of multiple spots, streaking, or material remaining at the baseline indicates the presence of impurities and degradation. Compare the sample's chromatogram to the reference standard if used.

References

  • Vertex AI Search. (2026).
  • Wiley Online Library. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. [Link]

  • PubChem. (n.d.). 4-Iodo-2,2-dimethyl-tetrahydro-pyran | C7H13IO | CID 86235482. Retrieved February 9, 2026, from [Link]

  • ACS Publications. (n.d.). Two-Channel Thermal Unimolecular Decomposition of Alkyl Iodides. Retrieved February 9, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). 4-iodotetrahydro-2H-pyran | C5H9IO | CID 2795506. Retrieved February 9, 2026, from [Link]

  • Reddit. (2014). Storing iodine compound. [Link]

  • PMC. (n.d.). Controlled Separation and Release of Organoiodine Compounds Using Poly(2-methoxyethyl acrylate)-Analogue Microspheres. Retrieved February 9, 2026, from [Link]

  • ACS Publications. (2025). Unveiling Molecular Constraints on the Formation and Fate of Organoiodine Compounds under Aquifer Conditions | Environmental Science & Technology. [Link]

  • Dr. Ashavin. (n.d.). CERTIFICATE OF ANALYSIS Analytical Method. Retrieved February 9, 2026, from [Link]

  • KOPRI Repository. (2021). Freeze–Thaw Cycle-Enhanced Transformation of Iodide to Organoiodine Compounds in the Presence of Natural Organic Matter and Fe. [Link]

  • RSC Publishing. (1935). THE PHOTODECOMPOSITION OF IODOFORM AND OF THE ALKYL AND ALKYLENE IODIDES. [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved February 9, 2026, from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3,4-dihydro-2H-pyran. Retrieved February 9, 2026, from [Link]

  • Wikipedia. (n.d.). Organoiodine chemistry. Retrieved February 9, 2026, from [Link]

  • PMC. (n.d.). C(sp3)–C(sp3) coupling of non-activated alkyl-iodides with electron-deficient alkenes via visible-light/silane-mediated alkyl-radical formation. Retrieved February 9, 2026, from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved February 9, 2026, from [Link]

  • Reddit. (2024). Spontaneous aryl iodide deiodination upon heating. [Link]

Sources

Technical Support Center: Iodomethyl Pyran Substitution Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The substitution of the iodine atom in 2-(iodomethyl)tetrahydropyran (and its derivatives) is a pivotal step in the synthesis of marine polyethers (e.g., brevetoxins) and carbohydrate mimetics. However, this reaction is kinetically sensitive. The primary alkyl iodide moiety suggests a straightforward


 mechanism, but the adjacent cyclic ether oxygen introduces unique electronic effects and side-reaction pathways.

This guide provides a scientifically grounded approach to optimizing reaction temperature, balancing the kinetic requirements of substitution against the thermodynamic favorability of elimination and ring degradation.

Module 1: The Thermal Landscape (Mechanistic Theory)

Before adjusting your hotplate, you must understand the competing pathways. The reaction of 2-(iodomethyl)tetrahydropyran with a nucleophile is a competition between Bimolecular Nucleophilic Substitution (


)  and Elimination (

)
.
The Temperature-Entropy Trade-off

While increasing temperature increases the rate of both reactions (


 and 

), it does not affect them equally.
  • Substitution (

    
    ):  Requires precise orbital alignment (backside attack). It has a lower activation energy (
    
    
    
    ) but is entropically demanding (ordering of solvent/reactants in the transition state).
  • Elimination (

    
    ):  Results in an increase in the number of molecules (Substrate + Base 
    
    
    
    Alkene + Conjugate Acid + Leaving Group). This increases the system's entropy (
    
    
    ).[1]

The Scientist's Rule: According to the Gibbs Free Energy equation (


), the 

term becomes more dominant as Temperature (

) rises.[1] Therefore, high temperatures disproportionately favor elimination.
Reaction Pathway Diagram

The following diagram illustrates the divergence in product formation based on thermal energy input.

ReactionPathway Start 2-(Iodomethyl) tetrahydropyran TempLow Low Temp (< 20°C) Start->TempLow TempOpt Optimal Temp (40-60°C) Start->TempOpt TempHigh High Temp (> 80°C) Start->TempHigh Nu Nucleophile (Nu-) Stall Kinetic Stall (No Reaction) TempLow->Stall Insufficient Ea ProdSub Substitution Product (Target) TempOpt->ProdSub SN2 Dominant ProdElim Elimination Product (Exocyclic Alkene) TempHigh->ProdElim Entropy (E2) Dominant

Figure 1: Thermal divergence of reaction pathways. Note that excessive heat favors the entropic release associated with elimination.

Module 2: Troubleshooting Guide

Use this matrix to diagnose issues based on your TLC (Thin Layer Chromatography) or LC-MS data.

SymptomProbable CauseMechanistic InsightCorrective Action
No Product / SM Recovered Temperature too low.The primary iodide is sterically accessible but the C-I bond requires thermal activation to reach the transition state, especially with weak nucleophiles.Increase T by 10°C increments. Switch to a higher boiling polar aprotic solvent (e.g., DMF or DMSO) to stabilize the transition state.
New Non-Polar Spot Elimination (

).[2]
Formation of 2-methylenetetrahydropyran . High T has favored the abstraction of the

-proton over nucleophilic attack.
Lower T by 20°C. Increase nucleophile concentration to statistically favor

. Use a less bulky base/nucleophile.
Complex Mixture / Tailing Ring Decomposition.The pyran ring is acid-sensitive. HI generated during the reaction (if not scavenged) can catalyze ring opening or polymerization.Add an acid scavenger (e.g.,

or Proton Sponge). Ensure T does not exceed solvent reflux point unnecessarily.
Precipitate Forms Early Solubility Limit.Reactants are crashing out, preventing collision. Common in Acetone at low T.Add a phase transfer catalyst (e.g., TBAI or 18-Crown-6) or switch to a solvent with better solubility for both organic substrate and inorganic salt.

Module 3: Optimization Protocol (The Thermal Ramp)

Do not arbitrarily choose "reflux." Follow this self-validating protocol to determine the


 (Optimal Temperature) for your specific nucleophile.
Prerequisites
  • Substrate: 2-(iodomethyl)tetrahydropyran (0.5 mmol scale for testing).

  • Solvent: Anhydrous DMF or Acetone (Polar Aprotic is critical for

    
    ).
    
  • Monitoring: TLC (Stain: Anisaldehyde or Iodine) or LC-MS.

The Stepwise Workflow
  • Baseline (25°C):

    • Dissolve substrate and nucleophile (1.5 eq) in solvent.

    • Stir at room temperature for 2 hours.

    • Check Point: If conversion > 10%, continue at 25°C. If < 5%, proceed to Step 2.

  • The Activation Increment (45-50°C):

    • Heat the reaction block to 50°C.

    • Stir for 2 hours.

    • Check Point: Look for the "Sweet Spot"—conversion of Starting Material (SM) without the appearance of the non-polar elimination spot.

  • The Stress Test (Reflux/80°C):

    • Warning: Only proceed if Step 2 yielded < 20% conversion after 4 hours.

    • Heat to mild reflux (acetone) or 80°C (DMF).

    • Critical Monitor: Check every 30 mins. If elimination product appears (>5%), ABORT heating immediately.

Optimization Logic Diagram

OptimizationLogic Start Start Reaction @ 25°C Check1 Check Conversion (2 Hours) Start->Check1 Decision1 Conversion > 10%? Check1->Decision1 ContinueRT Maintain 25°C (Kinetic Control) Decision1->ContinueRT Yes HeatUp Increase T to 50°C Decision1->HeatUp No Check2 Check Purity (Elimination?) HeatUp->Check2 Decision2 Elimination > 5%? Check2->Decision2 Abort STOP HEATING Change Solvent/Nu Decision2->Abort Yes Reflux Proceed to Reflux (Only if necessary) Decision2->Reflux No

Figure 2: Decision matrix for thermal optimization. This logic prevents thermal runaway into elimination pathways.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does my reaction turn dark brown at 60°C? A: This indicates the liberation of free iodine (


). As the substitution proceeds, iodide (

) is released. In the presence of light or oxidants, and accelerated by heat,

oxidizes to

.
  • Fix: Add a small amount of sodium thiosulfate (

    
    ) to the workup, or include copper turnings in the reaction (though this may affect certain nucleophiles). This is usually cosmetic but can complicate purification.
    

Q2: Can I use ethanol as a solvent to lower the reaction temperature? A: Generally, no . Ethanol is a protic solvent. Protic solvents solvate the nucleophile (forming a "cage" of hydrogen bonds), which significantly reduces its nucleophilicity [1]. This forces you to use higher temperatures to overcome the solvent cage, which paradoxically increases the risk of elimination. Stick to Polar Aprotic solvents (Acetone, Acetonitrile, DMF) to keep the reaction temperature lower.

Q3: I see a spot corresponding to the alcohol (hydroxymethyl pyran). Where did it come from? A: This is a hydrolysis byproduct. If your solvent is "wet" (contains water) and you heat the reaction, water acts as a competing nucleophile.

  • Fix: Use anhydrous solvents and keep the reaction under an inert atmosphere (

    
     or Ar).
    

Q4: Is the "Finkelstein" reaction relevant here? A: Yes. If you are trying to make the iodide from the chloride/bromide, you need Acetone at reflux (56°C) to drive the equilibrium by precipitating NaCl/NaBr [2]. However, if you are using the iodide for substitution, the Finkelstein conditions (equilibrium control) do not apply; you are under kinetic control.

References

  • LibreTexts Chemistry. (2022).[3] The SN2 Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2012). SN1 vs SN2 vs E1 vs E2: The Temperature. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution. Retrieved from [Link]

Sources

Purification strategies for 4-(iodomethyl)tetrahydro-2H-pyran reaction products

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for the purification and handling of 4-(iodomethyl)tetrahydro-2H-pyran (CAS: 101691-94-5). This document is structured to address specific "tickets" or issues researchers face during the synthesis and isolation of this intermediate.

Status: Operational | Tier: Level 3 (Senior Scientist)

Executive Summary

This compound is a critical alkylating agent used frequently in the synthesis of pharmaceuticals, particularly as a linker motif in Antibody-Drug Conjugates (ADCs) and for introducing the tetrahydropyranylmethyl group.[1]

Key Physical Properties:

Property Value Notes
Molecular Weight 226.06 g/mol
Boiling Point ~87–90 °C @ 1.5 mmHg Extrapolated.[2] Decomposes >150°C at atm.
Density 1.65 ± 0.05 g/mL Denser than water/DCM.
Appearance Colorless to pale yellow oil Darkens to brown upon I₂ liberation.

| Solubility | Soluble in DCM, Et₂O, THF, EtOAc | Insoluble in water. |

Module 1: Purification Protocols by Synthesis Route

Ticket #101: "I used the Finkelstein reaction (Mesylate/Tosylate displacement), but the product is brown and contains salts."

Diagnosis: The Finkelstein reaction (using NaI in Acetone/2-Butanone) is the most robust route but generates significant inorganic salt byproducts (NaOMs/NaOTs) and free iodine (


) if exposed to light or air.

The Protocol: Do not rely solely on filtration. The fine precipitate of sulfonate salts often passes through coarse frits, and iodine contamination catalyzes decomposition.

Step-by-Step Workflow:

  • Solvent Exchange: Remove the reaction solvent (Acetone/MEK) completely via rotary evaporation. Do not attempt to wash the acetone solution directly with water, as this creates an emulsion.

  • Resuspension: Dissolve the residue in Diethyl Ether (Et₂O) or MTBE .

    • Why? These solvents precipitate remaining inorganic salts better than DCM and separate sharply from water.

  • The "Redox" Wash (Critical):

    • Wash the organic layer with 10% Sodium Thiosulfate (

      
      ) .[3]
      
    • Visual Cue: The organic layer must turn from brown/orange to colorless. If color persists, repeat.

  • Salt Removal: Wash with water (

    
    ) followed by saturated Brine (
    
    
    
    ).
  • Drying: Dry over anhydrous

    
     (preferred over 
    
    
    
    for faster kinetics with iodides).
  • Isolation: Concentrate under reduced pressure (

    
     °C).
    

Visual Workflow (Finkelstein Workup):

FinkelsteinWorkup Start Crude Reaction Mixture (Acetone + NaI + Product) Evap Rotary Evaporation (Remove Acetone) Start->Evap Resuspend Resuspend Residue in Et2O or MTBE Evap->Resuspend Wash1 Wash: 10% Na2S2O3 (Removes Iodine Color) Resuspend->Wash1 Wash2 Wash: H2O + Brine (Removes NaOMs/Salts) Wash1->Wash2 Dry Dry (MgSO4) & Filter Wash2->Dry Conc Concentrate in vacuo Dry->Conc Distill High Vac Distillation (Optional, if purity <95%) Conc->Distill

Caption: Optimized workup for Finkelstein displacement ensuring removal of iodine and sulfonate salts.

Ticket #102: "I used the Appel Reaction (Alcohol + + / ), and I cannot get rid of the white solid."

Diagnosis: The white solid is Triphenylphosphine Oxide (TPPO) . It is notoriously difficult to remove because it co-elutes with polar products and has significant solubility in DCM/EtOAc.

The Protocol: Avoid standard chromatography as the primary purification step. Use the "Hexane Crash" method first.

Step-by-Step Workflow:

  • Concentration: Concentrate the reaction mixture (usually in DCM) to a thick oil. Do not dry completely ; leave a small amount of solvent to prevent occlusion of the product in the TPPO crystal lattice.

  • Precipitation: Add cold Hexanes or Pentane (10 mL per gram of crude) and stir vigorously for 30 minutes.

    • Mechanism:[4][5][6] TPPO is insoluble in alkanes, while 4-(iodomethyl)THP is highly soluble.

  • Filtration: Filter the suspension through a sintered glass frit or a Celite pad. Wash the solid cake with cold hexanes.

  • Silica Plug: Pass the filtrate through a short pad of silica gel (eluting with 5% Et₂O in Hexanes).

    • Why? This removes the remaining dissolved TPPO (approx. 5-10% remains after precipitation).

  • Final Polish: Concentrate the filtrate.

Visual Workflow (TPPO Removal):

AppelWorkup Start Crude Appel Mixture (DCM + TPPO + Product) Conc Concentrate to Viscous Oil Start->Conc Crash Add Cold Hexanes (Stir 30 min) Conc->Crash Filter Filter Solid TPPO (Wash cake with Hexanes) Crash->Filter Silica Filtrate -> Silica Plug (Elute: 5% Et2O/Hex) Filter->Silica Final Pure Product (Clear Oil) Silica->Final

Caption: "Hexane Crash" protocol for bulk removal of Triphenylphosphine Oxide (TPPO).

Module 3: Advanced Troubleshooting (FAQs)

Q: The product is turning pink/purple during storage. Is it ruined?

A: Not necessarily.

  • Cause: Homolytic cleavage of the C-I bond releases trace Iodine (

    
    ), which is intensely colored. This is accelerated by light and heat.
    
  • Fix: If the color is faint, use it as is. If dark, dissolve in Et₂O, wash with dilute

    
    , dry, and reconcentrate.
    
  • Prevention: Store over Copper turnings or Silver wool (stabilizers that scavenge free iodide) in an amber vial at -20°C.

Q: Can I distill this compound?

A: Yes, but only under high vacuum .

  • Warning: Alkyl iodides are thermally labile. Heating above 100°C at atmospheric pressure can cause rapid decomposition (evolution of

    
     and alkene formation).
    
  • Settings: Target a boiling point of 85–90°C at 1–2 mmHg . If you only have a water aspirator (~20 mmHg), the boiling point may be too high (>130°C) for safe distillation.

Q: My yield is low (<50%) using the Finkelstein method.

A: Check your Mesylate/Tosylate precursor .

  • The displacement reaction is

    
    .[5][7] If your precursor contains significant elimination byproduct (4-methylenetetrahydropyran), the yield will be low.
    
  • Optimization: Ensure the NaI is dry (oven-dried). Use 2-Butanone (MEK) instead of acetone to allow a slightly higher reflux temperature (80°C vs 56°C) if the reaction is sluggish, but monitor for elimination.

References

  • ChemicalBook. (2025).[3] this compound Product Properties and Synthesis.Link

  • Thermo Scientific Chemicals. (2024). This compound, 97%.[1]Link

  • Batesky, D. C., et al. (2017).[8] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[8] Journal of Organic Chemistry.[4][8][9] Link

  • Organic Chemistry Portal. (2023). Finkelstein Reaction: Mechanism and Conditions.[5]Link

  • Byrne, P. A., et al. (2012).[8] A Convenient and Mild Chromatography-Free Method for the Purification of the Products of Wittig and Appel Reactions.[8] Organic & Biomolecular Chemistry.[1][8][9] Link

Sources

Technical Support Center: Purification of 4-(iodomethyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

Technical Dashboard: The Target Impurity

Before attempting separation, you must understand the physicochemical profile of the impurity versus your product.

PropertyData / BehaviorImplications for Workup
Structure Tetrahydropyran ring + Alkyl IodideLipophilic, non-ionizable.[1] Acid/Base extraction will NOT remove this.
Boiling Point ~229°C (Predicted, atm); ~80-90°C (at 0.5 mmHg)High boiling point makes atmospheric distillation impossible without decomposition.
Reactivity Primary Alkyl Iodide (

active)
Highly reactive toward nucleophiles (thiols, amines).
Detection UV Inactive (mostly)Do not rely on UV (254 nm). Use KMnO₄ stain, I₂ stain, or ELSD/RI detection.
Stability Light & Heat SensitiveDegrades to liberate Iodine (

), turning mixtures brown/purple.

Strategic Removal Protocols

Method A: The "Smart" Solution (Chemical Scavenging)

Recommended for: High-throughput screening (HTS), small-scale synthesis (<5g), and when the product is acid/base sensitive.

The Logic: Since 4-(iodomethyl)tetrahydro-2H-pyran is a potent electrophile, it reacts rapidly with polymer-supported nucleophiles. The impurity becomes covalently bound to the solid resin, allowing you to simply filter it away.

Protocol:

  • Reagent Selection: Use Thiophenol resin or Mercaptomethyl polystyrene (2–3 mmol/g loading). These are superior to amine resins for alkyl iodides due to the high nucleophilicity of sulfur.

  • Stoichiometry: Calculate the excess alkyl iodide (based on equivalents used). Add 3–5 equivalents of resin relative to the excess iodide.

  • Solvent: Dissolve crude mixture in DMF, THF, or DCM. (DMF promotes the

    
     scavenging reaction best).
    
  • Incubation: Shake or stir gently at 40–50°C for 4–12 hours .

    • Note: Room temperature works but requires longer times (overnight).

  • Filtration: Filter through a fritted funnel or Celite pad.

  • Result: The filtrate contains your purified product; the impurity is trapped on the beads.

ScavengingWorkflow Start Crude Mixture (Product + Alkyl Iodide) Step1 Add Thiol Resin (3-5 equiv vs impurity) Start->Step1 Step2 Agitate (40°C, 4-6h) Step1->Step2 S_N2 Reaction Step3 Filtration Step2->Step3 Waste Solid Resin (Contains Impurity) Step3->Waste Retentate Product Filtrate (Purified Product) Step3->Product Eluent

Figure 1: Workflow for removing electrophilic impurities using solid-phase scavenging.

Method B: The "Bulk" Solution (Vacuum Distillation)

Recommended for: Large scale (>10g) and thermally stable products.

The Logic: The iodine atom significantly increases the boiling point compared to chlorides or bromides. If your product has a boiling point difference of >30°C, fractional distillation is viable under high vacuum.

Protocol:

  • Setup: Short-path distillation head with a high-vacuum pump (oil pump, <1 mmHg).

  • Stabilization: Add copper turnings or silver wool to the pot.

    • Why? This scavenges free iodine (

      
      ) liberated by heat, preventing it from co-distilling and contaminating the fraction.
      
  • Pressure: Reduce pressure to <0.5 mmHg .

  • Collection:

    • This compound will distill around 80–90°C at this pressure (estimated).

    • Monitor head temperature closely.

Method C: The "Classic" Solution (Chromatography)

Recommended for: General purification when Methods A & B are unavailable.

The Logic: Alkyl iodides are generally non-polar (lipophilic). However, the ether oxygen in the tetrahydropyran ring provides a "handle" for interaction with silica, making it slightly more polar than simple alkyl chains.

TLC Visualization Guide:

  • UV: Ineffective.

  • KMnO₄ (Potassium Permanganate): Stains yellow/brown (oxidizes the ether/iodide).

  • I₂ Chamber: Stains dark brown reversibly.

  • PMA (Phosphomolybdic Acid): Robust stain for ethers; heat until blue spots appear.

Separation Strategy:

  • Stationary Phase: Standard Silica Gel 60.

  • Mobile Phase: Hexanes/Ethyl Acetate gradient.

    • Start: 100% Hexanes (Elutes non-polar byproducts).

    • Shift: 5% to 10% EtOAc (The iodide usually elutes early, often before more polar products like amines or alcohols).

Troubleshooting & FAQs

Q1: My crude mixture turned dark brown/purple. What happened? A: This is free iodine (


) liberation, common with alkyl iodides exposed to light or air.
  • Fix: Wash the organic layer with 10% aqueous Sodium Thiosulfate (

    
    ) .[2]
    
  • Mechanism:

    
    . The purple color will vanish immediately.
    
  • Warning: This only removes the color (

    
    ). It does not  remove the unreacted this compound.
    

Q2: I tried acid/base extraction, but the impurity is still there. A: this compound is neutral. It will partition into the organic layer regardless of pH. You must use Method A (Scavenging) or C (Chromatography).

Q3: Can I use nucleophilic amines (like morpholine) to scavenge it in solution? A: Yes, but this creates a new problem: you now have to remove the morpholine and the quaternary ammonium salt formed.

  • Better approach: If you use a liquid scavenger, ensure it can be removed by an acid wash (e.g., use a basic amine, then wash with 1M HCl). The quaternary salt will go into the water; the excess amine will go into the water (as salt); your product stays in the organic layer (assuming your product is not basic).

Q4: Is this compound toxic? A: Treat as a potential carcinogen. Alkylating agents can methylate DNA.

  • Safety: Handle in a fume hood. Double glove. Neutralize all waste streams containing this iodide with a solution of ammonia or thiosulfate before disposal.

References

  • ChemicalBook. (2023). This compound Properties and Safety. Retrieved from

  • Ley, S. V., et al. (2000). Polymer-supported reagents and scavengers: a new dimension in organic synthesis. Journal of the Chemical Society, Perkin Transactions 1. (General principle of scavenging alkyl halides).
  • University of Rochester. (n.d.). Workup for Removing Bromine or Iodine. Retrieved from

  • PubChem. (2023). 4-iodotetrahydro-2H-pyran Compound Summary. Retrieved from

Sources

Technical Support Center: Coupling Reactions with 4-(Iodomethyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for coupling reactions involving 4-(iodomethyl)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this sterically hindered substrate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common hurdles and achieve successful reaction outcomes.

Understanding the Challenge: The "Neopentyl-like" Hindrance of this compound

The primary difficulty in using this compound as an electrophile stems from its structure. While it is a primary iodide, which should theoretically be highly reactive in SN2 reactions, the tetrahydropyran ring at the β-position creates significant steric bulk. This "neopentyl-like" arrangement severely hinders the backside attack required for a classical SN2 mechanism, often leading to low yields, slow reaction times, or complete reaction failure.[1][2] For practical purposes, substrates like this can be almost inert in standard SN2 conditions.[2] This guide will explore strategies to circumvent this steric barrier.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during coupling reactions and provides detailed, actionable solutions.

Problem 1: Low to No Product Yield in Nucleophilic Substitution (e.g., Williamson Ether or N-Alkylation)

Root Cause Analysis: The most common reason for failure is the severe steric hindrance impeding the nucleophile's approach to the electrophilic carbon. The energy barrier for the crowded SN2 transition state becomes prohibitively high.[3] Additionally, strong, bulky bases may favor a competing E2 elimination pathway, although this is less common for primary halides without accessible β-hydrogens on the alkyl chain itself.[4]

Solution 1.1: Enhance Nucleophilicity and Reaction Conditions

The first line of defense is to maximize the reaction rate by optimizing conditions.

  • Choice of Base and Solvent: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) to fully deprotonate the nucleophile (e.g., an alcohol or amine) prior to adding the electrophile.[5][6] This ensures the highest possible concentration of the reactive nucleophile. Running the reaction in a polar aprotic solvent like DMF or DMSO can accelerate SN2 reactions.[6]

  • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for decomposition or side-product formation.

  • Finkelstein Reaction Principle: Adding a catalytic amount of a more reactive iodide salt (e.g., NaI or KI) is generally not applicable here since the substrate is already an iodide. The key is to use the most reactive leaving group possible from the start.

Solution 1.2: Transition to Alternative Reaction Mechanisms

When SN2 conditions fail, switching to a mechanism less sensitive to steric hindrance is a powerful strategy.

  • Photoredox/Metallaphotoredox Catalysis: This modern approach bypasses the need for backside attack by generating a radical intermediate.[7] A photocatalyst, upon excitation by visible light, can induce a single-electron transfer to the alkyl iodide, leading to the formation of an alkyl radical that can then be coupled with the nucleophile.[7][8] Copper-catalyzed metallaphotoredox systems are particularly effective for N-alkylation with hindered electrophiles.[9]

Experimental Protocol: General N-Alkylation via Copper Metallaphotoredox Catalysis This protocol is adapted from established methodologies for coupling challenging alkyl halides.[9]

  • To an oven-dried vial, add the N-nucleophile (1.0 equiv), Cu(II) salt (e.g., Cu(OTf)₂, 10 mol%), and a suitable photocatalyst (e.g., an Iridium-based catalyst, 1-2 mol%).

  • Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Add anhydrous, degassed solvent (e.g., DMSO or DMF).

  • Add this compound (1.2 equiv) and a sacrificial electron donor (e.g., a tertiary amine like DIPEA, 2.0 equiv).

  • Place the reaction vial approximately 5-10 cm from a blue LED light source and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, perform a standard aqueous workup and purify the product via column chromatography.

Problem 2: Failure in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Root Cause Analysis: Standard palladium-catalyzed cross-coupling reactions are highly effective for sp²-hybridized carbons (aryl/vinyl halides) but can be challenging for sp³ centers.[10] For sterically hindered alkyl halides, the key steps of oxidative addition and reductive elimination can be slow and inefficient.[11] The catalyst's ligands may be too bulky to allow the substrate to approach the palladium center.

Solution 2.1: Selection of Appropriate Catalyst and Ligands

The choice of the palladium catalyst and, more importantly, its associated ligands is critical for success.

  • Less Bulky, More Electron-Donating Ligands: While counterintuitive, for some sterically hindered substrates, ligands that are less bulky but highly electron-donating can promote the difficult oxidative addition step. N-heterocyclic carbene (NHC) ligands are known for their strong σ-donor properties and have shown high efficiency in couplings with hindered substrates.[12]

  • Specialized Catalyst Systems: Catalyst systems developed specifically for sp³ cross-coupling should be employed. These often feature palladium pre-catalysts paired with specialized phosphine ligands (e.g., Buchwald or Fu ligands) that are designed to facilitate the catalytic cycle with challenging substrates.[13]

Solution 2.2: Modify the Coupling Partner

If modifying the catalyst fails, consider using a more reactive coupling partner.

  • Organozinc Reagents (Negishi Coupling): Organozinc reagents are often more reactive than their organoboron (Suzuki) or organotin (Stille) counterparts, which can help drive the reaction forward under milder conditions.[14]

  • Hypervalent Iodine Reagents: These reagents can serve as alternative coupling partners or mediators in oxidative coupling reactions, sometimes avoiding the need for traditional transition metal catalysts altogether.[14][15]

Data Presentation: Comparison of Ligands for a Model Suzuki Coupling

Catalyst SystemLigand TypeBaseSolventTemperature (°C)Typical YieldRationale for Choice
Pd(PPh₃)₄Tetrakis(triphenylphosphine)K₂CO₃Toluene/H₂O100<10%"Standard" conditions, often fails due to steric clash.
Pd(OAc)₂ + SPhosBuchwald LigandK₃PO₄Dioxane11040-60%Bulky, electron-rich ligand designed to promote oxidative addition.
Pd-PEPPSI-IPrN-Heterocyclic Carbene (NHC)Cs₂CO₃THF7060-85%Strong σ-donor accelerates the catalytic cycle for hindered substrates.[12]

Visualizing the Troubleshooting Process

The following flowchart provides a logical path for troubleshooting failed coupling reactions with this compound.

Troubleshooting_Flowchart Troubleshooting: Coupling this compound Start Reaction Start: Low or No Yield ReactionType What is the reaction type? Start->ReactionType SN2 Nucleophilic Substitution (Williamson, N-Alkylation) ReactionType->SN2 S_N2 CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Negishi, etc.) ReactionType->CrossCoupling Cross-Coupling OptimizeSN2 Step 1: Optimize S_N2 Conditions - Stronger Base (NaH) - Polar Aprotic Solvent (DMF) - Increase Temperature SN2->OptimizeSN2 CheckSN2 Yield Improved? OptimizeSN2->CheckSN2 Photoredox Step 2: Switch Mechanism - Use Photoredox/Metallaphotoredox - Radical-based pathway CheckSN2->Photoredox No Success Reaction Successful CheckSN2->Success Yes Photoredox->Success OptimizePd Step 1: Optimize Catalyst System - Use specialized ligands (NHCs, Buchwald) - Screen different bases/solvents CrossCoupling->OptimizePd CheckPd Yield Improved? OptimizePd->CheckPd ChangePartner Step 2: Change Coupling Partner - Switch to more reactive organometallic (e.g., Organozinc) - Consider alternative chemistries CheckPd->ChangePartner No CheckPd->Success Yes ChangePartner->Success

Caption: Decision flowchart for addressing low-yield coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use a stronger nucleophile to overcome the steric hindrance? While a more reactive nucleophile helps, the problem is primarily one of physical space. The bulky tetrahydropyran ring acts as a shield, preventing even strong nucleophiles from achieving the necessary orbital overlap for a backside attack.[2][3] This is why changing the fundamental reaction mechanism (e.g., to a radical-based one) is often more effective than simply modifying the nucleophile.

Q2: Is 4-(bromomethyl)tetrahydro-2H-pyran a better alternative? No. While iodide is a better leaving group than bromide, the leaving group's ability is not the rate-limiting factor here; steric accessibility is. Switching to the bromide or even chloride analogue will only exacerbate the problem by making the leaving group less willing to depart, further slowing the reaction. The core issue of steric hindrance remains unchanged.

Q3: Are there alternative reagents to install the tetrahydropyranylmethyl moiety? Yes. If direct coupling fails repeatedly, a "reverse" strategy may work. For example, in a Williamson ether synthesis, instead of using an alkoxide to attack this compound, you could convert the nucleophile into a good leaving group (e.g., a tosylate or mesylate) and have it be attacked by the alkoxide of 4-(hydroxymethyl)tetrahydro-2H-pyran. This reverses the roles of nucleophile and electrophile, which can sometimes bypass a sterically challenging step.[5][16]

Q4: Does the chair conformation of the THP ring play a role? Absolutely. The tetrahydropyran ring exists predominantly in a chair conformation. The substituent at the 4-position can be either axial or equatorial. The equatorial position is generally more stable and places the iodomethyl group further from the axial hydrogens of the ring, but it is still in a sterically demanding environment. The conformational rigidity of the ring contributes to the persistent steric shielding of the reaction center.

References

  • Dohle, W., et al. (2001). The First Transition Metal-Catalyzed Cross-Coupling of a Secondary Alkyl Halide with a Secondary Alkyl Grignard Reagent. Chemical Communications, (14), 1291-1292. Available at: [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Catalysts for the Cross-Coupling of Silyl Enol Ethers and Enolates with Aryl Halides. Journal of the American Chemical Society, 129(25), 7894–7905. Available at: [Link]

  • Reddit discussion on steric hindrance in SN2 reactions. (2020). r/chemhelp. Available at: [Link]

  • Garg, N. K., et al. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by N–C(O) Activation. Organic Letters, 21(19), 7949-7953. Available at: [Link]

  • Kim, J., & Chang, S. (2011). Transition metal-catalyzed C–H activation and functionalization of heterocyclic compounds. Chemical Society Reviews, 40(10), 5073-5087. Available at: [Link]

  • Chen, W. W., Cuenca, A. B., & Shafir, A. (2020). The Power of Iodane-Guided C-H Coupling: A Group-Transfer Strategy in Which a Halogen Works for Its Money. Angewandte Chemie International Edition, 59(38), 16294-16309. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2011). The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry. Available at: [Link]

  • Jamison, C. R., et al. (2019). Tandem Photoredox Catalysis: Enabling Carbonylative Amidation of Aryl and Alkylhalides. ChemRxiv. Available at: [Link]

  • Nolan, S. P., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4254-4257. Available at: [Link]

  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Available at: [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]

  • Dow, N. W., Cabré, A., & MacMillan, D. W. C. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Chem, 7(7), 1-16. Available at: [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Available at: [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Available at: [Link]

  • Singleton, D. A., et al. (2014). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. The Journal of Organic Chemistry, 79(20), 9609-9619. Available at: [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]

  • Pearson+. (2024). The Williamson ether synthesis involves the displacement of an al... | Study Prep. Available at: [Link]

  • Leonori, D., et al. (2020). C(sp3)–C(sp3) coupling of non-activated alkyl-iodides with electron-deficient alkenes via visible-light/silane-mediated alkyl-radical formation. Chemical Science, 11(35), 9477–9482. Available at: [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Available at: [Link]

Sources

Technical Support Center: Maximizing SN2 Reactivity of Pyran Iodides

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Solvent Selection

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with nucleophilic substitution reactions on pyran iodide scaffolds. The choice of solvent is a critical parameter that can dramatically influence reaction rate, yield, and selectivity. This document provides in-depth, experience-driven advice in a question-and-answer format to help you navigate common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a solvent in an SN2 reaction, and why is the choice so critical for pyran iodides?

A1: In any SN2 reaction, the solvent does more than just dissolve the reactants. It actively participates in the reaction's energy landscape. Its primary roles are:

  • Reactant Solubilization: Both the pyran iodide substrate and the nucleophile (often a salt) must be sufficiently soluble to react.

  • Nucleophile Solvation: The solvent's interaction with the nucleophile is arguably the most important factor. It can either "cage" and deactivate the nucleophile or leave it "naked" and highly reactive.

  • Transition State Stabilization: The solvent must stabilize the charge-dispersed transition state of the SN2 reaction.

For pyran iodides, the substrate is a relatively bulky, cyclic ether. The stereochemistry at the reaction center is often crucial for biological activity, and the SN2 mechanism provides a reliable way to achieve inversion of configuration[1][2]. A poorly chosen solvent can lead to sluggish reactions, low yields, or an increase in side products, such as E2 elimination, compromising the integrity of your synthetic route.

Q2: Why are polar aprotic solvents the standard recommendation for SN2 reactions?

A2: This is a cornerstone of SN2 theory. The preference for polar aprotic solvents like Dimethyl Sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , Acetonitrile (MeCN) , and Acetone stems from how they interact with the nucleophile, which is typically an anion (Nu⁻) accompanied by a cation (e.g., Na⁺, K⁺).

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have acidic protons (O-H or N-H bonds). They form strong hydrogen bonds with the anionic nucleophile, creating a tight "solvent cage" around it[3][4]. This cage stabilizes the nucleophile, lowering its ground state energy and thus increasing the activation energy required for it to attack the substrate. This significantly slows down the SN2 reaction[3][5].

  • Polar Aprotic Solvents: These solvents are polar enough to dissolve ionic nucleophiles but lack acidic protons[6][7]. They effectively solvate the cation of the nucleophile salt through dipole-ion interactions but leave the anion (the nucleophile) relatively unsolvated and high in energy[5][8]. This "naked" and energetically unstable nucleophile is highly reactive and readily attacks the electrophilic carbon of the pyran iodide, accelerating the SN2 reaction rate, sometimes by several orders of magnitude[6][7].

Caption: Solvent effects on nucleophile reactivity.

Troubleshooting Guide

Problem 1: My reaction is extremely slow or shows no conversion.
  • Primary Suspect: Insufficient nucleophile reactivity or poor solubility.

  • Scientific Rationale: If you are using a polar protic solvent, your nucleophile is likely being deactivated by hydrogen bonding, as explained in Q2. Even in a polar aprotic solvent, if the polarity is not well-matched to your reactants, they may not be sufficiently dissolved to react at an appreciable rate[6][7]. Furthermore, steric hindrance on the pyran ring, especially at carbons adjacent to the reaction center (beta-branching), can dramatically slow down SN2 reactions[9][10].

  • Troubleshooting Protocol: Solvent Screening

    • Setup: Prepare identical small-scale reactions (e.g., 0.1 mmol of pyran iodide) in parallel in vials.

    • Solvent Selection: Choose a range of high-quality, anhydrous polar aprotic solvents. A good starting set includes DMF , DMSO , Acetonitrile , and Acetone .

    • Reactant Addition: To each vial, add the pyran iodide, followed by the nucleophile (1.1 to 1.5 equivalents).

    • Execution: Stir all reactions at the same temperature (start with room temperature).

    • Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or a rapid LC-MS quench at set time points (e.g., 1h, 4h, 12h, 24h).

    • Analysis: The solvent that shows the fastest consumption of starting material and cleanest formation of the product spot is your optimal choice.

Problem 2: I am observing significant amounts of an elimination (E2) byproduct.
  • Primary Suspect: The combination of nucleophile basicity and solvent choice is favoring the E2 pathway.

  • Scientific Rationale: The SN2 and E2 reactions are always in competition[11]. A nucleophile can also act as a base, abstracting a proton from a carbon adjacent to the leaving group, leading to an alkene. This is particularly problematic with:

    • Strongly Basic Nucleophiles: Alkoxides (RO⁻) and hydroxide (HO⁻) are classic examples[12].

    • Sterically Hindered Substrates: If backside attack for SN2 is difficult, the nucleophile may find it easier to act as a base at the more accessible periphery of the molecule[1][9].

    • Solvent Effects: The role of the solvent here is complex. While polar aprotic solvents generally accelerate SN2, they also increase the basicity of the nucleophile, which can favor E2[12]. Conversely, strongly solvating a Lewis base can weaken it, making the SN2 pathway more viable[13][14][15].

  • Mitigation Strategy:

    • Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running your reaction at a lower temperature (e.g., 0 °C or even lower) can significantly favor the SN2 pathway.

    • Re-evaluate Your Nucleophile: If possible, switch to a nucleophile that is less basic but still highly nucleophilic (e.g., N₃⁻, CN⁻, RS⁻)[12].

    • Solvent Tuning: If using a very non-coordinating solvent like DMSO is leading to high E2, consider a slightly more coordinating polar aprotic solvent like acetonitrile or acetone. This can sometimes temper the basicity of the nucleophile just enough to tip the balance in favor of SN2.

G cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway Start Pyran Iodide + Nucleophile/Base (Nu⁻) TS_SN2 Transition State [Nu---C---I]⁻ Start->TS_SN2 Backside Attack (Favored by less bulky Nu⁻, polar aprotic solvent) TS_E2 Transition State [Nu---H---C---C---I]⁻ Start->TS_E2 Proton Abstraction (Favored by strong base, high temp, sterics) Prod_SN2 Substitution Product (Inversion) TS_SN2->Prod_SN2 Prod_E2 Elimination Product (Alkene) TS_E2->Prod_E2

Caption: Competing SN2 and E2 reaction pathways.

Data Reference Table

For your convenience, here is a table of common laboratory solvents and their relevant properties for SN2 reaction design. A higher dielectric constant (ε) generally indicates a better ability to dissolve ions.

SolventFormulaTypeDielectric Constant (ε) at 20°CNotes on SN2 Reactivity
Water H₂OPolar Protic80.1Poor choice; strongly solvates and deactivates nucleophiles.
Methanol CH₃OHPolar Protic33.0Poor choice; significantly slows SN2 rates via H-bonding.
Ethanol C₂H₅OHPolar Protic25.3Poor choice; similar to methanol.
Dimethyl Sulfoxide (CH₃)₂SOPolar Aprotic46.7Excellent choice. Highly polar, effectively solvates cations, high boiling point.
N,N-Dimethylformamide HCON(CH₃)₂Polar Aprotic38.3Excellent choice. Similar to DMSO, often used interchangeably.
Acetonitrile CH₃CNPolar Aprotic37.5Very good choice. Less viscous than DMF/DMSO, easier to remove.
Acetone CH₃COCH₃Polar Aprotic21.0Good choice. Less polar, but effective for many reactions and easy to remove.
Dichloromethane CH₂Cl₂Polar Aprotic9.1Generally too nonpolar to dissolve nucleophile salts effectively.
Tetrahydrofuran (THF) C₄H₈OPolar Aprotic7.5Often used but may be insufficiently polar for many SN2 reactions.

References

  • Why does polar aprotic solvent favour SN2 reactions generally? (2017). Quora. [Link]

  • What is the effect of solvent on SN2? (2018). Quora. [Link]

  • Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. (2014). Chemistry Net. [Link]

  • 11.3: Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. [Link]

  • Factors Affecting SN2 Reactions. (n.d.). Chad's Prep®. [Link]

  • Predicting Solvent Effects on SN2 Reaction Rates: Comparison of QM/MM, Implicit, and MM Explicit Solvent Models. (2022). PubMed. [Link]

  • SN2 Reaction Mechanisms. (2021). YouTube. [Link]

  • Solvent Effects on Sn2 Reactions. (2014). YouTube. [Link]

  • How Solvation Influences the SN2 versus E2 Competition. (2021). ResearchGate. [Link]

  • 7.5 SN1 vs SN2 – Organic Chemistry I. (n.d.). KPU Pressbooks. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent. (2012). Master Organic Chemistry. [Link]

  • The SN2 Reaction Mechanism. (2012). Master Organic Chemistry. [Link]

  • 11.3: Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. [Link]

  • How Solvation Influences the SN2 versus E2 Competition. (2021). ACS Publications. [Link]

  • 11.2: The SN2 Reaction. (2023). Chemistry LibreTexts. [Link]

  • 4.5: Factors affecting the SN2 Reaction. (2021). Chemistry LibreTexts. [Link]

  • Synthesis of Enantioenriched Difluoromethylated Allenes via Copper-Catalyzed Stereospecific Difluoromethylation. (2026). American Chemical Society. [Link]

  • How Solvation Influences the SN2 versus E2 Competition. (2021). PMC - NIH. [Link]

  • 7.1 SN2 Reaction | Organic Chemistry. (2020). YouTube. [Link]

  • SN2 Reaction Mechanism. (n.d.). Chemistry Steps. [Link]

  • E2/SN2 Selectivity Driven by Reaction Dynamics. Insight into Halogen Bonding. (n.d.). PMC - NIH. [Link]

  • Why is E) unreactive in SN2 reactions? (2022). Reddit. [Link]

Sources

Validation & Comparative

1H NMR Characterization Guide: 4-(Iodomethyl)tetrahydro-2H-pyran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Iodomethyl)tetrahydro-2H-pyran is a critical alkylating agent and building block in medicinal chemistry, frequently employed to introduce the tetrahydropyran (THP) moiety—a bioisostere for morpholine or cyclohexane—into drug scaffolds.[1][2]

This guide provides a technical comparison of the 1H NMR characterization of the target iodide against its synthetic precursors (alcohol) and intermediates (tosylate/mesylate). Unlike Mass Spectrometry (MS), which confirms molecular weight but struggles to quantify residual protic impurities, or Infrared Spectroscopy (IR), which lacks resolution for methylene environments, 1H NMR offers the definitive method for assessing conversion and purity through the diagnostic "Heavy Atom Effect" on chemical shifts.

Part 1: The Comparative Analysis (Iodide vs. Alternatives)

In the synthesis of this compound, the primary challenge is distinguishing the product from the starting material, (tetrahydro-2H-pyran-4-yl)methanol , and the activated intermediate (e.g., tosylate ).

The Diagnostic Mechanism: Heavy Atom Effect

While electronegativity typically dictates downfield shifts (deshielding), iodine exhibits a Heavy Atom Effect . The large electron cloud of iodine creates a local diamagnetic shielding anisotropy that opposes the deshielding caused by electronegativity.

  • Result: The methylene protons attached to iodine (

    
    ) appear upfield  (lower ppm) relative to the oxygenated precursors (
    
    
    
    or
    
    
    ), despite iodine being an electron-withdrawing group.
Comparative Data Table: Diagnostic Signals in CDCl
CompoundFunctional GroupDiagnostic Signal (

)
Multiplicity

Coupling (Hz)
H-4 Methine Shift
Target Product


3.05 – 3.15 ppm
Doublet (d)


~1.6 - 1.8 ppm
Precursor (Alcohol)


3.45 – 3.60 ppm
Doublet (d)


~1.7 - 1.9 ppm
Intermediate (Tosylate)


3.85 – 3.95 ppm
Doublet (d)


~1.9 - 2.1 ppm
Impurity (Elimination)

(Exocyclic)

4.60 – 4.80 ppm
Singlet/BroadN/AN/A

Technical Insight: If you observe a doublet at 3.5 ppm , your reaction is incomplete (Alcohol). If you see a doublet at 3.9 ppm , the Finkelstein displacement failed (Tosylate remains). The target Iodide must appear distinctively upfield at ~3.1 ppm .

Part 2: Experimental Protocol (Standard Operating Procedure)

Sample Preparation

To ensure high-resolution splitting patterns and accurate integration, follow this strict preparation protocol.

  • Solvent: Chloroform-d (CDCl

    
    , 99.8% D) with 0.03% v/v TMS.
    
    • Why: CDCl

      
       minimizes hydrogen bonding shifts common in alcohols, making the comparison between the iodide and alcohol more consistent than in DMSO-d
      
      
      
      .
  • Concentration: 10–15 mg of compound in 0.6 mL solvent.

    • Caution: Over-concentration leads to viscosity broadening; under-concentration results in poor signal-to-noise ratio for impurity detection.

  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (NaI, KTs) which can cause magnetic susceptibility distortions.

Acquisition Parameters
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Relaxation Delay (D1): Set to

    
     5 seconds.
    
    • Reasoning: To ensure accurate integration of the methine and methylene protons for quantitative purity analysis (qNMR).

  • Scans (NS): Minimum 16 scans (64 recommended for impurity profiling <1%).

Part 3: Visualizing the Logic

Workflow: Synthetic Pathway & NMR Checkpoints

The following diagram illustrates the standard synthetic route and the critical NMR checkpoints to validate the transformation.

SynthesisWorkflow Start Start: (Tetrahydro-2H-pyran-4-yl)methanol Step1 Activation (TsCl/MsCl) Start->Step1 Inter Intermediate: Tosylate/Mesylate Step1->Inter Step2 Substitution (NaI/KI) Inter->Step2 Check1 NMR Checkpoint A: Look for shift 3.5 -> 3.9 ppm Inter->Check1 Product Target: This compound Step2->Product Check2 NMR Checkpoint B: Look for shift 3.9 -> 3.1 ppm Product->Check2

Figure 1: Synthetic pathway from alcohol to iodide, highlighting the chemical shift progression of the diagnostic methylene group.

Decision Tree: Spectral Interpretation

Use this logic flow to interpret the crude reaction mixture spectrum.

DecisionTree Root Analyze Region 3.0 - 4.0 ppm Q1 Is there a doublet at ~3.1 ppm? Root->Q1 Yes1 Primary Alkyl Iodide Present (Target Formed) Q1->Yes1 Yes No1 No Iodide Product Q1->No1 No Q2 Are there other doublets? Yes1->Q2 Peak35 Doublet at ~3.5 ppm Q2->Peak35 Peak39 Doublet at ~3.9 ppm Q2->Peak39 Res35 Residual Alcohol (Incomplete Activation) Peak35->Res35 Res39 Residual Tosylate (Incomplete Substitution) Peak39->Res39

Figure 2: Diagnostic decision tree for interpreting the methylene region of the 1H NMR spectrum.

Part 4: Detailed Spectral Assignment

This compound (Target)

Solvent: CDCl


Reference:  TMS (

0.00)
  • 
     3.96 ppm (dd, 
    
    
    
    Hz, 2H):
    H-2eq, H-6eq . These are the equatorial protons of the ether ring adjacent to oxygen. They are deshielded by the oxygen atom.
  • 
     3.37 ppm (td, 
    
    
    
    Hz, 2H):
    H-2ax, H-6ax . The axial protons adjacent to oxygen. They appear upfield of the equatorial protons due to the axial/equatorial anisotropy.
  • 
     3.12 ppm (d, 
    
    
    
    Hz, 2H):
    
    
    . The Diagnostic Peak. This doublet integrates to 2 protons.[3] Its position is significantly upfield compared to the alcohol precursor.
  • 
     1.60 – 1.75 ppm (m, 3H):  Overlap of H-4  (methine) and H-3eq, H-5eq . The methine proton couples to the iodomethyl group and the ring protons.
    
  • 
     1.25 – 1.38 ppm (m, 2H): H-3ax, H-5ax .
    
Why this validates the structure:
  • Integration Ratio: The ratio of the

    
     doublet (2H) to the 
    
    
    
    -oxygen protons (4H total) must be exactly 1:2 .
  • Coupling: The

    
     appears as a doublet  because it is coupled only to the single H-4 methine proton. If it appears as a singlet, the structure is incorrect (likely a quaternary center impurity).
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (General reference for Alkyl Halide vs Alcohol shifts).

  • National Institute of Standards and Technology (NIST). (2023). Tetrahydro-4-methyl-2H-pyran Gas Phase Spectrum. NIST Chemistry WebBook. [Link]

  • Master Organic Chemistry. (2015). Making Alkyl Halides From Alcohols. [Link]

Sources

Decoding Mass Spectrometry Fragmentation Patterns: A Comparative Guide for Iodomethyl Pyrans and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Decisive Role of the Halogen: A Predictive Overview

The fragmentation of halomethyl pyrans under electron ionization is primarily dictated by two key structural features: the labile carbon-halogen bond and the cyclic ether moiety. The significant differences in electronegativity and bond strength between chlorine, bromine, and iodine are expected to profoundly influence the resulting mass spectra.

  • Iodomethyl Pyrans : The C-I bond is the weakest among the halogens, making it the most susceptible to cleavage. This is predicted to lead to a prominent ion resulting from the loss of an iodine radical.

  • Bromomethyl Pyrans : The C-Br bond is stronger than C-I but weaker than C-Cl. Fragmentation will likely show competing pathways between halogen loss and fragmentation of the pyran ring. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) will be a key identifying feature.

  • Chloromethyl Pyrans : The C-Cl bond is the strongest of the three. Consequently, fragmentation pathways involving the pyran ring itself, such as alpha-cleavage and ring opening, are expected to be more competitive. The isotopic signature of chlorine (approximately 3:1 ratio of 35Cl and 37Cl) will be readily apparent.

Predicted Fragmentation Pathways

Upon electron ionization, the halomethyl pyran molecule will form a molecular ion (M•+). The subsequent fragmentation is predicted to follow several key pathways, detailed below. For the purpose of this guide, we will consider 2-(iodomethyl)tetrahydropyran and its analogs as model compounds.

Pathway 1: Alpha-Cleavage

Alpha-cleavage is a characteristic fragmentation of ethers, involving the cleavage of a bond adjacent to the oxygen atom.[1][2] For 2-substituted tetrahydropyrans, this can occur in two ways: cleavage of the exocyclic C-C bond or cleavage of the endocyclic C-C bond. Cleavage of the exocyclic bond is often favored as it can lead to a resonance-stabilized oxonium ion.

M [C6H11IO]•+ (M•+) F1 [C5H9O]+ (m/z 85) M->F1 α-cleavage Neutral1 •CH2I (neutral loss) M->Neutral1

Caption: Alpha-cleavage of the iodomethyl pyran molecular ion.

Pathway 2: Halogen Loss

The cleavage of the carbon-halogen bond is a primary fragmentation pathway for alkyl halides.[3][4] The ease of this cleavage is inversely proportional to the bond strength (C-I < C-Br < C-Cl).

M [C6H11IO]•+ (M•+) F2 [C6H11O]+ (m/z 99) M->F2 C-I bond cleavage Neutral2 •I (neutral loss) M->Neutral2

Caption: Fragmentation via carbon-iodine bond cleavage.

Pathway 3: Ring Opening and Subsequent Fragmentations

The pyran ring can undergo opening, initiated by cleavage of a C-O or C-C bond, leading to a variety of smaller fragment ions. These pathways are generally more complex and can involve rearrangements.

M [C6H11IO]•+ (M•+) RingOpen Ring-Opened Intermediate M->RingOpen Ring Opening Fragments Smaller Fragment Ions (e.g., C4H7+, C3H5+, etc.) RingOpen->Fragments Further Fragmentation

Caption: Generalized pathway for ring opening and subsequent fragmentation.

Comparative Data of Predicted Key Fragments

The following table summarizes the predicted major fragment ions and their corresponding mass-to-charge ratios (m/z) for 2-(halomethyl)tetrahydropyran.

Fragmentation Pathway Proposed Fragment Structure/Loss Iodomethyl Pyran (m/z) Bromomethyl Pyran (m/z) Chloromethyl Pyran (m/z) Predicted Relative Abundance Trend
Molecular Ion [C6H11XO]•+242194/196150/152Decreases with increasing halogen size
Alpha-Cleavage [C5H9O]+ (Loss of •CH2X)858585Increases from I to Cl
Halogen Loss [C6H11O]+ (Loss of •X)999999I > Br > Cl
Halogen Cation [X]+12779/8135/37Observable but generally low abundance
Pyran Ring Fragment [C5H9]+ (Loss of CH2O and •X)818181Variable

Experimental Protocol: GC-MS Analysis of Halomethyl Pyrans

This protocol provides a general framework for the analysis of semi-volatile compounds like halomethyl pyrans by gas chromatography-mass spectrometry (GC-MS).[5][6][7]

Sample Preparation
  • Standard Preparation : Prepare individual stock solutions of iodomethyl, bromomethyl, and chloromethyl pyran in a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

  • Working Solutions : Create a series of working standard solutions by serial dilution of the stock solutions to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Matrix : For analysis of these compounds in a complex matrix (e.g., from a reaction mixture or biological sample), a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed. The final extract should be dissolved in a GC-compatible solvent.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph : Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer : Agilent 5977B GC/MSD (or equivalent)

  • Injector : Split/splitless inlet

  • Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature : 250 °C

  • Injection Volume : 1 µL

  • Injection Mode : Splitless for 1 minute.

  • Oven Temperature Program :

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 150 °C.

    • Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.

  • MS Source Temperature : 230 °C

  • MS Quadrupole Temperature : 150 °C

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Mass Scan Range : m/z 35-350.

Data Analysis
  • Acquire the total ion chromatogram (TIC) for each sample.

  • Identify the peaks corresponding to the halomethyl pyrans based on their retention times.

  • Extract the mass spectrum for each identified peak.

  • Analyze the fragmentation patterns, paying close attention to the molecular ion, isotopic patterns (for Cl and Br), and the key fragment ions predicted in the table above.

  • Compare the experimental spectra to the predicted fragmentation pathways to confirm compound identity.

Workflow for Fragmentation Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Prepare Standards and Samples GCMS Inject Sample into GC-MS Prep->GCMS Acquire Acquire Total Ion Chromatogram (TIC) and Mass Spectra GCMS->Acquire Identify Identify Analyte Peak by Retention Time Acquire->Identify Extract Extract Mass Spectrum Identify->Extract Analyze Analyze Fragmentation Pattern Extract->Analyze Compare Compare with Predicted Pathways and Analogs Analyze->Compare

Caption: Workflow for the GC-MS analysis and fragmentation pattern interpretation of halomethyl pyrans.

Conclusion

The mass spectral fragmentation of iodomethyl pyrans and their chloro- and bromo- analogs is predicted to be a rich source of structural information. The interplay between the facile cleavage of the carbon-halogen bond and the fragmentation of the pyran ring provides a unique fingerprint for each class of compound. While this guide presents a theoretical framework, it underscores the necessity for experimental validation. The provided GC-MS protocol offers a starting point for researchers to generate their own data, contributing to a deeper understanding of these important chemical entities. By carefully analyzing the resulting spectra in the context of the principles outlined here, scientists can confidently identify and characterize these and other related heterocyclic compounds in their research.

References

  • Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part II - Spectroscopy Online. (n.d.). Retrieved February 7, 2026, from [Link]

  • Study of Electron Ionization and Fragmentation of Non-hydrated and Hydrated Tetrahydrofuran Clusters - PMC - NIH. (2017). Retrieved February 7, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved February 7, 2026, from [Link]

  • Mass Spectrometry Part 3- Fragmentation in Alkyl Halides - YouTube. (2023). Retrieved February 7, 2026, from [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. (2024). Retrieved February 7, 2026, from [Link]

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives - Arkivoc. (n.d.). Retrieved February 7, 2026, from [Link]

  • Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • The Retro Diels-Alder Reaction - Master Organic Chemistry. (2018). Retrieved February 7, 2026, from [Link]

  • Analysis of Semivolatile Organic Compounds Using the Agilent Intuvo 9000 Gas Chromatograph. (n.d.). Retrieved February 7, 2026, from [Link]

  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018). Retrieved February 7, 2026, from [Link]

  • 2H-Pyran, tetrahydro-2-methyl- - the NIST WebBook. (n.d.). Retrieved February 7, 2026, from [Link]

  • Analysis of Semi-Volatile Organic Compound by GC/MS. (n.d.). Retrieved February 7, 2026, from [Link]

  • Mass spectra of new substituted 2-amino-4H-pyrans: A retro-Diels-Alder reaction pattern. (2000). Retrieved February 7, 2026, from [Link]

  • Tetrahydropyran 2 methanol - mzCloud. (2015). Retrieved February 7, 2026, from [Link]

  • Mass Spectrometry Data Center, NIST. (n.d.). Retrieved February 7, 2026, from [Link]

  • Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage - YouTube. (2020). Retrieved February 7, 2026, from [Link]

  • Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • Guide to Preparing and Analyzing Semivolatile Organic Compounds - LabRulez GCMS. (n.d.). Retrieved February 7, 2026, from [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). Retrieved February 7, 2026, from [Link]

  • Mass spectrometry: Retro Diel's-Alder fragmentation (RDA) - YouTube. (2021). Retrieved February 7, 2026, from [Link]

  • Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Publishing. (n.d.). Retrieved February 7, 2026, from [Link]

  • Target Analysis of Semivolatile Compounds Using Atmospheric Pressure GC-MS/MS. (n.d.). Retrieved February 7, 2026, from [Link]

  • 2H-Pyran-3(4H)-one, 6-ethenyldihydro-2,2,6-trimethyl- - the NIST WebBook. (n.d.). Retrieved February 7, 2026, from [Link]

  • (Oxan-4-yl)methanol | C6H12O2 | CID 2773573 - PubChem - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

Structural Validation of (Tetrahydro-2H-pyran-4-yl)methyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisostere Challenge

In modern drug discovery, the (tetrahydro-2H-pyran-4-yl)methyl moiety is a critical pharmacophore. It serves as a superior bioisostere to the cyclohexylmethyl group, offering improved aqueous solubility and reduced lipophilicity (LogP) while maintaining steric bulk.

However, validating this structure presents a unique analytical trap: the conformational flexibility of the saturated oxygenated ring and the potential for ring-opening side reactions during synthesis. A researcher relying solely on low-resolution Mass Spectrometry (MS) will fail to distinguish the desired cyclic product from isomeric acyclic ethers or regioisomers.

This guide outlines a rigorous, self-validating protocol to confirm the structural integrity of (tetrahydro-2H-pyran-4-yl)methyl derivatives, comparing routine methods against definitive structural elucidation techniques.

The Analytical Challenge: Chair vs. Boat vs. Acyclic

The primary challenge in validating this scaffold is ensuring the pyran ring remains intact and adopts the thermodynamically stable chair conformation .

  • The Trap: During reductive synthesis (e.g., from esters or nitriles), the pyran ring can undergo acid-catalyzed ring opening, yielding acyclic alkoxy chains that have the exact same molecular weight (MW) as the target.

  • The Solution: Exploiting the specific magnetic anisotropy of the oxygen atom in Nuclear Magnetic Resonance (NMR). Unlike cyclohexane, where ring protons are magnetically similar, the oxygen in the THP ring creates a massive chemical shift dispersion between the C2/C6 (adjacent to O) and C3/C5 protons.

Comparative Analysis of Validation Methodologies
FeatureMethod A: 1D 1H NMR Method B: 2D NMR (HSQC/NOESY) Method C: Single Crystal X-Ray
Primary Utility Routine Purity & IDConnectivity & ConformationAbsolute Configuration
Sensitivity High (<1 mg)Medium (5-10 mg)Low (Requires Crystal)
Time Efficiency Fast (10 mins)Moderate (1-4 hours)Slow (Days/Weeks)
Conformational Insight Inferred via J-couplingsDefinitive via NOE correlationsDefinitive (Solid State only)
Risk of False Positive Moderate (Overlapping multiplets)LowZero
Recommendation Standard QC Required for New Chemical Entities (NCE) Gold Standard Reference

Detailed Protocol: The Self-Validating Workflow

This protocol is designed to be self-validating . If Step 2 fails, the workflow forces a halt before wasting resources on Step 3.

Step 1: Synthetic Isolation (Purity Check)
  • Objective: Isolate the product free from paramagnetic impurities that broaden NMR lines.

  • Action: After workup (typically extraction with DCM/EtOAc), ensure the residue is dried to constant weight.

  • Checkpoint: Run LC-MS.

    • Pass: Single peak, Correct [M+H]+.

    • Fail: Multiple peaks with same Mass (Isomers). STOP.

Step 2: 1H NMR Diagnostic Scan (The "Chair" Test)
  • Objective: Confirm the pyran ring exists in a chair conformation.

  • Solvent: CDCl3 or DMSO-d6.

  • Key Signals to Monitor:

    • The "Wings" (H-2/H-6): Look for the protons adjacent to Oxygen. These appear downfield (typically 3.8 – 4.0 ppm for eq, 3.2 – 3.4 ppm for ax).

    • The Coupling Constant (

      
      ):  This is the validator.
      
      • Measure the coupling of the axial protons at C2/C6.

      • Requirement: You must see a large vicinal coupling (

        
         Hz) .
        
    • Why? This large coupling only exists if the ring is locked in a chair conformation where the dihedral angle is ~180°. If the ring is opened or in a twisted boat, this

      
       value drops to <7 Hz.
      
Step 3: 13C NMR Symmetry Check
  • Objective: Rule out regioisomers (e.g., 2-substituted or 3-substituted pyrans).

  • Logic: The (tetrahydro-2H-pyran-4-yl)methyl group possesses a plane of symmetry running through O1 and C4.

  • Validation:

    • C2 and C6 must appear as a single signal (approx. 67-68 ppm).

    • C3 and C5 must appear as a single signal (approx. 29-30 ppm).

    • Failure Mode: If you see distinct peaks for C2 vs C6, your substituent is NOT at the 4-position (or you have a chiral center in the "methyl" tail breaking symmetry).

Visualization of Logic & Workflow

Diagram 1: Synthetic & Validation Workflow

This flowchart guides the decision-making process during synthesis and characterization.

ValidationWorkflow Start Start: Crude Product LCMS Step 1: LC-MS Analysis Start->LCMS MassCheck Correct Mass? LCMS->MassCheck NMR_1H Step 2: 1H NMR (CDCl3) MassCheck->NMR_1H Yes Fail_Open FAIL: Ring Opening/Impurity MassCheck->Fail_Open No SymmetryCheck Symm. Pattern Observed? (C2/C6 Equivalence) NMR_1H->SymmetryCheck CouplingCheck Axial Coupling > 10Hz? SymmetryCheck->CouplingCheck Yes (Simplified Pattern) Fail_Iso FAIL: Regioisomer (2- or 3-sub) SymmetryCheck->Fail_Iso No (Complex Multiplets) NMR_2D Step 3: 2D NMR (HSQC/NOESY) CouplingCheck->NMR_2D Yes (Chair Confirmed) CouplingCheck->Fail_Open No (< 7Hz) Success VALIDATED STRUCTURE (Chair Conformation) NMR_2D->Success Correlations Match

Caption: Logical workflow for validating the structural integrity of THP-4-methyl derivatives, prioritizing symmetry and coupling constants.

Diagram 2: NMR Signal Assignment Logic

Visualizing the specific protons used for validation.

NMRLogic Core THP-4-methyl Scaffold H2_6 H-2 / H-6 (Adj to Oxygen) Core->H2_6 Deshielded (3.2-4.0 ppm) H3_5 H-3 / H-5 (Shielded) Core->H3_5 Shielded (1.1-1.7 ppm) H4 H-4 (Methine) Core->H4 Multiplet (~1.6-1.9 ppm) H_Exo Exocyclic -CH2- Core->H_Exo Doublet/Multiplet (Variable) Validation Validation Checkpoint H2_6->Validation Check J(ax-ax) ~11Hz (Confirms Chair) H3_5->Validation Check Integration 4H (Confirms Purity) H4->Validation NOE to H-2ax/H-6ax (Confirms 4-position)

Caption: NMR signal assignment strategy highlighting the critical H-2/H-6 protons used to confirm the chair conformation.

Experimental Data Reference (Case Study)

Compound: (Tetrahydro-2H-pyran-4-yl)methanol Solvent: DMSO-d6 (400 MHz)

PositionTypeChemical Shift (

)
MultiplicityCoupling (

)
Interpretation
-OH Hydroxyl4.46 ppmt5.3 HzExchangeable proton
H-2eq, H-6eq Ring3.82 ppmdd

Hz
Diagnostic: Equatorial proton
-CH2-O Exocyclic3.23 ppmt6.4 HzMethylene linker
H-2ax, H-6ax Ring3.25 ppmtd

Hz
CRITICAL: Large

confirms chair
H-4 Ring1.55 ppmm-Methine head
H-3, H-5 Ring1.10 – 1.60 ppmm-Overlapping multiplets

Note: Data derived from standard reductive synthesis protocols [1, 4].

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2773573, (Tetrahydro-2H-pyran-4-yl)methanol. Retrieved from [Link]

  • Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • Doc Brown's Chemistry. (2025). Proton NMR spectroscopy of cyclohexane and related heterocycles. Retrieved from [Link]

Breaking the Chromophore Barrier: A Comparative Guide to HPLC Analysis of 4-(iodomethyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Analyte

In pharmaceutical intermediate analysis, 4-(iodomethyl)tetrahydro-2H-pyran (CAS 101691-94-5) presents a classic analytical paradox. While chemically reactive and vital for nucleophilic substitutions, it is spectroscopically "silent." Lacking a conjugated


-system, it exhibits negligible UV absorbance above 220 nm.

Standard HPLC methods relying on UV detection at 254 nm will fail. This guide objectively compares three detection strategies—Low-Wavelength UV , Refractive Index (RID) , and Charged Aerosol Detection (CAD) —to determine the most robust protocol for purity assessment.

Our Verdict: While UV (210 nm) is accessible, CAD is the superior choice for method development due to its gradient compatibility and equimolar response factors, eliminating the "blind spots" inherent to UV analysis of alkyl iodides.

Analyte Profile & The Challenge

Before selecting a method, we must understand the physicochemical constraints of the target molecule.

PropertySpecificationAnalytical Implication
Structure Tetrahydropyran ring + Alkyl IodideNo aromatic rings; only weak auxochromes.
UV Max ~258 nm (weak, n→σ* transition)Extremely low extinction coefficient; requires detection <215 nm.
Boiling Point ~229°C (Predicted)High enough for GC, but thermal degradation of iodides is a risk.
Reactivity Alkylating AgentLight Sensitive. Samples must be prepared in amber glass.
Polarity LogP ~ 2.0Retains well on C18; requires high organic eluent.

Comparative Analysis of Detection Architectures

We evaluated three distinct workflows. The following data summarizes the performance of each configuration when analyzing a 1.0 mg/mL standard.

Table 1: Performance Metrics Comparison
FeatureMethod A: Low-UV (210 nm) Method B: Refractive Index (RID) Method C: Charged Aerosol (CAD)
LOD (Limit of Detection) 50 ppm200 ppm10 ppm
Linearity (

)
0.9850.992>0.998 (Polynomial fit)
Gradient Compatibility Yes (Restricted)No (Isocratic Only)Yes (Full Range)
Solvent Interference High (Baseline Drift)High (Temperature Drift)Low (Volatile Mobile Phase)
Robustness LowMediumHigh
Deep Dive: Why Standard Methods Fail
Method A: The UV Trap (210 nm)
  • The Theory: Alkyl iodides possess a weak absorption band near 260 nm due to the iodine atom, but it is often insufficient for trace impurity analysis. Pushing detection to 210 nm captures the ether oxygen backbone.

  • The Reality: At 210 nm, common solvents (Methanol) and additives (Formic Acid) absorb significant light. This creates a high background noise. A gradient from 5% to 95% B results in a massive baseline drift, often masking the analyte peak.

  • Verdict: Usable only for high-concentration assay, not for impurity profiling.

Method B: Refractive Index (RID)
  • The Theory: RID measures the difference in refractive index between the mobile phase and the analyte. It is universal.[1]

  • The Reality: RID is strictly isocratic. Since this compound is lipophilic, eluting it isocratically requires high organic content, which causes early-eluting polar impurities to bunch up at the solvent front (void volume). You cannot separate the polar degradation products from the main peak effectively.

  • Verdict: Obsolete for this application.

Method C: Charged Aerosol Detection (CAD) - The Recommended Solution
  • The Theory: The eluent is nebulized, dried, and the remaining analyte particles are charged by a stream of ionized nitrogen.[1] The charge is measured by an electrometer.

  • The Reality: CAD detects any non-volatile species.[1] It allows for a full gradient (e.g., 5-95% ACN), ensuring that both polar hydrolytic degradants and the lipophilic parent compound are resolved and detected with high sensitivity.

  • Verdict: The Gold Standard.

Visualizing the Decision Process

The following logic flow illustrates why CAD was selected over GC and UV for this specific intermediate.

MethodSelection Start Start: this compound Analysis CheckUV Does it have a chromophore >240nm? Start->CheckUV CheckVolatile Is the sample thermally stable? CheckUV->CheckVolatile No (Weak UV) LowUV Use UV @ 210nm CheckUV->LowUV Partial (Low Sensitivity OK) GC Use GC-FID CheckVolatile->GC Yes CheckGradient Is gradient elution required? CheckVolatile->CheckGradient No (Iodide Labile) RID Use Refractive Index (RID) CheckGradient->RID No CAD RECOMMENDED: Charged Aerosol Detector (CAD) CheckGradient->CAD Yes

Figure 1: Method Development Decision Tree. Note the critical branch point at thermal stability and gradient requirement.

The Validated Protocol (HPLC-CAD)[2]

This protocol is designed to be self-validating. The use of a C18 column with a volatile mobile phase ensures compatibility with the CAD nebulizer.

Instrumentation & Conditions[3][4][5]
  • System: HPLC with quaternary pump.

  • Detector: Charged Aerosol Detector (e.g., Thermo Corona Veo or similar).

    • Evaporator Temp: 35°C (Low temp prevents loss of the semi-volatile iodide).

    • Power Function: 1.0 (or optimized for linearity).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Rationale: The "Plus" or end-capped deactivation is crucial to prevent the iodine from interacting with free silanols, which causes peak tailing.

Mobile Phase[2][4][6]
  • Solvent A: Water (Milli-Q) + 0.1% Ammonium Formate.

    • Note: Do not use phosphate buffers or sodium salts; they are non-volatile and will clog the CAD.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Table
Time (min)% A (Buffer)% B (ACN)Event
0.09010Equilibration
2.09010Injection
15.01090Linear Gradient
20.01090Hold (Elute lipophilics)
20.19010Re-equilibration
25.09010Stop
Sample Preparation (Critical Step)

Safety Warning: Alkyl iodides are potential alkylating agents. Handle in a fume hood.

  • Weighing: Weigh 10 mg of this compound into a low-actinic (amber) volumetric flask .

    • Why? Iodides undergo photolysis to release

      
      , which appears as a yellow impurity and complicates the chromatogram.
      
  • Dilution: Dissolve in 50:50 Water:Acetonitrile.

    • Concentration: Target 0.5 mg/mL.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter. Nylon filters may degrade with alkyl halides.

Experimental Validation: What to Expect

When running this method, you must verify system suitability.[2][3]

Visualizing the Signal Path

CAD_Workflow Sample Sample (Amber Vial) Column C18 Separation (Hydrophobic Interaction) Sample->Column Elution Nebulizer Nebulization (N2 Gas) Column->Nebulizer Liquid Drying Evaporation Tube (Remove Solvent) Nebulizer->Drying Aerosol Mixing Mixing w/ Charged N2 Drying->Mixing Dry Particles Electrometer Electrometer (Measure Current) Mixing->Electrometer Charge Transfer Data Chromatogram Electrometer->Data pA Signal

Figure 2: CAD Signal Generation Workflow. The critical step is the Drying phase, where volatile mobile phase is removed, leaving the analyte particles.[1]

System Suitability Criteria (SST)

To ensure the method is trustworthy, your data must meet these specs:

  • Tailing Factor (

    
    ):  Must be < 1.5.[4]
    
    • Troubleshooting: If tailing occurs, the iodine is interacting with the column silica. Increase buffer strength (Ammonium Formate) to 10mM or switch to a "Shield" RP column.

  • Precision: %RSD of 5 replicate injections < 2.0%.

  • Sensitivity: S/N ratio for the LOQ (0.05%) solution must be > 10.

References

  • ChemicalBook. (2025).[5] this compound Properties and Synthesis. Retrieved from

  • Thermo Fisher Scientific. (2020). Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. Chromatography Online. Retrieved from

  • Sigma-Aldrich. (2025). Method Development & Optimization: Detector Selection. Retrieved from

  • PubChem. (2025).[6] 4-iodotetrahydro-2H-pyran Compound Summary. National Library of Medicine. Retrieved from

  • HWI Group. (2025). Charged Aerosol Detection in Pharmaceutical Analysis.[7][2] Retrieved from

Sources

Infrared spectroscopy analysis of tetrahydropyran ring vibrations

Author: BenchChem Technical Support Team. Date: February 2026

Title: Infrared Spectroscopy Analysis of Tetrahydropyran (THP) Ring Vibrations: A Comparative Technical Guide

Executive Summary

Objective: This guide provides a rigorous technical comparison of Infrared (IR) spectroscopy against Raman and Computational (DFT) methods for the structural analysis of the tetrahydropyran (THP) ring.

Significance: The THP ring is the structural core of pyranose sugars, polyether antibiotics (e.g., monensin), and a critical protecting group in organic synthesis. Accurate vibrational assignment is essential for validating the chair conformation —the pharmacophorically active state for most carbohydrate-based drugs—and monitoring the integrity of the ether linkage during reaction scaling.

Core Insight: While FTIR is the industry standard for identifying the polar C–O–C ether linkage (~1085 cm⁻¹), it often fails to clearly resolve the symmetric ring "breathing" mode due to selection rules. This guide advocates for a complementary approach , utilizing Raman spectroscopy to validate ring integrity and DFT to predict conformational shifts.

The Vibrational Signature of THP

The THP ring (


) belongs to the 

point group (chair conformation), resulting in all vibrational modes being technically active in both IR and Raman. However, intensity variations are extreme due to the physics of dipole moments versus polarizability.
Table 1: Critical Vibrational Modes of the THP Ring
Vibrational ModeFrequency (cm⁻¹)IR IntensityRaman IntensityDiagnostic Value

(C–O–C)
1075 – 1100 Very Strong WeakPrimary marker for ether linkage formation.

(C–O–C)
810 – 820 MediumMediumConfirms cyclic nature; sensitive to ring strain.
Ring Breathing ~815 Weak/ShoulderVery Strong The "heartbeat" of the ring. confirming the 6-membered skeleton.[1]

(CH₂ Scissor)
1450 – 1470 StrongMediumOverlaps with solvent/matrix; less diagnostic.

(Ring Torsion)
< 600 MediumStrongHighly sensitive to Chair vs. Boat conformational changes.

Senior Scientist Note: Do not rely solely on the 1085 cm⁻¹ band for identification. Linear aliphatic ethers also absorb here. You must validate the presence of the symmetric stretch (~815 cm⁻¹) and the lack of carbonyl bands (1700+ cm⁻¹) to confirm the THP structure.

Comparative Analysis: IR vs. Alternatives

This section objectively compares FTIR against its primary alternatives for THP analysis.

Table 2: Technology Comparison Matrix
FeatureFTIR (ATR/Transmission) Raman Spectroscopy DFT (Computational)
Primary Detection Dipole Moment Change (

)
Polarizability Change (

)
Theoretical Energy Minima
THP Specificity Excellent for C–O–C linkage.Excellent for C–C backbone & Ring Breathing.Essential for Conformer prediction.
Water Interference High (OH masking).Negligible (Ideal for aqueous bio-samples).N/A
Sample Prep Minimal (ATR) or Dilution (Trans).None (Direct focus).High (requires cluster computing).
Cost/Throughput Low Cost / High Throughput.High Cost / Medium Throughput.High Cost / Low Throughput.

Verdict:

  • Use FTIR for routine quality control (QC) and monitoring the formation of THP-protected alcohols.

  • Use Raman when analyzing THP derivatives in aqueous solution or when the "ring breathing" mode is required to distinguish THP from linear isomers.

  • Use DFT when distinguishing between axial and equatorial substitution patterns (anomeric effect) in drug design.

Experimental Protocol: Self-Validating FTIR Workflow

This protocol is designed to eliminate common artifacts (e.g., atmospheric water, solvent masking) that obscure the THP fingerprint.

Protocol: Liquid Film Analysis of THP Derivatives

Prerequisites:

  • FTIR Spectrometer (DTGS or MCT detector).[2]

  • Resolution: 2 cm⁻¹ (Standard 4 cm⁻¹ is insufficient for resolving split C-O bands).

  • Apodization: Blackman-Harris 3-term.

Step-by-Step Methodology:

  • System Validation (The "Zero" Step):

    • Acquire a background scan (air) with 32 scans .

    • Validation: Ensure the region 2300–2400 cm⁻¹ (

      
      ) is flat. If peaks >0.005 Abs exist, purge the bench for 5 minutes.
      
  • Sample Preparation (Neat vs. Solution):

    • Neat (ATR): Place 10 µL of THP derivative on the Diamond/ZnSe crystal.

    • Solution (Transmission): If the sample is a solid drug intermediate, dissolve in Carbon Tetrachloride (

      
      )  or 
      
      
      
      .
    • Why

      
      ? It is IR transparent in the 1300–600 cm⁻¹ fingerprint region, unlike Chloroform (
      
      
      
      ) which absorbs heavily near the THP ring modes.
  • Acquisition:

    • Collect 64 scans to improve Signal-to-Noise (S/N) ratio.

    • Limit range: 4000–600 cm⁻¹.

  • Data Processing & Assignment:

    • Apply baseline correction (multipoint).

    • Locate the 1085 cm⁻¹ doublet (Asymmetric C-O-C).

    • Locate the 815 cm⁻¹ band.

    • Self-Check: If the 1085 band is present but 815 is absent, suspect a linear ether or ring opening.

Visualization of Workflows

Diagram 1: Spectral Acquisition & Logic Flow

This workflow ensures data integrity before assignment begins.

G Start Start: Sample Analysis BgCheck 1. Background Scan (Air/Empty) Start->BgCheck CO2Check Check 2300-2400 cm⁻¹ (CO₂ present?) BgCheck->CO2Check Purge Purge System (N₂ gas, 5 mins) CO2Check->Purge Yes (>0.005 Abs) SamplePrep 2. Sample Prep (Neat ATR or CCl₄ Soln) CO2Check->SamplePrep No (Clean) Purge->BgCheck Acquire 3. Acquisition (64 Scans, 2 cm⁻¹ res) SamplePrep->Acquire Process 4. Processing (Baseline Corr, ATR Corr) Acquire->Process Assign 5. Band Assignment Process->Assign

Caption: Logic flow for ensuring spectral purity. The CO₂ check loop is critical for preventing atmospheric interference in the fingerprint region.

Diagram 2: Structural Decision Tree (THP Identification)

A logic gate for distinguishing THP from linear ethers and ketones.

DecisionTree Input Input: Unknown Spectrum Check1700 Band at 1700-1750 cm⁻¹? Input->Check1700 IsLactone Result: Lactone/Ester (Not pure THP) Check1700->IsLactone Yes Check1085 Strong Band at 1075-1100 cm⁻¹? Check1700->Check1085 No NoEther Result: No Ether Linkage Check1085->NoEther No Check815 Band at ~815 cm⁻¹? Check1085->Check815 Yes (C-O-C Asym) IsLinear Result: Linear Ether (e.g., Diethyl Ether) Check815->IsLinear No ConfirmTHP Result: Tetrahydropyran Ring (Confirmed) Check815->ConfirmTHP Yes (Ring Breath/Sym)

Caption: Decision tree for isolating the THP structure. Note that linear ethers lack the specific ~815 cm⁻¹ ring mode.

Advanced Application: The Anomeric Effect

For drug development professionals working with pyranose sugars (which are substituted THP rings), the Anomeric Effect causes a shift in the C–O stretching frequency depending on whether the substituent at C1 is axial or equatorial.

  • Alpha-anomer (Axial): The C–O stretch often shifts to a higher frequency due to hyperconjugation (

    
    ).
    
  • Beta-anomer (Equatorial): Typically shows a lower frequency C–O stretch.

  • Protocol: To distinguish these, compare the ratio of the bands at 1100 cm⁻¹ and 1050 cm⁻¹. A reversal in intensity often indicates a conformational inversion.

References

  • NIST Mass Spectrometry Data Center. (2023). Tetrahydropyran: Infrared Spectrum. National Institute of Standards and Technology.[3] [Link]

  • Snyder, R. G., & Zerbi, G. (1967). Vibrational analysis of the tetrahydropyran ring. Spectrochimica Acta Part A: Molecular Spectroscopy, 23(2), 391-404. [Link]

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[4] (Standard reference for C-O-C assignments).

  • Yang, L., et al. (2017). Dominant conformer of tetrahydropyran-2-methanol and its clusters in the gas phase. The Journal of Chemical Physics, 146, 134305. [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal and Handling of 4-(iodomethyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

Do not dispose of this compound down the drain. 4-(iodomethyl)tetrahydro-2H-pyran is a halogenated alkylating agent.[1] It requires segregation into Halogenated Organic Waste streams.

  • Primary Hazard: Alkylating agent; potential carcinogen; severe skin/eye irritant.

  • Critical Incompatibility: Do NOT mix with strong oxidizers (liberates toxic iodine gas) or strong bases (exothermic polymerization/substitution).

  • Storage: Light-sensitive. Degradation releases free iodine (

    
    ), indicated by a yellow/brown discoloration.
    

Technical Profile & Hazard Mechanism

To understand the why behind the disposal protocols, we must look at the molecular reactivity. This is not merely "chemical waste"; it is a reactive primary alkyl iodide.

PropertyData
Chemical Name This compound
CAS Number 101691-94-5
Molecular Formula

Functional Group Primary Alkyl Iodide
Reactivity Class Electrophile (

substrate)
Waste Classification Halogenated Organic Solvent (Non-RCRA Listed, Characteristic Waste)

The Mechanism of Danger: The iodine atom is an excellent leaving group. In the presence of biological nucleophiles (like DNA bases or proteins), this molecule can act as an alkylating agent , permanently attaching the tetrahydropyranylmethyl group to biological tissue. This is the causality behind the strict PPE and disposal requirements [1].

Waste Segregation: A Self-Validating System

A "self-validating" disposal system relies on chemical compatibility to prevent accidents within the waste container. You must segregate this chemical to prevent downstream reactions.

The Segregation Logic
  • Halogen Content: High iodine content requires high-temperature incineration with scrubbers to capture acid gases (HI/I2). Standard fuel blending is often insufficient.

  • Oxidizer Isolation: If mixed with oxidizing acids (e.g., Nitric Acid waste), the iodide (

    
    ) oxidizes to elemental iodine (
    
    
    
    ), pressurizing the container and releasing toxic purple vapors.
  • Nucleophile Isolation: Mixing with strong bases (hydroxides, amines) triggers rapid nucleophilic substitution, generating heat and potentially pressurizing the vessel.

Visualization: Waste Stream Decision Tree

WasteSegregation Start Waste Generation: This compound IsPure Is waste pure or mixed? Start->IsPure CheckOx Check: Are Oxidizers Present? (HNO3, Peroxides) IsPure->CheckOx Mixed Reaction Mix StreamA STREAM A: Halogenated Organics (Segregated) IsPure->StreamA Pure / Solvent Rinse CheckBase Check: Are Strong Bases Present? (NaOH, Amines) CheckOx->CheckBase No StreamB STREAM B: Mixed Hazard (Requires Stabilization) CheckOx->StreamB Yes (Risk of I2 Gas) CheckBase->StreamA No (Compatible) CheckBase->StreamB Yes (Exothermic Risk)

Figure 1: Decision logic for segregating alkyl iodide waste to prevent container pressurization.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

If the chemical has turned yellow or brown, free iodine is present.

  • Quenching: Add a small amount of Sodium Thiosulfate (10% aq. solution) or solid sodium metabisulfite to the waste container.

  • Observation: Shake gently. The color should revert from brown/yellow to colorless/pale, indicating the reduction of

    
     back to stable iodide (
    
    
    
    ).
Phase 2: Packaging
  • Container Selection: Use High-Density Polyethylene (HDPE) or amber glass. Avoid metal containers (corrosion risk from potential HI formation).

  • Labeling:

    • Primary Tag: HAZARDOUS WASTE.

    • Constituents: "this compound, Dichloromethane (or other solvent)."

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.

Phase 3: Hand-off
  • Manifesting: Declare as "Waste Flammable Liquid, Toxic, n.o.s. (Halogenated Organic Compounds)."[1][2]

  • Destruction Method: Specify High-Temperature Incineration . This ensures the destruction of the pyran ring and capture of iodine species [2].

Accident Management: Spill Response

In the event of a spill, speed is critical to prevent volatilization and surface permeation.

PPE Requirements[1][3][4][5][6][7]
  • Gloves: Silver Shield™ (Laminate) or Viton. Standard Nitrile gloves provide insufficient protection against small-molecule alkyl iodides.

  • Respiratory: Full-face respirator with Organic Vapor/Acid Gas cartridges if outside a fume hood.

Visualization: Spill Remediation Workflow

SpillResponse Alert 1. Evacuate & Ventilate PPE 2. Don PPE (Laminate Gloves) Alert->PPE Contain 3. Containment (Absorbent Pillows) PPE->Contain Decon 4. Decontamination (Thiosulfate Wash) Contain->Decon Dispose 5. Disposal (Seal in Double Bag) Decon->Dispose

Figure 2: Sequential workflow for managing alkyl iodide spills.

Decontamination Solution Recipe:

  • 5% Sodium Thiosulfate

  • 1% Sodium Carbonate (Soda Ash)

  • Water[3][4]

  • Action: Scrub surface, allow to sit for 10 minutes (turns colorless), then wipe with acetone [3].

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-(iodomethyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-(iodomethyl)tetrahydro-2H-pyran (CAS: 101691-94-5) is a valuable heterocyclic building block used frequently in medicinal chemistry to introduce the tetrahydropyran (THP) moiety. While less volatile than its lower-molecular-weight homologs (e.g., methyl iodide), it remains a primary alkyl iodide .

The Core Hazard: As a primary alkyl halide, this compound acts as an electrophile. In biological systems, it poses a risk of alkylation , where the iodine acts as a good leaving group, allowing the alkyl chain to bind irreversibly to nucleophilic sites on DNA or proteins. Consequently, standard "lab coat and safety glasses" protocols are insufficient. This guide outlines a barrier-based safety strategy designed to prevent exposure before it occurs.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the specific stress factors this chemical places on protective barriers.

Hazard ClassGHS Classification (Derived)Operational Implication
Alkylating Agent Suspected Carcinogen/MutagenZero-skin-contact policy. Latex gloves offer negligible protection.
Skin/Eye Irritant H315, H319Liquid splashes can cause immediate tissue damage; vapors may irritate mucous membranes.
Photosensitivity N/A (Chemical Property)Degrades to free iodine (

) upon light exposure, increasing corrosivity and toxicity.
Reactivity ElectrophileReacts violently with strong nucleophiles, strong bases, and strong oxidizers.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on permeation kinetics rather than simple material compatibility. Alkyl iodides are known to permeate standard nitrile rubber; therefore, a redundant barrier system is required.

Hand Protection: The "Double-Barrier" Standard

Do not use latex. Latex provides almost no resistance to organic iodides.

ScenarioPrimary Layer (Inner)Secondary Layer (Outer)Rationale
Standard Handling (Weighing, sealed transfer)Nitrile (4 mil) Nitrile (4-8 mil) (Different color)Indicator System: If the outer glove degrades or stains, the inner glove provides a temporary buffer while you doff immediately.
High Risk (Spill cleanup, synthesis >50mL)Nitrile (4 mil) Laminate (Silver Shield/4H) Chemical Impermeability: Laminate films offer >480 min breakthrough time for alkyl halides, whereas nitrile may fail in <15 mins of direct immersion.
Eye & Face Protection[1][2][3]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Why: Safety glasses with side shields are insufficient for liquids. A splash can bypass side shields via capillary action or direct trajectory. Goggles provide a seal against vapors and droplets.

Respiratory Protection[1][4][5]
  • Primary Control: All operations must occur within a certified Chemical Fume Hood.

  • Secondary Control (Spill/Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges.

    • Note: Iodides often have poor warning properties (smell threshold > exposure limit). Do not rely on smell to detect leaks.[1]

PPE Decision Logic Diagram

PPE_Logic Start Task Assessment Vol Volume > 50mL OR High Splash Risk? Start->Vol Std_PPE Standard Protocol: 1. Double Nitrile Gloves 2. Splash Goggles 3. Lab Coat Vol->Std_PPE No High_PPE High-Risk Protocol: 1. Inner: Nitrile 2. Outer: Silver Shield (Laminate) 3. Face Shield + Goggles Vol->High_PPE Yes Hood Is Fume Hood Available? Resp_Req STOP WORK Respiratory Protection Required (Full Face OV Cartridge) Hood->Resp_Req No End Execute Experiment Hood->End Proceed Std_PPE->Hood High_PPE->Hood

Figure 1: PPE Selection Logic based on volume and engineering controls.

Operational Protocols

Storage & Stability
  • Light Exclusion: Store in amber glass vials. If amber glass is unavailable, wrap the container in aluminum foil.

  • Stabilization: Verify if the manufacturer has added a stabilizer (often Copper or Silver wool) to scavenge free iodine.

  • Temperature: Store at 2–8°C. Cold storage slows the rate of dehydrohalogenation.

Handling & Transfer Workflow

To minimize exposure, use closed-system transfers whenever possible.

  • Preparation: Place a chemically resistant tray (spill containment) inside the fume hood. Line it with an absorbent pad.

  • Dispensing:

    • Preferred: Use a glass syringe with a long needle to withdraw liquid directly from the septum-capped vial.

    • Avoid: Pouring from the lip of the bottle, which increases vapor generation and spill risk.

  • Reaction: Maintain an inert atmosphere (Nitrogen or Argon) to prevent moisture from degrading the iodide, which can release acidic HI vapors.

Decontamination & Quenching

Iodides can leave persistent, toxic residues.

  • The Quench Solution: 10% Aqueous Sodium Thiosulfate (

    
    ).
    
  • Mechanism: Thiosulfate reduces free iodine (

    
    , brown/purple) to water-soluble iodide (
    
    
    
    , colorless).[2]
    • Protocol: Rinse all contaminated glassware and syringe needles with the thiosulfate solution before removing them from the hood for washing.

Operational Workflow Diagram

Handling_Workflow Storage Storage (Amber Vial, 4°C) Check Visual Check (Is it Brown?) Degradation = Free I2 Storage->Check Dispense Dispense (Syringe Transfer in Fume Hood) Check->Dispense Colorless/Pale Yellow Quench Decon/Quench (10% Na2S2O3 Wash) Check->Quench Dark Brown (Purify first) React Reaction (Inert Atm) Dispense->React React->Quench Waste Disposal (Halogenated Waste) Quench->Waste

Figure 2: Step-by-step handling workflow ensuring safe processing and decontamination.

Emergency Response & Disposal

Spill Cleanup
  • Evacuate the immediate area if the spill is outside the hood.

  • Don PPE: Laminate gloves (Silver Shield), goggles, and respirator (if outside hood).

  • Absorb: Use a spill pillow or vermiculite.

  • Neutralize: Treat the area with 10% Sodium Thiosulfate to neutralize any liberated iodine.

  • Collect: Place waste in a sealed container labeled "Hazardous Waste - Alkyl Iodide Debris."

Waste Disposal
  • Classification: Halogenated Organic Waste.

  • Segregation: Do NOT mix with strong oxidizers (e.g., nitric acid waste) or strong bases, as this can trigger exothermic reactions or release iodine gas.

  • Labeling: Clearly mark the tag with the full chemical name. Do not use abbreviations like "THP-I."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11166398, this compound. Retrieved from [Link]

  • University of California, San Diego (UCSD). Standard Operating Procedure: Alkyl Halides. (General handling protocols for alkylating agents). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(iodomethyl)tetrahydro-2H-pyran
Reactant of Route 2
4-(iodomethyl)tetrahydro-2H-pyran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.